(R)-Dtbm-segphos
Description
The exact mass of the compound this compound is 1178.68934414 g/mol and the complexity rating of the compound is 1750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORAFJUESSLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H100O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566940-03-2, 210169-40-7 | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is (R)-Dtbm-segphos used for
An In-depth Technical Guide to (R)-DTBM-SEGPHOS in Asymmetric Catalysis
Introduction
(R)-(−)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole, commonly known as this compound, is a chiral, atropisomeric bisphosphine ligand used extensively in asymmetric synthesis.[1] As a member of the SEGPHOS family of ligands, it is distinguished by its rigid biaryl backbone, which possesses a narrow dihedral angle, and its highly bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups.[2][3] These structural features create a well-defined and sterically hindered chiral environment around a coordinated metal center, leading to exceptional levels of enantioselectivity and catalytic activity in a wide array of chemical transformations.[2][4]
Developed as an advancement on earlier ligands like BINAP, this compound's electron-rich nature and significant steric bulk make it a "privileged ligand." It often provides superior results in reactions where other common ligands are less effective, expanding the scope of asymmetric catalysis.[2][4] This guide details its primary applications, supported by quantitative data and experimental protocols.
Core Applications and Performance Data
This compound is employed as a chiral ligand in complex with various transition metals, including ruthenium, rhodium, palladium, nickel, copper, and gold.[1] Its versatility makes it a critical tool for the stereoselective synthesis of complex molecules.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone application for this compound. Its complexes with ruthenium and rhodium are highly effective for the enantioselective reduction of a variety of unsaturated substrates. The ligand's steric and electronic properties facilitate a network of weak, attractive interactions between the catalyst and substrate in the transition state, which is key to its high performance.[2][4]
Table 1: Performance in Asymmetric Hydrogenation Reactions
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
| Ru-DTBM-SEGPHOS | Pyridine-pyrroline tri-substituted alkenes | High | High | [5] |
| Rh/Hf/(S)-DTBM-SEGPHOS | Benzofurans | up to 98% | up to 99% | |
| Ru/(R)-Xyl-P-Phos | β-alkyl-substituted (E)-β-(acylamino)-acrylates | N/A | up to 99.7% | [4] |
| Ni/(R,R)-QuinoxP** | N-tBu-sulfonyl imines | Excellent | Excellent | [4] |
| Note: This entry uses a related ligand but is cited in a review on DTBM-SEGPHOS applications. | ||||
| *Note: QuinoxP has similar structural features to DTBM-SEGPHOS and is often used for comparison.[2][4] |
Palladium-Catalyzed Reactions
This compound is a highly effective ligand in palladium-catalyzed asymmetric transformations, such as kinetic resolutions and domino reactions.
-
Kinetic Resolution: A notable application is the carboxylative kinetic resolution of racemic tertiary propargylic alcohols. The Pd(this compound)Cl2 pre-catalyst enables the synthesis of both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivity.[6][7]
-
Domino Carbopalladation: The ligand has been used in a cationic enantioselective domino carbopalladation/C(sp³)–Pd capture process. Using Pd2(dba)3 as the palladium source, this method constructs chiral oxindoles from N-aryl acrylamides and N-tosylhydrazones.[8]
Table 2: Performance in Palladium-Catalyzed Reactions
| Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| Kinetic Resolution | Racemic tertiary propargylic alcohols | Good | up to >99% | [6][7] |
| Domino Carbopalladation | N-methyl acrylamide & benzaldehyde tosylhydrazone | 64% (gram scale) | 97% | [8] |
| γ-Arylation | β,γ-unsaturated ketones | N/A | N/A | [1] |
Nickel-Catalyzed Reactions
The well-defined [this compound]NiCl2 complex serves as a robust catalyst for enantioselective reactions. It is particularly effective in the reaction of N-acyl-1,3-thiazinane-2-thiones with various electrophiles.[9][10] Evidence suggests that an in situ generated cationic species, [this compound]Ni(OTf)2, is the true catalyst.[9][10]
Table 3: Performance in Nickel-Catalyzed Reactions
| Reaction Type | Substrate | Electrophile | Yield (%) | Reference |
| Acetal Formation | N-propanoyl-1,3-thiazinane-2-thione | Trimethyl orthoformate | 87% | [9] |
Rhodium-Catalyzed Reactions
Rhodium complexes of this compound are powerful catalysts for carbon-carbon bond-forming reactions.
-
Conjugate Addition: In the asymmetric conjugate addition to silacyclohexadienones, a rhodium catalyst generated from [RhCl(coe)2]2 and this compound provides mono-1,4-addition products with nearly perfect enantioselectivity.[11] The bulky ligand is crucial for controlling the stereochemical outcome.[11]
-
[2+2+2] Cycloaddition: The ligand is also used in rhodium-catalyzed chemo-, regio-, and enantioselective [2+2+2] cycloadditions of alkynes with isocyanates.[1]
Table 4: Performance in Rhodium-Catalyzed Conjugate Addition
| Substrate | Arylating Agent | Yield (%) | ee (%) | Reference |
| Silacyclohexadienone | PhZnCl | 94% | 99% | [11] |
Other Catalytic Applications
The utility of this compound extends to reactions catalyzed by other metals and even to organocatalysis.
-
Copper-Catalyzed Reactions: Used for enantioselective 1,2-reduction of ketones, 1,4-reduction of α,β-unsaturated esters, Mannich-type reactions, and Aldol-type reactions.[1]
-
Gold-Catalyzed Reactions: The ligand is a reactant in the synthesis of gold-diphosphine complexes, which are then used as catalysts, for example, in the stereoselective cyclopropanation of propargyl esters.[1][12]
-
Organocatalysis: In a departure from transition metal catalysis, (S)-DTBM-SEGPHOS has been shown to catalyze the asymmetric halocyclization of allylic amides to form chiral oxazolines.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and application of this compound-based catalysts.
Protocol 1: Synthesis of [this compound]NiCl₂
This procedure details the preparation of the nickel pre-catalyst.[9][14]
-
Materials:
-
This compound (1.00 g, 0.85 mmol)
-
Nickel(II) chloride (NiCl₂, 110 mg, 0.85 mmol)
-
Acetonitrile (anhydrous, ~385 mL)
-
Dichloromethane (anhydrous, ~20 mL)
-
Celite® (25 g)
-
-
Procedure:
-
To an oven-dried 25 mL round-bottomed flask, add this compound, NiCl₂, and 15 mL of acetonitrile.
-
Attach a reflux condenser, purge the system with N₂, and heat the mixture at reflux for 16 hours.
-
Prepare a filtration funnel with a 25 g pad of Celite®, wetted with 70 mL of acetonitrile.
-
While the reaction mixture is still warm, pour its contents over the Celite® pad.
-
Wash the Celite® pad with an additional 300 mL of acetonitrile until all color has passed through into the collection flask.[14]
-
Concentrate the filtrate via rotary evaporation (30 °C, 12 mmHg).
-
Dissolve the resulting solid in 20 mL of dichloromethane, transfer to a vial, and concentrate again via rotary evaporation.
-
Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the [this compound]NiCl2 complex (1.10 g, 99% yield) as a fine dark green-black powder.[14]
-
Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition
This protocol describes the enantioselective 1,4-addition to a silacyclohexadienone.[11]
-
Materials:
-
Silacyclohexadienone substrate (0.20 mmol)
-
[RhCl(coe)₂]₂ (3.6 mg, 5.0 mol% Rh)
-
This compound (14.2 mg, 6.0 mol%)
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Phenylzinc chloride (PhZnCl, 0.60 mmol)
-
Chlorotrimethylsilane (ClSiMe₃, 0.60 mmol)
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Tetrahydrofuran (THF, anhydrous, 2.5 mL)
-
-
Procedure:
-
In an oven-dried sealed tube under argon, charge [RhCl(coe)₂]₂ and this compound with 0.5 mL of THF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the silacyclohexadienone substrate.
-
Cool the mixture to -10 °C.
-
Add the PhZnCl solution and ClSiMe₃.
-
Stir the reaction at -10 °C for 12 hours.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography to isolate the product.
-
Visualizations: Workflows and Catalytic Cycles
Diagrams are essential for visualizing complex chemical processes.
Caption: Experimental workflow for the synthesis of the nickel pre-catalyst.
Caption: Simplified catalytic cycle for a metal-catalyzed asymmetric hydrogenation.
References
- 1. This compound | 566940-03-2 [chemicalbook.com]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. SEGPHOS - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 7. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 566940-03-2 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide to its Mechanism of Action in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-DTBM-SEGPHOS , a highly effective and sterically demanding chiral phosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its unique electronic and structural properties have led to remarkable success in a variety of metal-catalyzed enantioselective transformations, providing access to chiral molecules with high efficiency and stereoselectivity. This technical guide provides an in-depth analysis of the mechanism of action of this compound in key catalytic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles: Steric Hindrance and Electronic Effects
The efficacy of this compound arises from the strategic placement of bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms. This significant steric bulk creates a well-defined and highly restricted chiral environment around the metal center. This steric hindrance plays a crucial role in dictating the facial selectivity of substrate approach to the catalytic site, thereby controlling the stereochemical outcome of the reaction.
Furthermore, the electron-donating methoxy groups on the aryl substituents increase the electron density on the phosphorus atoms. This enhances the ligand's ability to coordinate to the metal center and influences the electronic properties of the resulting catalyst, often leading to increased catalytic activity.
Mechanism of Action in Key Asymmetric Transformations
This compound has been successfully employed with various transition metals, including palladium, nickel, and rhodium, to catalyze a range of asymmetric reactions. The following sections delve into the mechanisms of action in three prominent examples.
Palladium-Catalyzed Carboxylative Kinetic Resolution of Tertiary Propargylic Alcohols
A notable application of this compound is in the palladium-catalyzed kinetic resolution of tertiary propargylic alcohols, yielding valuable enantioenriched propargylic alcohols and allenoic acids. The proposed catalytic cycle for this transformation is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.
Proposed Catalytic Cycle:
Figure 1: Proposed catalytic cycle for the Pd-catalyzed carboxylative kinetic resolution.
Control experiments suggest that the pre-prepared Pd(this compound)Cl₂ complex is the precatalyst, which is then reduced in situ to form the catalytically active Pd(0) species.
Quantitative Data Summary:
| Substrate | Yield (%) | ee (%) |
| 2-phenyloct-3-yn-2-ol | 46 | 98 |
| 2-(4-methylphenyl)oct-3-yn-2-ol | 45 | 99 |
| 2-(4-methoxyphenyl)oct-3-yn-2-ol | 42 | 99 |
| 2-(4-chlorophenyl)oct-3-yn-2-ol | 33 | 91 |
Experimental Protocol: General Procedure for Pd-Catalyzed Kinetic Resolution
To an oven-dried vial is added the racemic tertiary propargylic alcohol (1.0 equiv.), Pd(this compound)Cl₂ (0.05 equiv.), and a suitable solvent under an inert atmosphere. The reaction mixture is stirred at a specific temperature (e.g., 15 °C) and monitored by an appropriate analytical technique (e.g., NMR or HPLC). Upon completion, the reaction is quenched, and the products are isolated and purified by column chromatography. The enantiomeric excess of the products is determined by chiral HPLC analysis.
Nickel-Catalyzed Enantioselective Acetal Formation
In combination with nickel, this compound catalyzes the enantioselective formation of acetals from N-acyl-1,3-thiazinane-2-thiones and trimethyl orthoformate. Evidence suggests that the active catalytic species, [this compound]Ni(OTf)₂, is generated in situ.[1]
Proposed Mechanism of Catalyst Activation and Reaction:
Figure 2: Workflow for Ni-catalyzed enantioselective acetal formation.
The in-situ generated chiral Lewis acid coordinates to the N-acyl thiazinanethione, facilitating Cα deprotonation by a mild base (2,6-lutidine). The resulting nucleophile then attacks the electrophile, which is also generated in situ from trimethyl orthoformate and TESOTf, to afford the enantioenriched acetal product.
Quantitative Data Summary:
| N-Acyl-1,3-thiazinane-2-thione | Yield (%) | ee (%) |
| N-propanoyl | 92 | 96 |
| N-benzoyl | 85 | 98 |
| N-(2-naphthoyl) | 88 | >99 |
Experimental Protocol: Synthesis of [this compound]NiCl₂ and Enantioselective Acetal Formation
-
Synthesis of the Precatalyst: An oven-dried round-bottomed flask is charged with this compound (1.0 equiv.) and NiCl₂ (1.0 equiv.) in acetonitrile.[2] The mixture is heated at reflux for 16 hours under an inert atmosphere.[2] After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by filtration through a pad of Celite to afford [this compound]NiCl₂ as a fine powder.[2]
-
Enantioselective Acetal Formation: To a solution of the N-acyl-1,3-thiazinane-2-thione (1.0 equiv.) and [this compound]NiCl₂ (0.02-0.05 equiv.) in a suitable solvent at -40 °C is added trimethyl orthoformate (1.2 equiv.), followed by triethylsilyl triflate (TESOTf, 1.4 equiv.) and 2,6-lutidine (1.5 equiv.).[1] The reaction is stirred at this temperature for a specified time and then quenched with a saturated aqueous solution of NH₄Cl.[1] The product is extracted, purified by flash column chromatography, and its enantiomeric excess is determined by chiral HPLC.[1]
Rhodium-Catalyzed Asymmetric Conjugate Addition
The Rh/(R)-DTBM-SEGPHOS catalytic system has been effectively used for the asymmetric conjugate addition of organometallic reagents to various acceptors. DFT calculations have provided significant insights into the mechanism, revealing that the bulky DTBM-SEGPHOS ligand plays a critical role in controlling the enantioselectivity by creating a well-defined chiral pocket that dictates the trajectory of the incoming nucleophile.
Mechanistic Insights from DFT Calculations:
Figure 3: Key interactions in the Rh-catalyzed asymmetric conjugate addition.
The calculations show that the transition state leading to the major enantiomer is significantly lower in energy due to minimized steric repulsion between the substrate and the bulky ligand.
Quantitative Data Summary (Asymmetric Conjugate Addition to Silacyclohexadienones): [3]
| Arylzinc Reagent (ArZnCl) | Yield (%) | ee (%) |
| PhZnCl | 94 | 99 |
| 4-MeOC₆H₄ZnCl | 92 | 99 |
| 4-ClC₆H₄ZnCl | 95 | 98 |
| 2-NaphthylZnCl | 90 | 99 |
Experimental Protocol: Typical Procedure for Rh-Catalyzed Asymmetric Conjugate Addition
In an oven-dried sealed tube under an argon atmosphere, the silacyclohexadienone (1.0 equiv.), [RhCl(coe)₂]₂ (0.025 equiv., 5.0 mol% Rh), and this compound (0.06 equiv.) are dissolved in THF.[3] The mixture is stirred at room temperature for 10 minutes and then cooled to -10 °C.[3] The arylzinc reagent (3.0 equiv.) is then added, and the reaction is stirred for 12 hours at -10 °C.[3] The reaction is quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Conclusion
This compound stands as a testament to the power of ligand design in asymmetric catalysis. Its pronounced steric bulk and favorable electronic properties enable a high degree of stereocontrol in a diverse array of metal-catalyzed reactions. The mechanistic understanding of its role in orienting substrates within the catalytic pocket continues to drive the development of new and highly selective synthetic methodologies, with significant implications for the efficient synthesis of chiral molecules in academic and industrial research, particularly in the field of drug development.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
- 3. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
chiral phosphine ligands for asymmetric catalysis
An In-depth Technical Guide to Chiral Phosphine Ligands for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-catalyzed asymmetric synthesis is a cornerstone of modern chemistry, enabling the efficient and environmentally benign production of optically active compounds crucial for pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The efficacy of these transformations is profoundly influenced by the nature of the chiral ligands that coordinate to the metal center.[2][4] Among the diverse array of chiral ligands developed, phosphine ligands have emerged as exceptionally important due to their strong coordination to transition metals and their ability to promote a wide variety of catalytic reactions.[1][4]
Chiral phosphine ligands are organophosphorus compounds that create a chiral environment around a metal catalyst, directing a reaction to favor the formation of one enantiomer over the other. Their success lies in their tunable steric and electronic properties, which can be finely adjusted to achieve high enantioselectivity and catalytic activity for specific transformations.[2][5] This guide provides a comprehensive overview of chiral phosphine ligands, covering their classification, synthesis, and application in key asymmetric catalytic reactions, with a focus on providing practical data and experimental insights for researchers in the field.
Classification of Chiral Phosphine Ligands
Chiral phosphine ligands can be broadly categorized based on the origin of their chirality. The two main classes are ligands with chirality centered on the phosphorus atom (P-chiral) and ligands with chirality originating from a carbon backbone or other structural features.[1][4]
A visual representation of this classification is provided below.
P-Chiral Ligands
P-chiral (or P-stereogenic) phosphine ligands feature a stereogenic center directly at the phosphorus atom.[1] These were among the first types of chiral phosphines to be explored in asymmetric catalysis. A notable example is DIPAMP, which was instrumental in the early development of rhodium-catalyzed asymmetric hydrogenation.[1] More recent developments have led to highly efficient and air-stable P-chiral ligands like BenzP* and QuinoxP*.[1][3]
Ligands with Backbone Chirality
This is the larger class of chiral phosphine ligands, where the chirality is derived from stereogenic centers in the carbon backbone connecting the phosphine groups.[1]
-
Atropisomeric Ligands: These ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess axial chirality arising from restricted rotation around a single bond.[6][7] The C2-symmetric framework of BINAP has proven to be remarkably effective in a wide range of asymmetric reactions catalyzed by ruthenium, rhodium, and palladium.[6][8]
-
Ferrocene-Based Ligands: The ferrocene scaffold provides a unique combination of planar and central chirality. Josiphos ligands are a prominent family of ferrocene-based diphosphines that are widely used in industrial processes, most notably for the enantioselective hydrogenation of imines.[9][10] Their modular structure allows for fine-tuning of steric and electronic properties.[11][12]
-
C2-Symmetric Bisphospholane Ligands: Ligands such as DuPhos and BPE feature a C2-symmetric backbone with two phospholane rings. These ligands form highly active and enantioselective catalysts, particularly with rhodium, for the asymmetric hydrogenation of a diverse range of unsaturated substrates.[13]
Synthesis of Chiral Phosphine Ligands
The synthesis of chiral phosphine ligands is a critical aspect of their development and application. Various strategies have been devised to access these molecules in enantiomerically pure form.
General Synthetic Strategies
A common and effective method for the synthesis of P-chiral phosphine ligands involves the use of phosphine-boranes as intermediates.[1][2][4] The borane group protects the phosphine from oxidation and allows for stereospecific reactions at the phosphorus center. The protecting group can then be removed without racemization.[1]
For ligands with backbone chirality, the synthesis often starts from a readily available chiral precursor. For example, BINAP is synthesized from BINOL (1,1'-bi-2-naphthol), and DuPhos ligands can be prepared from chiral 1,4-diols derived from natural products like mannitol.[6][14]
Example Synthetic Workflow
The general workflow for the synthesis and application of a chiral phosphine ligand in catalysis is outlined below.
Applications in Asymmetric Catalysis
Chiral phosphine ligands have been successfully applied to a vast array of asymmetric transformations. Asymmetric hydrogenation is arguably the most prominent application, but their utility extends to many other important C-C and C-heteroatom bond-forming reactions.[1][15]
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and chiral phosphine ligands are central to this field.[1][16] Rhodium, ruthenium, and iridium complexes with chiral diphosphine ligands are particularly effective for the enantioselective reduction of C=C, C=O, and C=N bonds.[15][17]
Performance Data for Asymmetric Hydrogenation of Olefins
| Ligand | Metal | Substrate | ee (%) | TON | TOF (h⁻¹) | Reference(s) |
| (R,R)-Me-DuPhos | Rh | Methyl (Z)-α-acetamidocinnamate | >99 | 50,000 | >5,000 | |
| (S,S)-Et-DuPhos | Rh | Dimethyl itaconate | >99 | - | - | |
| (R)-BINAP | Ru | Naproxen precursor | 97 | - | - | [8] |
| (R,S)-Josiphos | Rh | Dimethyl itaconate | >99 | - | - | [9] |
| (R,S)-Josiphos | Ru | Methyl acetoacetate | 97 | - | - | [10] |
| (S,S)-DIPAMP | Rh | L-DOPA precursor | 96 | - | - | [1] |
Performance Data for Asymmetric Hydrogenation of Ketones and Imines
| Ligand | Metal | Substrate | ee (%) | TON | TOF (h⁻¹) | Reference(s) |
| (R)-BINAP | Ru | β-Keto esters | up to 100 | >100,000 | - | [8] |
| (R,S)-Josiphos | Ir | (S)-Metolachlor precursor (imine) | 79 | >7,000,000 | >1,800,000 | [10] |
| Spiro-Josiphos | Ir | N-Aryl imine | up to 99 | 5,000 | - | [18] |
| (R,R)-Me-BPE | Rh | N-Benzoylhydrazone | >95 | - | - | |
| BenzP * | Rh | β-Secondary-amino ketones | up to 99 | - | - | [1] |
Other Asymmetric Reactions
Beyond hydrogenation, chiral phosphine ligands are instrumental in other key transformations.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a powerful C-C bond-forming reaction. Ligands like the Trost system ligands and various P-chiral diphosphines have shown high efficacy.[19]
-
Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond can be rendered enantioselective using rhodium catalysts with chiral phosphine-phosphoramidite or other phosphine ligands.[15][17]
-
Cross-Coupling Reactions: Chiral monophosphine and diphosphine ligands have been used in various enantioselective cross-coupling reactions to form chiral biaryl compounds and other valuable structures.[19][20]
Mechanism of Asymmetric Hydrogenation
Understanding the catalytic cycle is crucial for rational ligand design and reaction optimization. The mechanism of Rh-catalyzed asymmetric hydrogenation of enamides has been extensively studied and provides a general framework for understanding how these catalysts operate.
The generally accepted mechanism involves the following key steps:
-
Coordination: The prochiral olefin substrate coordinates to the chiral Rh-diphosphine complex. This coordination can occur in two diastereomeric forms, with one being favored due to steric and electronic interactions with the chiral ligand.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydrido-Rh(III) complex. This is often the rate-determining step.
-
Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate and creating the new stereocenter.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, releasing the saturated, chiral product and regenerating the Rh(I) catalyst, which can then enter a new catalytic cycle.
The enantioselectivity of the reaction is determined by the relative rates of the catalytic cycles proceeding through the two competing diastereomeric intermediates formed in the initial coordination step. The chiral ligand creates a significant energy difference between the two pathways, leading to the preferential formation of one enantiomer.[21]
Experimental Protocols
This section provides representative experimental procedures for the synthesis of a chiral ligand and its application in an asymmetric catalytic reaction. These protocols are intended as a guide and may require optimization for specific substrates or scales.
Synthesis of (R)-BINAP[8]
Reaction: (R)-2,2'-Bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl + Diphenylphosphine → (R)-BINAP
Materials:
-
(R)-2,2'-Bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl (1.0 eq)
-
Diphenylphosphine (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)
-
1,4-Bis(diphenylphosphino)butane (dppb, 0.12 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (R)-2,2'-bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl, Pd(OAc)₂, and dppb.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add diphenylphosphine and DIPEA to the reaction mixture via syringe.
-
Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-BINAP as a white solid.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rh-DuPhos Catalyst[13]
Reaction: Methyl (Z)-α-acetamidocinnamate + H₂ → N-Acetyl-L-phenylalanine methyl ester
Materials:
-
[Rh(COD)₂(R,R)-Me-DuPhos)]BF₄ catalyst (or generate in situ from [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Methanol, degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a vial or a small reaction vessel with the substrate, methyl (Z)-α-acetamidocinnamate.
-
In a separate vial, dissolve the catalyst, [Rh(COD)₂(R,R)-Me-DuPhos)]BF₄, in degassed methanol to prepare a stock solution. A typical substrate-to-catalyst (S/C) ratio is 500 to 50,000.
-
Add the required amount of the catalyst solution to the vessel containing the substrate.
-
Seal the reaction vessel, remove it from the glovebox, and place it in a high-pressure reactor (autoclave).
-
Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 60 psi).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Conclusion
Chiral phosphine ligands are indispensable tools in the field of asymmetric catalysis.[22] From the early discoveries of P-chiral ligands to the development of sophisticated atropisomeric and ferrocene-based systems, these molecules have driven significant advances in the enantioselective synthesis of complex organic molecules.[1][19] The ability to rationally design and fine-tune their structural and electronic properties continues to expand their applicability to new and challenging transformations. This guide has provided a technical overview of their classification, synthesis, and application, offering valuable data and protocols for researchers aiming to leverage the power of chiral phosphine ligands in their own work. The ongoing development of new ligand scaffolds promises to further enhance the capabilities of asymmetric catalysis, paving the way for more efficient and sustainable chemical synthesis in both academic and industrial settings.[18][23]
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. BINAP - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 10. Josiphos ligands - Wikiwand [wikiwand.com]
- 11. scbt.com [scbt.com]
- 12. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Understanding the Bite Angle of (R)-Dtbm-segphos: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Dtbm-segphos is a chiral biaryl diphosphine ligand renowned for its efficacy in a variety of asymmetric catalytic reactions. Its performance is intrinsically linked to its structural characteristics, most notably its steric bulk and the geometry it imposes on metal complexes. A key parameter in this regard is the ligand bite angle, the P-M-P angle formed when the ligand chelates to a metal center. This technical guide provides a comprehensive overview of the concept of the bite angle, with a specific focus on this compound. It details the experimental and computational methodologies for determining this crucial parameter, discusses its influence on catalytic outcomes, and presents the available data for this compound and related ligands.
Introduction to Ligand Bite Angle
In coordination chemistry and catalysis, the bite angle of a bidentate ligand is a critical geometric parameter that significantly influences the reactivity and selectivity of metal complexes.[1] It is defined as the angle between the two coordinating atoms of the ligand and the central metal atom (P-M-P angle for diphosphine ligands). This angle is dictated by the ligand's backbone structure and the nature of the metal center.[1][2]
The bite angle can have a profound impact on:
-
Catalytic Activity: By modifying the electronic properties and steric environment of the metal center.
-
Selectivity: In many reactions, such as hydroformylation and cross-coupling, the bite angle is a key determinant of regioselectivity and enantioselectivity.[3][4]
-
Stability of Catalytic Intermediates: The preferred geometry of the ligand can stabilize or destabilize key intermediates in a catalytic cycle.
A related and equally important concept is the natural bite angle (βn) . This is the preferred P-M-P angle determined solely by the ligand's backbone, calculated using molecular mechanics without the constraints of a specific metal's coordination geometry.[1][3] The flexibility of the ligand backbone determines the range of bite angles it can adopt to accommodate the electronic preferences of different metal centers.
The this compound Ligand
This compound, a member of the SEGPHOS family of ligands, is characterized by its axially chiral biaryl backbone and bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms.[5][6] This design imparts a high degree of steric hindrance and specific chirality around the metal center, making it a highly effective ligand in a range of asymmetric transformations.[7][8] While the literature frequently highlights the "wide bite angle" of this compound as a contributor to its catalytic success, a precise, experimentally determined value is not consistently reported across various metal complexes.[7] The parent ligand, SEGPHOS, was designed to have a narrower dihedral angle than the pioneering ligand BINAP, which in turn influences the chelation properties and the resulting bite angle.[5][9]
Quantitative Data on Bite Angles
While a definitive crystallographically determined bite angle for an this compound metal complex was not found in the surveyed literature, we can compile data for related ligands to provide context. The bite angle is not a single value but can vary depending on the metal, its oxidation state, and the other ligands in the coordination sphere.
| Ligand | Metal Center | P-M-P Bite Angle (°) | Method of Determination |
| dppe | Palladium (Pd) | 85.8 | X-ray Crystallography |
| BISBI | Rhodium (Rh) | ~113 | X-ray Crystallography |
| Xantphos-type ligands | Rhodium (Rh) | 102 - 121 (natural bite angle range) | Molecular Mechanics |
| dppp | Nickel (Ni) | 91 | X-ray Crystallography |
| dppe | Nickel (Ni) | 85 | X-ray Crystallography |
dppe: 1,2-bis(diphenylphosphino)ethane; BISBI: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; dppp: 1,3-bis(diphenylphosphino)propane.
Experimental and Computational Protocols
The determination of a ligand's bite angle can be approached through two primary methods: single-crystal X-ray diffraction for the actual bite angle in a specific complex, and computational modeling for the natural bite angle.
Experimental Protocol: Single-Crystal X-ray Diffraction
This method provides the most accurate measurement of the bite angle in the solid state.
1. Synthesis and Crystallization of the Metal-Ligand Complex:
-
A complex of this compound with a suitable metal (e.g., palladium, rhodium, nickel) is synthesized.
-
Single crystals of the complex are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined by least-squares methods to improve the agreement between the calculated and observed diffraction data.
4. Data Analysis:
-
The final refined structure provides the precise coordinates of all atoms in the crystal.
-
The P-M-P bond angle, which is the bite angle, can be directly measured from this structure.
Computational Protocol: Molecular Mechanics
This method is used to calculate the natural bite angle (βn), which is an intrinsic property of the ligand.
1. Ligand Structure Input:
-
The 3D structure of the this compound ligand is built using molecular modeling software.
2. Force Field Selection:
-
A suitable molecular mechanics force field (e.g., MMFF94, UFF) is chosen. The choice of force field can influence the calculated geometry.
3. Model Setup:
-
A "dummy" metal atom is introduced and constrained to a typical M-P bond length (e.g., 2.3 Å for Rhodium).[3]
-
The force constant for the P-"dummy metal"-P angle is set to zero, allowing the ligand to adopt its lowest energy conformation without any angular constraint from the metal center.[3]
4. Energy Minimization:
-
A conformational search followed by energy minimization is performed to find the lowest energy conformation of the ligand-dummy metal complex.
5. Bite Angle Calculation:
-
The P-"dummy metal"-P angle in the energy-minimized structure is measured. This angle is the natural bite angle (βn).
-
The flexibility range can be determined by calculating the energy cost associated with deforming the bite angle from its ideal value.
Influence of the Bite Angle of this compound in Catalysis
The bulky nature of the di-tert-butyl-methoxyphenyl groups on this compound, in conjunction with its inherent bite angle, creates a well-defined and sterically demanding chiral pocket around the metal center. This has several important consequences for catalysis:
-
Enantioselectivity: The rigid and well-defined chiral environment is highly effective at discriminating between enantiotopic faces of a prochiral substrate, leading to high enantiomeric excesses in many reactions.
-
Regioselectivity: In reactions like hydroformylation, a wider bite angle is known to favor the formation of the linear aldehyde product.[1] The presumed wide bite angle of this compound likely contributes to high regioselectivity in similar transformations.
-
Substrate Scope: The large steric bulk can also influence the range of substrates that can be effectively converted. While highly effective for some substrates, very bulky substrates may be sterically precluded from accessing the catalytic site.
Conclusion
References
- 1. Bite angle - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. SEGPHOS - Wikipedia [en.wikipedia.org]
- 6. assets.takasago.com [assets.takasago.com]
- 7. Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation and Germylation of Unactivated C(sp(3))-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 566940-03-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic and Steric Effects of (R)-DTBM-SEGPHOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DTBM-SEGPHOS, with the full name (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a chiral biaryl diphosphine ligand renowned for its remarkable efficacy in a wide array of asymmetric catalytic reactions. Its unique structural features, characterized by significant steric bulk and high electron-donating capacity, are pivotal to its performance, enabling high enantioselectivity and catalytic activity in numerous transformations. This technical guide provides a comprehensive overview of the electronic and steric effects of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Core Attributes of this compound
The defining characteristics of this compound stem from its molecular architecture. The presence of four 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms imparts both significant steric hindrance and strong electron-donating properties.
Electronic Effects
Steric Effects
The four bulky 3,5-di-tert-butylphenyl groups create a well-defined and highly restricted chiral pocket around the metal center. This significant steric bulk is a key factor in achieving high levels of enantioselectivity. The ligand's conformation directs the incoming substrate to bind to the metal center in a specific orientation, favoring the formation of one enantiomer of the product over the other. The steric hindrance also plays a role in the stability of the catalyst and can influence the regioselectivity of certain reactions. Similar to the electronic parameters, a precise cone angle for this compound is not documented, but its structure unequivocally indicates a large steric footprint.
Data Presentation: Catalytic Performance of this compound
The following tables summarize the quantitative data on the performance of this compound in various asymmetric catalytic reactions, showcasing its versatility and efficiency.
Table 1: Ni-Catalyzed Enantioselective Acetal Formation
| Substrate (N-acyl-1,3-oxazinane-2-thione) | Electrophile (Acetal) | Yield (%) | ee (%) | dr (syn/anti) | Reference |
| α-Azidoacetyl Oxazolidinethione | Anisaldehyde dimethyl acetal | 77 | 99 | 23:77 | [1] |
| α-Azidoacetyl Oxazolidinethione | 4-methoxyphenylacetaldehyde dimethyl acetal | 82 | 99 | 39:61 | [1] |
| α-Azidoacetyl Oxazolidinethione | 4-methoxyphenylacetaldehyde dibenzyl acetal | 82 | 99 | 44:56 | [1] |
Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
| Substrate | Yield (%) | ee (%) | Reference |
| 2-phenyloct-3-yn-2-ol | 46 | 98 | [2] |
| 2-(4-methylphenyl)oct-3-yn-2-ol | 45 | 99 | [2] |
| 2-(4-methoxyphenyl)oct-3-yn-2-ol | 42 | >99 | [2] |
| 2-(4-fluorophenyl)oct-3-yn-2-ol | 33 | 91 | [2] |
Table 3: Ru-Catalyzed Asymmetric Hydrogenation of Alkenes
| Substrate | Conversion (%) | ee (%) | Reference |
| 2-(1-(pyridin-2-yl)-4,5-dihydro-1H-pyrrol-2-yl)pyridine | >99 | 96 | [3] |
| 2-(1-(pyridin-2-yl)-4,5-dihydro-1H-pyrrol-2-yl)-6-methylpyridine | >99 | 99 | [3] |
| 2-methyl-6-(1-(pyridin-2-yl)-4,5-dihydro-1H-pyrrol-2-yl)pyridine | >99 | 98 | [3] |
Table 4: Ir-Catalyzed Asymmetric Cyclization of Alkenoic Acids
| Substrate | Yield (%) | ee (%) | Reference |
| 2,2-diphenyl-4-pentenoic acid | 95 | 81 | [4] |
| 2,2-bis(4-methoxyphenyl)-4-pentenoic acid | 98 | 85 | [4] |
| 2,2-bis(4-fluorophenyl)-4-pentenoic acid | 85 | 70 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of [this compound]NiCl₂
This protocol is adapted from Organic Syntheses, 2022, 99, 1-14.[5]
Procedure:
-
An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).
-
Acetonitrile (15 mL) is added, and a reflux condenser is attached.
-
The system is purged with N₂ for 5 minutes, and then heated to reflux in an oil bath for 16 hours.
-
While the reaction mixture is still warm, it is poured over a pad of Celite® (25 g) wetted with acetonitrile (70 mL) in a glass filter funnel.
-
The Celite® is washed with acetonitrile (300 mL) until the filtrate is colorless.
-
The filtrate is concentrated on a rotary evaporator (30 °C, 12 mmHg).
-
The resulting solid is dissolved in dichloromethane (20 mL), transferred to a vial, and concentrated again.
-
The solid is broken up with a spatula and dried under high vacuum (0.1 mmHg) for 4 hours to yield [this compound]NiCl₂ as a fine dark green-black powder.
General Procedure for Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
This is a representative procedure based on the conditions reported in Chemical Communications, 2013, 49, 8764-8766.[2]
Procedure:
-
To a solution of the racemic tertiary propargylic alcohol (0.2 mmol) in a suitable solvent, Pd(OAc)₂ (0.005 mmol, 2.5 mol%) and this compound (0.006 mmol, 3 mol%) are added.
-
The reaction mixture is stirred under a CO atmosphere (1 atm) at a specified temperature.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the unreacted alcohol and the product.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Alkenes
This is a representative procedure based on the conditions reported in ACS Catalysis, 2022, 12, 2, 1150–1160.[3]
Procedure:
-
In a glovebox, a vial is charged with the Ru precursor (e.g., [Ru(cod)Cl₂]n), this compound, and a suitable solvent.
-
The mixture is stirred at room temperature to form the catalyst.
-
The substrate is added to the catalyst solution.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure.
-
The reaction is stirred at the specified temperature for the required time.
-
After cooling and venting the autoclave, the solvent is removed, and the product is purified by chromatography.
General Procedure for Ir-Catalyzed Asymmetric Cyclization of Alkenoic Acids
This is a representative procedure based on the conditions reported in Chemical Communications, 2015, 51, 13756-13759.[4]
Procedure:
-
To a mixture of [IrCl(coe)₂]₂ (5 mol% Ir) and this compound in N-methylpyrrolidone (NMP), the alkenoic acid is added.
-
The reaction mixture is heated at 100 °C for 20 hours.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried over a drying agent, filtered, and concentrated.
-
The residue is purified by column chromatography to afford the corresponding γ-lactone.
Mandatory Visualization: Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for reactions involving this compound.
Proposed Catalytic Cycle for Ni-Catalyzed Enantioselective Acetal Formation
Plausible Catalytic Cycle for Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
Proposed Catalytic Cycle for Ru-Catalyzed Asymmetric Hydrogenation
Plausible Catalytic Cycle for Ir-Catalyzed Asymmetric Cyclization of Alkenoic Acids
Conclusion
This compound stands out as a highly effective chiral ligand in asymmetric catalysis. Its pronounced steric bulk and strong electron-donating properties are the cornerstones of its ability to induce high levels of enantioselectivity and promote efficient catalytic turnover in a variety of reactions. The data and protocols presented in this guide underscore its broad applicability and reliability for the synthesis of chiral molecules, making it an invaluable tool for researchers in academia and industry, particularly in the field of drug development where enantiopurity is paramount. Further exploration of its catalytic potential in novel transformations is an ongoing and promising area of research.
References
- 1. Mechanism and origins of stereo- and enantioselectivities of palladium-catalyzed hydroamination of racemic internal allenes via dynamic kinetic resolution: a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Palladium/H+-cocatalyzed kinetic resolution of tertiary propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05393E [pubs.rsc.org]
- 5. diposit.ub.edu [diposit.ub.edu]
Commercial Availability and Technical Guide for (R)-DTBM-SEGPHOS
(R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-DTBM-SEGPHOS , is a commercially available chiral phosphine ligand widely utilized in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a unique steric and electronic environment that often leads to high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of its commercial availability, key properties, and applications, with a focus on experimental protocols for researchers, scientists, and drug development professionals.
Commercial Availability
This compound is readily available from several major chemical suppliers. The following table summarizes the offerings from prominent vendors, though availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
| Supplier | Product Number(s) | Purity/Grades Offered | Notes |
| Sigma-Aldrich (Merck) | 692484 | Not specified | Sold in collaboration with Takasago International Corporation for research purposes. |
| TCI Chemicals | D4501 | >99.0% (HPLC) | Available in various quantities.[1][2][3] |
| ChemicalBook | CB91180975 | Not specified | Lists multiple suppliers and pricing information.[4] |
| Strem Chemicals | 15-0066 | min. 98% |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 566940-03-2 | [4] |
| Molecular Formula | C₇₄H₁₀₀O₈P₂ | [4] |
| Molecular Weight | 1179.53 g/mol | |
| Appearance | Off-white to light yellow powder or crystals | [3][4] |
| Melting Point | 126-128 °C | [4] |
| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen), protected from light | [4] |
Applications in Asymmetric Catalysis
This compound has proven to be a highly effective ligand in a range of metal-catalyzed asymmetric reactions. Its pronounced catalytic activity and the high enantioselectivities achieved are attributed to its significant steric bulk and electron-rich nature.[5] Some notable applications include:
-
Palladium-Catalyzed Reactions : It is used in the kinetic resolution of tertiary propargylic alcohols and the γ-arylation of β,γ-unsaturated ketones.[4][6]
-
Copper-Catalyzed Reactions : This ligand is employed in enantioselective 1,2- and 1,4-reductions of ketones and α,β-unsaturated esters, as well as in Mannich-type reactions and aldol-type reactions.[4][7]
-
Rhodium-Catalyzed Reactions : this compound is utilized in intramolecular hydroacylation and [2+2+2] cycloadditions.[4]
-
Gold-Catalyzed Reactions : It is a reactant in the synthesis of gold-diphosphine complexes used as catalysts.[4]
The unique structure of this compound allows for an extensive network of weak, non-covalent interactions between the catalyst and the substrate, which is believed to be crucial for its high performance, mimicking enzymatic transformations.[8]
Experimental Protocols
Synthesis of [this compound]NiCl₂
This protocol describes the synthesis of a nickel(II) chloride complex of this compound, a precursor for various catalytic applications.[9][10]
Materials:
-
This compound (1.00 g, 0.85 mmol)
-
NiCl₂ (110 mg, 0.85 mmol)
-
Acetonitrile (anhydrous, 15 mL for reaction, plus additional for washing)
-
Celite®
-
Dichloromethane (anhydrous)
-
Nitrogen gas
Procedure:
-
An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound and NiCl₂.
-
Acetonitrile (15 mL) is added to the flask.
-
A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes, then maintained under a nitrogen atmosphere (e.g., with a balloon).
-
The mixture is heated to reflux in an oil bath and stirred for 16 hours.
-
A filter funnel is prepared with a pad of Celite® wetted with acetonitrile.
-
The warm reaction mixture is poured over the Celite® pad. The Celite® is then carefully washed with additional acetonitrile until all the color has passed through into the collection flask.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
The resulting solid is dissolved in dichloromethane, transferred to a vial, and the solvent is removed again by rotary evaporation.
-
The solid is broken up with a spatula and dried under high vacuum for 4 hours to yield the dark green-black powder of [this compound]NiCl₂.
Copper-Catalyzed Asymmetric Hydrosilylation of a Ketone
This protocol details the use of a copper-(R)-DTBM-SEGPHOS complex for the enantioselective reduction of a ketone.[7]
Materials:
-
CuCl (1.5 mg, 0.015 mmol, 1.0 mol%)
-
NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol%)
-
This compound (0.88 mg, 7.5 x 10⁻⁴ mmol, 0.05 mol%)
-
Toluene (anhydrous, 1.5 mL)
-
Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol)
-
Methyl-4-oxo-4-phenylbutanoate (0.26 mL, 1.50 mmol)
-
t-BuOH (80 µL, 1.50 mmol)
-
Tetrahydrofuran (THF, anhydrous, 1.5 mL)
-
2.5 M aqueous KF solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a glovebox, a flame-dried 10 mL round-bottomed flask with a stir bar is charged with CuCl, NaO-t-Bu, this compound, and toluene.
-
The mixture is stirred at room temperature for 30 minutes.
-
The flask is cooled to -78 °C, and PMHS is added. The mixture is stirred for an additional 15 minutes.
-
In a separate flask, the ketone substrate (methyl-4-oxo-4-phenylbutanoate) and t-BuOH are dissolved in THF and cooled to -78 °C.
-
The ketone solution is transferred to the catalyst mixture via cannula.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (approximately 2 hours), the reaction is quenched by adding the aqueous KF solution and Et₂O, and the mixture is stirred vigorously for 3 hours.
-
The layers are separated, and the aqueous phase is extracted three times with Et₂O.
-
The combined organic extracts are washed with brine and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.
Visualizations
Catalytic Cycle for Ni-Catalyzed Reaction
The following diagram illustrates a proposed catalytic cycle for the reaction of an N-acyl-1,3-thiazinane-2-thione with an electrophile, catalyzed by a Nickel complex of this compound.[9]
Caption: Proposed catalytic cycle for a Nickel-(R)-DTBM-SEGPHOS catalyzed reaction.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general workflow for the synthesis and purification of a metal complex with this compound, as described in the experimental protocols.
Caption: General workflow for the synthesis and purification of a metal-(R)-DTBM-SEGPHOS complex.
References
- 1. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | TCI AMERICA [tcichemicals.com]
- 2. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | 東京化成工業株式会社 [tcichemicals.com]
- 4. This compound | 566940-03-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Size is Important: Artificial Catalyst Mimics Behavior of Natural Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide to Safety and Handling
(R)-DTBM-SEGPHOS , a bulky and electron-rich chiral phosphine ligand, is a cornerstone in modern asymmetric catalysis, facilitating a myriad of enantioselective transformations. Its intricate structure and high efficacy, however, necessitate a thorough understanding of its safety and handling protocols to ensure the well-being of researchers and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the safety, handling, and disposal of this compound, tailored for professionals in research, development, and drug discovery.
Chemical and Physical Properties
This compound, systematically named (R)-(−)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a white to off-white powder.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 566940-03-2 | [1][2] |
| Molecular Formula | C₇₄H₁₀₀O₈P₂ | [2] |
| Molecular Weight | 1179.53 g/mol | [2] |
| Melting Point | 126-128 °C | [1] |
| Form | Powder | [2] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
| Air Sensitivity | Air sensitive | [3] |
| Combustibility | Combustible Solid (Storage Class 11) | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its irritant properties.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
(Data sourced from multiple supplier safety data sheets)
Toxicological Information
-
Acute Effects: Direct contact with the powder or its solutions can cause irritation to the skin and serious irritation to the eyes. Inhalation of the dust may lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.
-
Chronic Effects: No specific data on the long-term toxicological effects of this compound is available. As a general precaution, chronic exposure should be avoided.
Safe Handling and Personal Protective Equipment (PPE)
Due to its irritant nature and air sensitivity, strict adherence to safe handling protocols is mandatory.
Experimental Protocol: General Handling
-
Preparation: Before handling, ensure that a chemical fume hood or glovebox is in proper working order. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a flame-retardant laboratory coat, and chemical-resistant gloves (nitrile gloves are a suitable option for incidental contact).
-
Weighing and Transfer: To prevent inhalation of the fine powder, weighing and transfer of the solid material should always be performed within a fume hood or a glovebox.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Inert Atmosphere Techniques: For reactions sensitive to air, standard Schlenk line or glovebox techniques should be employed to handle this compound and its solutions.
-
Post-Handling: After use, ensure the container is tightly sealed and stored under an inert atmosphere in a refrigerator. Clean the work area thoroughly.
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is crucial.
Experimental Protocol: Spill Cleanup
-
Evacuation and Ventilation: For small spills, ensure the area is well-ventilated. For larger spills, evacuate the area and prevent re-entry.
-
Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collection: Carefully sweep the contained material into a designated, labeled waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.
-
Waste Disposal: Dispose of the collected waste and cleaning materials as hazardous chemical waste in accordance with local and institutional regulations.
Reactivity and Stability
This compound is a combustible solid and is sensitive to air.
| Condition/Substance | Reactivity/Incompatibility |
| Air | Sensitive; may oxidize, especially in the presence of moisture. |
| Strong Oxidizing Agents | Incompatible; may react vigorously. |
| Heat | Combustible solid. Avoid exposure to high heat and open flames. |
| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and oxides of phosphorus. |
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the ligand and ensuring safety.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store under an inert atmosphere (nitrogen or argon is recommended).
-
The recommended storage temperature is 2-8°C.[1]
Disposal
-
Dispose of unused this compound and its contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
This technical guide provides a framework for the safe handling and use of this compound. It is imperative that all users consult their institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) from the supplier before commencing any work with this compound.
References
A Technical Guide to SEGPHOS-Type Ligands: Core Principles and Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
SEGPHOS and its derivatives have emerged as a class of privileged atropisomeric biaryl diphosphine ligands, instrumental in the field of asymmetric catalysis. Their unique structural and electronic properties have led to remarkable success in a variety of enantioselective transformations, making them invaluable tools in academic research and the pharmaceutical industry for the synthesis of chiral molecules. This guide provides an in-depth overview of SEGPHOS-type ligands, their synthesis, mechanistic insights into their catalytic behavior, and their application in key chemical reactions, supported by quantitative data and detailed experimental protocols.
Introduction to SEGPHOS-Type Ligands: Structure and Properties
SEGPHOS, an acronym for 5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, was developed by Takasago International Corporation.[1] It is structurally analogous to the well-known BINAP ligand but possesses a narrower dihedral angle between its aromatic faces. This subtle structural modification was predicted and subsequently confirmed to enhance both the enantioselectivity and activity of its metal complexes.[1]
The core structure of SEGPHOS features a C2-axis of chirality arising from the restricted rotation around the biaryl bond. The 1,3-benzodioxole backbone imparts specific electronic properties and a defined steric environment. This chiral scaffold creates a well-defined chiral pocket around the metal center, enabling precise stereochemical control during catalysis.[2]
Several derivatives of SEGPHOS have been synthesized to fine-tune the steric and electronic properties of the ligand, leading to improved catalytic performance for specific applications. The most common derivatives include:
-
DM-SEGPHOS: The phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl groups.
-
DTBM-SEGPHOS: The phenyl groups are substituted with bulky 3,5-di-tert-butyl-4-methoxyphenyl groups. This derivative often exhibits enhanced catalytic activity and enantioselectivity due to its increased electron density and steric bulk.[3][4]
The choice of the specific SEGPHOS-type ligand is crucial and is often determined empirically for a given substrate and reaction type.
Synthesis of SEGPHOS-Type Ligands
The synthesis of SEGPHOS and its analogs can be achieved through various routes. One common approach involves the synthesis of the racemic bis-phosphine oxide, followed by chiral resolution and subsequent reduction. An alternative and more direct method is the asymmetric Ullmann-type homocoupling of ortho-(iodo)phosphine oxides or ortho-(iodo)phosphonates, which provides enantioenriched biaryl bisphosphine oxides that can be reduced to the desired SEGPHOS ligand. This latter approach avoids the need for chiral auxiliaries or optical resolution.[5]
A general synthetic scheme for (R)-SEGPHOS involves an iron-mediated homo-coupling to generate the bis-phosphine oxide, followed by resolution and reduction.[6]
Applications in Asymmetric Catalysis
SEGPHOS-type ligands have been successfully employed in a wide range of transition metal-catalyzed asymmetric reactions. Their primary application lies in asymmetric hydrogenation, but their utility extends to carbon-carbon bond-forming reactions, isomerizations, and other transformations. These ligands typically form stable and highly active complexes with transition metals such as ruthenium (Ru), rhodium (Rh), palladium (Pd), and copper (Cu).[2][7]
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and SEGPHOS-type ligands have proven to be exceptionally effective in this area.
Ru-SEGPHOS complexes are highly efficient catalysts for the asymmetric hydrogenation of a variety of functional groups, including ketones, olefins, and imines. For instance, Ru-DTBM-segphos has been shown to be a highly efficient catalyst for the asymmetric hydrogenation of pyridine-pyrroline tri-substituted alkenes.[8][9]
Table 1: Ru-DTBM-segphos Catalyzed Asymmetric Hydrogenation of Pyridine-Pyrroline Substrates [8]
| Substrate | Product | Yield (%) | ee (%) |
| 1a | 2a | >99 | 96 |
| 1b | 2b | >99 | 95 |
| 1c | 2c | >99 | 97 |
| 1d | 2d | >99 | 98 |
Conditions: Substrate (0.1 mmol), Ru-DTBM-segphos (0.5 mol%), H₂ (500 psi), MeOH, rt, 12 h.
Rh-SEGPHOS complexes are particularly effective for the asymmetric hydrogenation of olefins, including enamides and vinyl sulfones.[10][11] A chiral Rh/Hf/(S)‐DTBM‐SEGPHOS bimetallic catalytic system has been developed for the asymmetric hydrogenation of benzofurans, delivering diverse dihydrobenzofurans in excellent yields and enantioselectivities.[3]
Table 2: Rh/Hf/(S)-DTBM-SEGPHOS Catalyzed Asymmetric Hydrogenation of Benzofurans [3]
| Substrate | Product | Yield (%) | ee (%) |
| 2-Phenylbenzofuran | 2-Phenyl-2,3-dihydrobenzofuran | 98 | 99 |
| 2-(4-Chlorophenyl)benzofuran | 2-(4-Chlorophenyl)-2,3-dihydrobenzofuran | 95 | 98 |
| 2-(4-Methoxyphenyl)benzofuran | 2-(4-Methoxyphenyl)-2,3-dihydrobenzofuran | 97 | >99 |
Conditions: Substrate (0.2 mmol), [Rh(cod)₂]BF₄ (2.5 mol%), (S)-DTBM-SEGPHOS (3 mol%), Hf(OTf)₄ (5 mol%), H₂ (50 atm), 1,2-dichloroethane, 50 °C, 24 h.
Other Asymmetric Transformations
Beyond hydrogenation, SEGPHOS ligands have demonstrated significant utility in a variety of other enantioselective reactions.
Cu-DTBM-SEGPHOS complexes are highly active catalysts for the asymmetric hydroboration of vinylarenes and internal alkenes.[12][13]
Table 3: Cu-(S)-DTBM-SEGPHOS Catalyzed Asymmetric Hydroboration of Vinylarenes [12]
| Substrate | Product | Yield (%) | ee (%) |
| Styrene | 1-Phenylethanol (after oxidation) | 95 | 92 |
| 4-Chlorostyrene | 1-(4-Chlorophenyl)ethanol (after oxidation) | 93 | 94 |
| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethanol (after oxidation) | 96 | 91 |
Conditions: Substrate (1.0 mmol), CuCl (5 mol%), (S)-DTBM-SEGPHOS (5.5 mol%), NaOtBu (1.2 equiv), HBpin (1.1 equiv), THF, rt, 12 h.
Pd((R)-DTBM-SEGphos)Cl₂ has been identified as an effective pre-catalyst for the kinetic resolution of tertiary propargylic alcohols via an asymmetric carboxylation reaction, affording a range of optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.[14]
Experimental Protocols
The following provides a general experimental protocol for a representative Ru-SEGPHOS catalyzed asymmetric hydrogenation of a ketone. Researchers should optimize conditions for their specific substrate.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a Prochiral Ketone:
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Ru(cod)Cl₂]n (0.01 mmol) and the desired SEGPHOS-type ligand (0.011 mmol). Anhydrous, degassed solvent (e.g., methanol or ethanol, 2 mL) is added, and the mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 30 minutes) to form the active catalyst.
-
Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, the prochiral ketone substrate (1.0 mmol) is dissolved in the same degassed solvent (5 mL).
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave via a cannula. The autoclave is sealed, purged with hydrogen gas (3-5 times), and then pressurized to the desired hydrogen pressure (e.g., 10-100 atm).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) for the required time (e.g., 12-48 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral alcohol product.
-
Analysis: The yield of the product is determined after isolation. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.
Reaction Mechanisms and Catalytic Cycles
Understanding the reaction mechanism is crucial for optimizing catalytic systems and designing new ligands. The catalytic cycles for SEGPHOS-metal complexes often involve the coordination of the substrate to the chiral metal center, followed by the key stereodetermining step, and subsequent product release and catalyst regeneration.
Catalytic Cycle for Ru-SEGPHOS Catalyzed Hydrogenation of Ketones
A generally accepted mechanism for the Ru-SEGPHOS catalyzed hydrogenation of ketones involves the formation of a ruthenium dihydride species. The ketone coordinates to this complex, followed by migratory insertion of the carbonyl group into a Ru-H bond to form a ruthenium alkoxide intermediate. This step is typically the enantioselective-determining step. Subsequent reaction with another molecule of hydrogen regenerates the ruthenium dihydride catalyst and releases the chiral alcohol product.
References
- 1. Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05393E [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Axially Chiral 2,2’-Bisphosphobiarenes via a Nickel-Catalyzed Asymmetric Ullmann Coupling: General Access to Privileged Chiral Ligands without Optical Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: (R)-DTBM-SEGPHOS in Rhodium-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DTBM-SEGPHOS is a chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a highly effective chiral environment around a metal center, leading to high enantioselectivity in a variety of transformations. When complexed with rhodium, this compound is a powerful catalyst for the asymmetric hydrogenation of prochiral olefins, yielding chiral products with excellent optical purity. This methodology is of significant interest to the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.
These application notes provide an overview of the use of this compound rhodium catalysts in asymmetric hydrogenation, with a focus on the hydrogenation of substituted enamides to produce chiral amines. Detailed protocols and representative data are presented to enable researchers to apply this technology in their own work.
Applications
The rhodium complex of this compound is a versatile catalyst for the asymmetric hydrogenation of a range of prochiral substrates. Key applications include:
-
Synthesis of Chiral Amines: The enantioselective hydrogenation of enamides is a primary application, providing a direct route to valuable chiral amine building blocks for active pharmaceutical ingredients and other complex molecules.
-
Synthesis of Chiral Alcohols: Enol acetates can be effectively hydrogenated to furnish chiral alcohols with high enantiomeric excess.
-
Dynamic Kinetic Resolution: The catalyst system has been successfully employed in the dynamic kinetic resolution of α-substituted β-keto esters, allowing for the synthesis of products with two adjacent stereocenters in high diastereomeric and enantiomeric purity.
The high catalytic activity and enantioselectivity of the this compound rhodium system make it a valuable tool for the synthesis of complex chiral molecules.[1]
Data Presentation
The following table summarizes the performance of the Rh/(S)-DTBM-SEGPHOS catalyst in the asymmetric hydrogenation of a series of prochiral (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate esters, demonstrating the high conversions, yields, and enantioselectivities achievable with this system.[3][4]
Table 1: Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate Esters [3]
| Entry | Substrate (R group) | Conversion (%) | Yield (%) | ee (%) |
| 1 | H | >99 | 93 | >99 |
| 2 | 5-F | >99 | 92 | >99 |
| 3 | 5-Cl | >99 | 91 | >99 |
| 4 | 5-Br | >99 | 90 | >99 |
| 5 | 6-Me | >99 | 92 | 99 |
| 6 | 6-F | >99 | 91 | 99 |
| 7 | 6-Cl | >99 | 90 | 99 |
| 8 | 6-Br | >99 | 89 | 98 |
| 9 | 7-MeO | 81 | 80 | 88 |
| 10 | 7-Cl | >99 | 92 | >99 |
| 11 | 8-Me | >99 | 91 | 99 |
Reaction conditions: 1 (0.1 mmol), [Rh(COD)Cl]2 (0.5 mol%), (S)-DTBM-SegPhos (1.1 mol%), H2 (50 bar), DCM (2 mL), 35 °C, 12 h.
Experimental Protocols
General Procedure for In Situ Catalyst Preparation
The active rhodium catalyst can be conveniently prepared in situ from a rhodium precursor and the this compound ligand.
In a nitrogen-purged glovebox or Schlenk line:
-
To a clean, dry vial, add the rhodium precursor, for example, [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂ (1.0 mol%).
-
Add this compound (1.1 mol%).
-
Add the desired solvent (e.g., degassed dichloromethane or methanol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The resulting catalyst solution is ready for use.
Protocol for Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate Esters[3]
This protocol is representative for the asymmetric hydrogenation of this class of enamides.
-
Catalyst Preparation: In a glovebox, a vial is charged with [Rh(COD)Cl]₂ (1.2 mg, 0.0025 mmol, 0.5 mol%) and (S)-DTBM-SegPhos (6.5 mg, 0.0055 mmol, 1.1 mol%). Anhydrous and degassed dichloromethane (1.0 mL) is added, and the mixture is stirred for 20 minutes at room temperature.
-
Reaction Setup: In a separate vial, the (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate ester substrate (0.1 mmol) is dissolved in anhydrous and degassed dichloromethane (1.0 mL).
-
Hydrogenation: The substrate solution is transferred to a hydrogenation vial or autoclave. The prepared catalyst solution is then added. The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to 50 bar of H₂.
-
Reaction Execution: The reaction mixture is stirred at 35 °C for 12 hours.
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis. The product can be further purified by column chromatography on silica gel.
Visualizations
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Caption: A general workflow for this compound rhodium-catalyzed asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Efficient access to chiral dihydrobenzoxazinones via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient access to chiral dihydrobenzoxazinones via Rh-catalyzed hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Copper-Catalyzed Reactions with (R)-DTBM-SEGPHOS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various copper-catalyzed asymmetric reactions utilizing the chiral ligand (R)-DTBM-SEGPHOS. This sterically demanding and electron-rich bisphosphine ligand has demonstrated exceptional performance in achieving high enantioselectivity and catalytic activity in a range of synthetic transformations.
Asymmetric Hydrosilylation of Prochiral Ketones and Imines
The copper hydride complex formed in situ with this compound is a highly effective catalyst for the asymmetric hydrosilylation of a wide array of prochiral ketones and imines, yielding valuable chiral alcohols and amines.
Application Note:
The CuH-catalyzed asymmetric hydrosilylation using this compound is particularly effective for the reduction of aryl alkyl ketones, heteroaromatic ketones, and diaryl ketones.[1][2][3] Polymethylhydrosiloxane (PMHS) is a commonly used and inexpensive hydride source for the in situ generation of the active copper hydride catalyst.[1] The reactions typically proceed under mild conditions with high yields and excellent enantioselectivities.[1] Furthermore, reaction times can be significantly reduced from hours to minutes by employing microwave irradiation or conventional heating without a significant loss of enantioselectivity.[4] This methodology has been successfully applied to the synthesis of precursors for physiologically active compounds.[2][3]
Data Presentation: Asymmetric Hydrosilylation of Ketones
| Entry | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | 1-Phenylethanol | 95 | 98 | [1] |
| 2 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 92 | 99 | [1] |
| 3 | Benzophenone | Diphenylmethanol | 98 | 97 | [1] |
| 4 | Methyl 4-oxo-4-phenylbutanoate | (R)-Methyl 4-hydroxy-4-phenylbutanoate | 92 | 99.4 | [5] |
| 5 | Isophorone | (R)-3,5,5-Trimethylcyclohex-2-en-1-ol | >95 | 95 | [4] |
Experimental Protocol: General Procedure for Asymmetric Hydrosilylation of Aryl Ketones
Materials:
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOtBu)
-
(R)-(-)-DTBM-SEGPHOS
-
Toluene (anhydrous)
-
Polymethylhydrosiloxane (PMHS)
-
tert-Butanol (t-BuOH)
-
Substrate (aryl ketone)
-
Tetrahydrofuran (THF, anhydrous)
-
2.5 M Aqueous potassium fluoride (KF) or sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add CuCl (1.0-2.0 mol %), NaOtBu (1.0-2.0 mol %), and (R)-(-)-DTBM-SEGPHOS (0.05-1.1 mol %).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add PMHS (2.0-4.0 equivalents) and stir for an additional 15 minutes.
-
In a separate flask, dissolve the aryl ketone substrate (1.0 equivalent) and t-BuOH (1.0 equivalent) in anhydrous THF.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 2.5 M aqueous KF or NaOH and stir vigorously for 3 hours.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.
Logical Relationship: Catalytic Cycle of Asymmetric Hydrosilylation
Caption: Proposed catalytic cycle for the copper-hydride catalyzed asymmetric hydrosilylation of ketones.
Enantio- and Regioselective Copper-Catalyzed Hydroamination of Alkenes
The combination of a copper salt, this compound, and a silane enables the highly enantio- and regioselective hydroamination of a variety of alkenes, providing access to valuable chiral amines.
Application Note:
This CuH-catalyzed hydroamination protocol is effective for styrenes, as well as both trans- and cis-β-substituted styrenes, and even more challenging unactivated terminal and internal alkenes.[6][7] The reaction typically exhibits high regioselectivity, yielding the anti-Markovnikov product for terminal alkenes.[6] The use of the bulky this compound ligand is crucial for achieving high enantioselectivity.[7] The reaction tolerates a range of functional groups on both the alkene and the amine electrophile.[6]
Data Presentation: Asymmetric Hydroamination of Alkenes
| Entry | Alkene | Amine Source | Product | Yield (%) | ee (%) | Reference |
| 1 | Styrene | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-1-phenylethanamine | 97 | 97 | [6] |
| 2 | 4-Methoxystyrene | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine | 95 | 98 | [6] |
| 3 | trans-β-Methylstyrene | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-1-phenylpropan-2-amine | 93 | 96 | [6] |
| 4 | 1-Octene | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-octan-2-amine | 85 | 92 | [6] |
Experimental Protocol: General Procedure for Asymmetric Hydroamination of Alkenes
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
This compound
-
Diethoxymethylsilane (DEMS)
-
Alkene
-
O-Benzoylhydroxylamine derivative
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To an oven-dried vial, add Cu(OAc)₂ (2-4 mol %) and this compound (2.2-4.4 mol %).
-
Seal the vial and purge with argon.
-
Add anhydrous THF, followed by the alkene (1.0 equivalent), the O-benzoylhydroxylamine derivative (1.2 equivalents), and DEMS (2.0 equivalents).
-
Stir the reaction mixture at 40 °C for up to 36 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the chiral amine product.
Experimental Workflow: Asymmetric Hydroamination
Caption: A typical experimental workflow for the copper-catalyzed asymmetric hydroamination of alkenes.
Asymmetric α-Alkylation of 2-Acylimidazoles
A copper(I)-(R)-DTBM-SEGPHOS complex catalyzes the asymmetric α-alkylation of 2-acylimidazoles with a variety of alkyl electrophiles, providing a direct route to α-chiral carboxylic acid derivatives.
Application Note:
This method utilizes 2-acylimidazoles as pronucleophiles and is effective with a range of electrophiles, including allyl bromides, benzyl bromides, and propargyl bromide.[8] The reaction demonstrates good functional group tolerance and high enantioselectivity.[8] The addition of 2,4,6-trimethylphenol has been found to improve reaction yields.[8] The imidazole directing group is believed to pre-coordinate to the copper catalyst, acidifying the α-protons and facilitating the formation of a stabilized copper(I) enolate.[8]
Data Presentation: Asymmetric α-Alkylation of 2-Acylimidazoles
| Entry | 2-Acylimidazole | Electrophile | Yield (%) | ee (%) | Reference |
| 1 | 1-(1H-Imidazol-2-yl)propan-1-one | Allyl bromide | 62 | 91 | [8] |
| 2 | 1-(1H-Imidazol-2-yl)propan-1-one | Benzyl bromide | 97 | 97 | [8] |
| 3 | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | Cinnamyl bromide | 85 | 95 | [8] |
| 4 | 1-(1H-Imidazol-2-yl)-2-phenylethan-1-one | Propargyl bromide | 78 | 93 | [8] |
Experimental Protocol: General Procedure for Asymmetric α-Alkylation
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
2-Acylimidazole
-
Alkyl electrophile
-
2,4,6-Trimethylphenol (additive)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a glovebox, add CuI (5 mol %) and this compound (5.5 mol %) to an oven-dried vial.
-
Add anhydrous THF and stir for 30 minutes at room temperature.
-
Add Cs₂CO₃ (2.0 equivalents), the 2-acylimidazole (1.2 equivalents), the alkyl electrophile (1.0 equivalent), and 2,4,6-trimethylphenol (1.2 equivalents).
-
Stir the reaction at 0 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography on silica gel.
Signaling Pathway: Proposed Mechanism of α-Alkylation
Caption: Proposed catalytic cycle for the asymmetric α-alkylation of 2-acylimidazoles.
References
- 1. Copper hydride [organic-chemistry.org]
- 2. Applications of asymmetric hydrosilylations mediated by catalytic (DTBM-SEGPHOS)CuH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Applications of Asymmetric Hydrosilylations Mediated by Catalytic (DTBM-SEGPHOS)CuH - figshare - Figshare [figshare.com]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Asymmetric Allylic Alkylation using (R)-DTBM-SEGPHOS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of the chiral ligand (R)-3,5-tBu-4-MeO-SEGPHOS, commonly known as (R)-DTBM-SEGPHOS, in palladium-catalyzed asymmetric reactions. The bulky and electron-rich nature of this biaryl phosphine ligand allows for excellent enantiocontrol in the formation of stereocenters, making it a valuable tool in the synthesis of chiral molecules for pharmaceutical and materials science applications.
This document covers two primary applications:
-
Palladium-Catalyzed Asymmetric Allylic Amination (AAA): A highly enantioselective method for the synthesis of chiral α,β-unsaturated γ-amino esters.
-
Palladium-Catalyzed Asymmetric Carboxylative Kinetic Resolution: A protocol for the synthesis of enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids.
Palladium-Catalyzed Asymmetric Allylic Amination of 4-Substituted 2-Acetoxybut-3-enoates
This protocol details a highly efficient method for the synthesis of chiral α,β-unsaturated γ-amino esters through the palladium-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates with various amines. The use of this compound as the chiral ligand is crucial for achieving high yields and excellent enantioselectivities.[1]
Reaction Scheme
Experimental Protocol
Materials:
-
Palladium precursor: [Pd(η³-C₃H₅)Cl]₂
-
Chiral Ligand: this compound
-
Allylic substrate: 4-substituted 2-acetoxybut-3-enoate
-
Nucleophile: Amine
-
Base: Triethylamine (Et₃N)
-
Additive: Cesium Fluoride (CsF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and this compound (2.2 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Add the 4-substituted 2-acetoxybut-3-enoate (1.0 equiv), the amine (1.2 equiv), triethylamine (2.0 equiv), and cesium fluoride (1.0 equiv).
-
Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired chiral α,β-unsaturated γ-amino ester.
Data Presentation
Table 1: Substrate Scope for the Asymmetric Allylic Amination of 4-Aryl-2-acetoxybut-3-enoates with Benzylamine [1]
| Entry | Aryl Substituent (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 98 |
| 2 | 4-Methylphenyl | 96 | 98 |
| 3 | 4-Methoxyphenyl | 98 | 97 |
| 4 | 4-Fluorophenyl | 94 | 99 |
| 5 | 4-Chlorophenyl | 95 | >99 |
| 6 | 4-Bromophenyl | 92 | >99 |
| 7 | 2-Naphthyl | 93 | 98 |
Table 2: Scope of Various Amines in the Reaction with Ethyl 2-acetoxy-4-phenylbut-3-enoate [1]
| Entry | Amine | Yield (%) | ee (%) |
| 1 | Benzylamine | 95 | 98 |
| 2 | 4-Methoxybenzylamine | 96 | 98 |
| 3 | Allylamine | 85 | 97 |
| 4 | Dibenzylamine | 75 | 65 |
| 5 | Morpholine | 82 | 75 |
Palladium-Catalyzed Asymmetric Carboxylative Kinetic Resolution of Tertiary Propargylic Alcohols
This section describes a protocol for the kinetic resolution of racemic tertiary propargylic alcohols via a palladium-catalyzed asymmetric carboxylation. The pre-catalyst, Pd(this compound)Cl₂, facilitates the reaction under mild conditions, providing access to both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.
Logical Workflow
Experimental Protocol
Materials:
-
Palladium pre-catalyst: Pd(this compound)Cl₂
-
Substrate: Racemic tertiary propargylic alcohol
-
Carbon source: Carbon monoxide (CO) gas (balloon)
-
Additive: Diphenyl phosphate ((PhO)₂POOH)
-
Solvent: 1,2-Dichloroethane (DCE) and Water (H₂O)
Procedure:
-
To a Schlenk tube, add the racemic tertiary propargylic alcohol (1.0 equiv), Pd(this compound)Cl₂ (5 mol%), and diphenyl phosphate (10 mol%).
-
Evacuate and backfill the tube with carbon monoxide (1 atm) three times.
-
Add 1,2-dichloroethane and water to the reaction mixture.
-
Stir the reaction at 20 °C for the specified time (typically 24-48 h), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the enantioenriched propargylic alcohol and the optically active allenoic acid.
Data Presentation
Table 3: Substrate Scope for the Carboxylative Kinetic Resolution
| Entry | R¹ | R² | Yield of Alcohol (%) | ee of Alcohol (%) | Yield of Acid (%) | ee of Acid (%) |
| 1 | Ph | n-Hex | 44 | 90 | 46 | 98 |
| 2 | 4-MeC₆H₄ | n-Hex | 45 | 91 | 47 | 99 |
| 3 | 4-FC₆H₄ | n-Hex | 40 | >99 | 49 | 95 |
| 4 | 4-ClC₆H₄ | n-Hex | 38 | >99 | 52 | 93 |
| 5 | 2-Naphthyl | n-Hex | 41 | 96 | 48 | 97 |
| 6 | Ph | Cyclohexyl | 42 | 94 | 45 | 96 |
Catalytic Cycle Visualization
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed asymmetric allylic amination. The enantioselectivity is determined during the nucleophilic attack of the amine on one of the two diastereomeric π-allyl palladium intermediates.
References
Application Notes and Protocols for Gold-Catalyzed Cyclization with (R)-DTBM-SEGPHOS Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for gold-catalyzed cyclization reactions utilizing the sterically demanding and electron-rich (R)-3,5-tBu-4-MeO-SEGPHOS ((R)-DTBM-SEGPHOS) ligand. This chiral bisphosphine ligand, in combination with a gold(I) precursor, forms a highly effective catalytic system for various asymmetric cyclization reactions, yielding valuable chiral scaffolds for drug discovery and development.
Introduction
Gold(I) catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. The use of chiral ligands, such as this compound, allows for the enantioselective control of these transformations, providing access to enantioenriched products. The unique structural features of this compound, characterized by its narrow dihedral angle and bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents, create a well-defined chiral pocket around the gold center. This steric hindrance plays a crucial role in achieving high levels of enantioselectivity in various cyclization reactions.
Applications
The gold/(R)-DTBM-SEGPHOS catalytic system has been successfully applied in a range of intramolecular cyclization reactions, including:
-
Atropselective Intramolecular Hydroarylation of Alkynes: This method allows for the synthesis of axially chiral 4-aryl-2-quinolinones and 4-arylcoumarins. The catalyst promotes the intramolecular addition of an aryl C-H bond across an alkyne, leading to the formation of a new six-membered ring with controlled axial chirality.[1][2]
-
Enantioselective Polycyclization Reactions: Gold(I) complexes with chiral phosphine ligands can initiate polycyclization cascades of enynes, although in some cases, other ligands have shown superior enantioselectivity compared to this compound.[3]
-
Desymmetrization of Prochiral Bisphenols and Dialkynes: The (S)-DTBM-SEGPHOS gold(I) complex has been effectively used in the 6-endo-dig cyclization of prochiral bisphenols and dialkyne phosphine oxides to produce chiral cyclic phosphine oxides with excellent yields and enantioselectivities.[4]
-
Asymmetric Pictet-Spengler Reactions: The this compound(AuCl)2 complex has shown utility in asymmetric Pictet-Spengler reactions between tryptamines and arylaldehydes.[4]
Data Presentation
The following tables summarize the quantitative data from key experiments, highlighting the effectiveness of the this compound ligand in gold-catalyzed cyclization reactions.
Table 1: Atropselective Intramolecular Hydroarylation of an N-Aryl-arylethynylamide
| Ligand | Yield (%) | ee (%) |
| (R)-BINAP | 85 | 38 |
| (R)-H8-BINAP | 82 | 48 |
| (R)-Xyl-H8-BINAP | 83 | 25 |
| This compound | 90 | 55 |
Reaction conditions: AuCl(SMe2) (0.010 mmol), AgBF4 (0.010 mmol), Ligand (0.0050 mmol), Substrate (0.050 mmol), and (CH2Cl)2 (1.5 mL) at room temperature. Data sourced from[1].
Table 2: Gold(I)-Catalyzed Bicyclization of a Carboxylic Acid
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | (R)-BINAP | CH2Cl2 | 75 (10) | 17 |
| 2 | (R)-Tol-BINAP | CH2Cl2 | 78 (9) | 35 |
| 3 | (R)-Xylyl-BINAP | CH2Cl2 | 80 (9) | 40 |
| 4 | This compound | CH2Cl2 | 81 (8) | 2 |
| 5 | (R)-MeO-DTBM-BIPHEP | CH2Cl2 | 71 (7) | 46 |
| 6 | (R)-MeO-DTBM-BIPHEP | benzene | 76 (8) | 83 |
| 7 | (R)-MeO-DTBM-BIPHEP | toluene | 77 (9) | 85 |
| 8 | (R)-MeO-DTB-BIPHEP | toluene | 87 (trace) | 92 |
Yields in parentheses correspond to a byproduct. Data sourced from[3].
Experimental Protocols
Protocol 1: General Procedure for Cationic Gold(I)/(R)-DTBM-SEGPHOS-Complex Catalyzed Atropselective Intramolecular Hydroarylation of Alkynes
This protocol is adapted from the work of Tanaka and colleagues.[1]
Materials:
-
AuCl(SMe₂)
-
AgBF₄
-
This compound
-
Substrate (e.g., N-alkenyl-arylethynylamides or O-alkenyl-arylethynylamides)
-
1,2-Dichloroethane ((CH₂Cl)₂) (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add AuCl(SMe₂) (0.010 mmol, 1.0 equiv) and this compound (0.0050 mmol, 0.5 equiv).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add AgBF₄ (0.010 mmol, 1.0 equiv) to the mixture and continue stirring for another 10 minutes at room temperature.
-
Add a solution of the substrate (0.050 mmol) in anhydrous 1,2-dichloroethane (0.5 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 100% conversion is observed), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired enantioenriched axially chiral product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the gold-catalyzed cyclization with the this compound ligand.
Caption: Experimental workflow for gold-catalyzed hydroarylation.
Caption: Proposed catalytic cycle for gold-catalyzed cyclization.
References
- 1. Cationic gold(I) axially chiral biaryl bisphosphine complex-catalyzed atropselective synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic gold(I) axially chiral biaryl bisphosphine complex-catalyzed atropselective synthesis of heterobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold(I)-Catalyzed Enantioselective Polycyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Iridium-Catalyzed Asymmetric Synthesis with (R)-Dtbm-segphos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the chiral ligand (R)-5,5'-bis(di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole, commonly known as (R)-Dtbm-segphos, in iridium-catalyzed asymmetric synthesis. The bulky and electron-rich nature of this compound makes it a highly effective ligand for a range of enantioselective transformations, delivering products with high yields and excellent enantioselectivity.
Iridium-Catalyzed Asymmetric Cyclization of Alkenoic Acids
The iridium/(R)-Dtbm-segphos catalytic system is effective in promoting the asymmetric cyclization of alkenoic acids to furnish chiral γ-lactones, which are valuable structural motifs in many natural products and pharmaceuticals.
Data Presentation
| Entry | Substrate | Product | Yield (%)[1] | ee (%)[1] |
| 1 | 2,2-diphenyl-4-pentenoic acid | 5-(diphenylmethyl)-dihydrofuran-2(3H)-one | 95 | 81 |
| 2 | 2-methyl-2-phenyl-4-pentenoic acid | 5-((methyl(phenyl)methyl)-dihydrofuran-2(3H)-one | 85 | 75 |
| 3 | 2-(4-methoxyphenyl)-2-phenyl-4-pentenoic acid | 5-(((4-methoxyphenyl)(phenyl)methyl)-dihydrofuran-2(3H)-one | 92 | 83 |
| 4 | 2-vinylbenzoic acid | isochroman-1-one | 78 | 65 |
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Cyclization of Alkenoic Acids: [1]
-
Catalyst Pre-formation: In a glovebox, a Schlenk tube is charged with [IrCl(coe)₂]₂ (5 mol% Ir) and this compound (5.5 mol%). Anhydrous N-methylpyrrolidone (NMP) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, the alkenoic acid substrate (1.0 eq) is added.
-
Reaction Conditions: The Schlenk tube is sealed and heated to 100 °C for 20-48 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding γ-lactone.
Reaction Mechanism
The proposed catalytic cycle for the asymmetric cyclization of alkenoic acids is initiated by the oxidative addition of the carboxylic acid to the Ir(I) complex. This is followed by migratory insertion of the alkene into the Ir-H bond, and subsequent reductive elimination to afford the lactone and regenerate the active catalyst.
Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric cyclization of alkenoic acids.
Iridium-Catalyzed Enantioselective Intermolecular Hydroamination of Alkenes
The cationic iridium complex generated from an iridium precursor and this compound effectively catalyzes the enantioselective intermolecular hydroamination of alkenes with imides. This reaction provides a direct and atom-economical route to chiral N-alkylated imides, which can be further converted to valuable chiral primary amines.[2]
Data Presentation
| Entry | Imide | Alkene | Product | Yield (%)[2] | ee (%)[2] |
| 1 | Phthalimide | Styrene | N-(1-phenylethyl)phthalimide | 85 | 93 |
| 2 | 4,5-dichlorophthalimide | Styrene | 4,5-dichloro-N-(1-phenylethyl)phthalimide | 82 | 91 |
| 3 | Succinimide | Styrene | 1-(1-phenylethyl)pyrrolidine-2,5-dione | 75 | 88 |
| 4 | Phthalimide | 4-methylstyrene | N-(1-(p-tolyl)ethyl)phthalimide | 93 | 92 |
| 5 | Phthalimide | 4-chlorostyrene | N-(1-(4-chlorophenyl)ethyl)phthalimide | 88 | 90 |
| 6 | Phthalimide | (E)-1-phenylprop-1-ene | N-(1-phenylpropyl)phthalimide | 71 | 85 |
Experimental Protocols
General Procedure for Iridium-Catalyzed Enantioselective Hydroamination: [2]
-
Catalyst Generation: In a glovebox, a mixture of [IrCl(cod)₂]₂ (5 mol% Ir), this compound (5.5 mol%), and NaBArF₄ (10 mol%) is stirred in anhydrous methylcyclohexane (MCH) at room temperature for 30 minutes.
-
Reaction Setup: The imide (1.0 eq) and the alkene (3.0 eq) are added to the catalyst solution.
-
Reaction Conditions: The reaction vessel is sealed and heated at 140 °C for 48 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral N-alkylated imide.
Experimental Workflow
Caption: Workflow for the iridium-catalyzed enantioselective hydroamination of alkenes.
Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
The iridium/(R)-Dtbm-segphos system is anticipated to be a potent catalyst for the asymmetric hydrogenation of ketones to produce chiral secondary alcohols. However, based on the conducted literature search, detailed and specific protocols for a broad range of ketones using this particular iridium-ligand combination are not as widely documented as for other metals like Ruthenium or Rhodium with this compound, or for iridium with other chiral ligands. The bulky and electron-donating properties of this compound suggest its potential for high enantioselectivity in such transformations. Researchers are encouraged to screen this catalytic system for their specific ketone substrates.
General Considerations for Protocol Development
Based on related iridium-catalyzed asymmetric hydrogenations, a typical starting point for protocol development would involve:
-
Catalyst Precursor: [Ir(COD)Cl]₂ or a related Ir(I) source.
-
Ligand: this compound.
-
Solvent: A polar solvent such as methanol, ethanol, or isopropanol.
-
Base: An additive like a non-coordinating base may be required.
-
Hydrogen Pressure: Typically ranging from 1 to 50 atm.
-
Temperature: Room temperature to 80 °C.
Logical Relationship for Catalyst System
Caption: Key components for the iridium-catalyzed asymmetric hydrogenation of ketones.
Professionals in drug development and scientific research can utilize these notes and protocols as a foundation for employing the iridium/(R)-Dtbm-segphos catalytic system in the synthesis of complex chiral molecules. Further optimization of the provided conditions may be necessary for specific substrates to achieve optimal results.
References
Application Notes and Protocols: Synthesis and Utilization of [(R)-DTBM-SEGPHOS]NiCl₂ in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of the chiral nickel complex, [(R)-DTBM-SEGPHOS]NiCl₂. This complex has emerged as a powerful pre-catalyst for a variety of enantioselective transformations, offering high yields and excellent stereocontrol in the formation of crucial carbon-carbon bonds. The detailed protocols and data presented herein are intended to facilitate the adoption of this methodology in academic and industrial research settings, particularly in the context of pharmaceutical and fine chemical synthesis.
Introduction
The quest for efficient and highly selective catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry and drug development. Chiral metal complexes play a pivotal role in this endeavor, enabling the construction of complex molecular architectures with precise control over stereochemistry. The [this compound]NiCl₂ complex, a robust and bench-stable nickel(II) species, has gained significant attention for its exceptional performance in asymmetric catalysis.[1][2] Its utility is particularly pronounced in enantioselective aldol reactions and Michael additions, providing access to chiral building blocks that are integral to the synthesis of numerous bioactive molecules.[3][4]
The catalytic prowess of this complex stems from the unique electronic and steric properties of the this compound ligand, a bulky and electron-rich bisphosphine. While the NiCl₂ complex itself is a pre-catalyst, it is readily activated in situ to form the catalytically active species, which then orchestrates the enantioselective transformation.[1] This document provides a detailed protocol for the synthesis of the pre-catalyst, summarizes its catalytic performance in representative reactions, and illustrates the proposed catalytic cycle.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the [this compound]NiCl₂ complex and its application in a representative enantioselective catalytic reaction.
| Parameter | Value | Reference |
| Synthesis of [this compound]NiCl₂ | ||
| Yield | 99% | |
| Appearance | Fine dark green-black powder | |
| Melting Point | 255–257 °C | [1] |
| Catalytic Application Example: Asymmetric Aldol Reaction | ||
| Catalyst Loading | 2 mol% | [3] |
| Reaction Time | 1 hour | [3] |
| Yield of syn-aldol adduct | 78% | [3] |
| Diastereomeric Ratio (syn:anti) | 90:10 | [3] |
| Enantiomeric Excess (ee) | 99% | [3] |
Experimental Protocols
Synthesis of [this compound]NiCl₂ Complex[1]
This protocol details the procedure for the synthesis of the [this compound]NiCl₂ complex.
Materials:
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Celite®
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere synthesis (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
High vacuum line
Procedure:
-
To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).
-
Add anhydrous acetonitrile (15 mL) to the flask.
-
Attach a reflux condenser to the flask, and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.
-
Heat the reaction mixture to reflux in an oil bath and stir for 16 hours.
-
While the reaction mixture is still warm, prepare a filtration setup by charging a glass filter funnel with Celite® (25 g) and wetting it with acetonitrile (70 mL).
-
Pour the warm reaction mixture over the Celite® pad.
-
Wash the Celite® pad with additional acetonitrile (300 mL) until the filtrate runs clear.
-
Concentrate the filtrate using a rotary evaporator (30 °C, 12 mmHg).
-
Dissolve the resulting solid in dichloromethane (20 mL).
-
Concentrate the dichloromethane solution on a rotary evaporator and dry the resulting solid under high vacuum (0.1 mmHg) for 4 hours.
-
The final product, [this compound]NiCl₂, is obtained as a fine dark green-black powder (1.10 g, 99% yield).
Visualizations
Experimental Workflow for the Synthesis of [this compound]NiCl₂
Caption: Workflow for the synthesis of [this compound]NiCl₂.
Proposed Catalytic Cycle for the Enantioselective Aldol Reaction
Caption: Proposed catalytic cycle for the nickel-catalyzed reaction.
References
Application Notes and Protocols for Kinetic Resolution Using Pd((R)-Dtbm-segphos)Cl2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the kinetic resolution of tertiary propargylic alcohols utilizing the palladium catalyst Pd((R)-Dtbm-segphos)Cl2. This methodology allows for the efficient separation of racemic mixtures to yield enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids, which are valuable building blocks in organic synthesis.
Overview and Applications
The kinetic resolution of racemic tertiary propargylic alcohols catalyzed by Pd(this compound)Cl2 is a robust and practical method for accessing chiral molecules.[1][2] This protocol is distinguished by its use of a readily available precatalyst, mild reaction conditions, and broad functional group tolerance.[1][2] The resulting enantioenriched products have significant applications in the synthesis of complex molecules and pharmacologically active compounds. A key feature of this method is the ability to obtain both the unreacted, enantioenriched starting material and a highly functionalized, optically active allenoic acid product from a single reaction.[1]
Experimental Protocols
General Procedure for Kinetic Resolution
This protocol details the optimized conditions for the kinetic resolution of tertiary propargylic alcohols via a palladium-catalyzed carboxylation reaction.
Materials:
-
Racemic tertiary propargylic alcohol (1.0 equiv)
-
Pd(this compound)Cl2 (0.05 equiv)
-
(PhO)2POOH (0.10 equiv)
-
Solvent (e.g., Dichloromethane)
-
CO2 (balloon)
Procedure:
-
To a dried reaction vessel, add the racemic tertiary propargylic alcohol.
-
Add the solvent, followed by the Pd(this compound)Cl2 precatalyst and (PhO)2POOH.
-
Purge the vessel with CO2 and maintain a CO2 atmosphere using a balloon.
-
Stir the reaction mixture at the specified temperature (e.g., 20 °C) for the required time (e.g., 36 hours).
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography to separate the enantioenriched tertiary propargylic alcohol and the 2,3-allenoic acid product.
Gram-Scale Synthesis
The protocol has been successfully scaled to gram-level synthesis, demonstrating its practical utility. For a gram-scale reaction, the reagent quantities are increased proportionally while maintaining the same molar ratios and reaction conditions.[1]
Data Presentation
The efficiency of the kinetic resolution is demonstrated by the high enantiomeric excess (ee) of both the recovered starting material and the allenoic acid product, along with good yields.
Table 1: Optimization of Reaction Conditions for the Kinetic Resolution of 2-phenyloct-3-yn-2-ol [1]
| Entry | Catalyst (mol%) | Additive (mol%) | Temperature (°C) | Time (h) | Yield of (S)-alcohol (%) | ee of (S)-alcohol (%) |
| 1 | 5 | - | 25 | 24 | 23 | - |
| 2 | 5 | - | 15 | 24 | 17 | 93 |
| 3 | 5 | - | 20 | 24 | - | - |
| 4 | 5 | - | 20 | 36 | 44 | 90 |
| 5 | 5 | (PhO)2POOH (10) | 20 | 36 | 46 | 98 |
Table 2: Substrate Scope for the Kinetic Resolution [1]
| Substrate | Product (Alcohol) | Yield (%) | ee (%) | Product (Allenoic Acid) | Yield (%) | ee (%) |
| 2-phenyloct-3-yn-2-ol | (S)-2-phenyloct-3-yn-2-ol | 46 | 98 | (R)-2-phenylnona-2,3-dienoic acid | 45 | >99 |
| 2-(4-methoxyphenyl)oct-3-yn-2-ol | (S)-2-(4-methoxyphenyl)oct-3-yn-2-ol | 47 | 97 | (R)-2-(4-methoxyphenyl)nona-2,3-dienoic acid | 48 | >99 |
| 2-(4-chlorophenyl)oct-3-yn-2-ol | (S)-2-(4-chlorophenyl)oct-3-yn-2-ol | 45 | 96 | (R)-2-(4-chlorophenyl)nona-2,3-dienoic acid | 46 | >99 |
Experimental Workflow and Logic
The following diagram illustrates the workflow of the kinetic resolution process.
References
- 1. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 2. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Enantioselective Synthesis of Lactones using (R)-Dtbm-segphos
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of lactones utilizing the chiral ligand (R)-3,5-di-tert-butyl-4-methoxyphenyl-Segphos, commonly known as (R)-Dtbm-segphos. This bulky and electron-rich phosphine ligand has demonstrated exceptional performance in various asymmetric catalytic reactions, offering high enantioselectivity and catalytic activity.[1][2] The protocols outlined below are based on established literature and are intended to serve as a practical guide for laboratory synthesis.
Application 1: Iridium-Catalyzed Asymmetric Cyclization of Alkenoic Acids to γ-Lactones
The iridium complex of this compound is an effective catalyst for the enantioselective intramolecular cyclization of 2,2-disubstituted 4-pentenoic acids, yielding chiral γ-lactones with good to high enantioselectivity.[3][4] This method is particularly valuable for synthesizing γ-lactones bearing a quaternary stereocenter.
Quantitative Data Summary
The following tables summarize the results obtained for the iridium-catalyzed asymmetric cyclization of various alkenoic acids.
Table 1: Optimization of Reaction Conditions for the Cyclization of 2,2-diphenyl-4-pentenoic acid [3][4]
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | (R)-Binap | Toluene | 25 | 23 |
| 2 | (R)-H8-Binap | Toluene | 15 | 29 |
| 3 | (S)-Segphos | Toluene | 36 | 45 |
| 4 | (R)-Difluorophos | Toluene | 21 | 51 |
| 5 | This compound | Toluene | 18 | 58 |
| 6 | This compound | Toluene | low | low |
| 7 | This compound | NMP | 39 | 80 |
| 8 | This compound | NMP | 95 | 81 |
Reaction conditions: 2,2-diphenyl-4-pentenoic acid (0.10 mmol), [IrCl(coe)2]2 (5 mol% Ir), Ligand (6 mol%), Solvent (0.40 mL) at 80 °C for 20 h, unless otherwise noted. Entry 6 was conducted in toluene. Entry 8 was conducted at 100°C.
Table 2: Substrate Scope for the Iridium-Catalyzed Asymmetric Cyclization [3][4]
| Entry | Substrate (Alkenoic Acid) | Product (γ-Lactone) | Yield (%) | ee (%) |
| 1 | 2,2-diphenyl-4-pentenoic acid | 2a | 95 | 81 |
| 2 | 2,2-bis(4-methoxyphenyl)-4-pentenoic acid | 2b | 91 | 85 |
| 3 | 2,2-bis(4-fluorophenyl)-4-pentenoic acid | 2c | 94 | 80 |
| 4 | 2-phenyl-2-methyl-4-pentenoic acid | 2d | 75 | 83 |
| 5 | 2-phenyl-2-benzyl-4-pentenoic acid | 2e | 88 | 84 |
| 6 | 2,2-dimethyl-4-pentenoic acid | 2f | 55 | 78 |
| 7 | 2-spirocyclohexyl-4-pentenoic acid | 2g | 82 | 86 |
| 8 | 2-vinylbenzoic acid | 2h | 65 | 56 |
Reaction conditions: Carboxylic acid (0.20 mmol), [IrCl(coe)2]2 (5 mol% Ir), and this compound in NMP (0.80 mL) at 100 °C for 20 h. For entry 8, the reaction was run at 120°C.
Experimental Protocol
Materials:
-
[IrCl(coe)2]2 (Iridium(I) chloride cyclooctene dimer)
-
This compound
-
Alkenoic acid substrate
-
N-Methylpyrrolidone (NMP), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add [IrCl(coe)2]2 (5 mol% Ir) and this compound (6 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous NMP (0.4 M solution based on the substrate).
-
Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Add the alkenoic acid substrate (1.0 equiv) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 20-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by silica gel column chromatography to isolate the desired γ-lactone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Iridium-catalyzed asymmetric cyclization.
Application 2: Asymmetric Hydrogenation for Lactone Synthesis
While direct asymmetric hydrogenation to lactones using this compound is less commonly reported, a relevant application is the desymmetrization of achiral anhydrides. For instance, an iridium/(R)-Dtbm-segphos system can be employed for the asymmetric hydrogenation of a cyclic anhydride to furnish a chiral lactone, a key intermediate in the synthesis of complex molecules like (+)-Biotin.[5]
Quantitative Data Summary
Table 3: Asymmetric Hydrogenation of an Achiral Anhydride [5]
| Ligand | Pressure (bar) | Conversion (%) | de (%) | ee (%) |
| This compound | 100 | >99 | 96 | 95 |
| This compound | 80 | >99 | 80 | 95 |
Reaction conditions: Anhydride substrate, THF, [Ir(COD)Cl]2, and ligand, S:C 500:1.
Experimental Protocol
Materials:
-
[Ir(COD)Cl]2 (Bis(cyclooctadiene)iridium(I) chloride)
-
This compound
-
Anhydride substrate
-
Tetrahydrofuran (THF), anhydrous
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the anhydride substrate, [Ir(COD)Cl]2, and this compound.
-
Add anhydrous THF to dissolve the components.
-
Seal the glass liner inside the high-pressure reactor.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 80-100 bar).
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitor by appropriate analytical techniques).
-
Carefully vent the reactor and purge with an inert gas.
-
Remove the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting lactone by chromatography or crystallization.
-
Determine the diastereomeric and enantiomeric excess by chiral GC or HPLC analysis.
Experimental Workflow
Caption: General workflow for asymmetric hydrogenation.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Inert atmosphere techniques are crucial for handling the air- and moisture-sensitive catalyst components.
-
High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and a certified reactor.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05393E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Asymmetric Hydroacylation with (R)-DTBM-SEGPHOS Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral ligand (R)-DTBM-SEGPHOS in rhodium-catalyzed asymmetric hydroacylation reactions. This methodology offers an efficient and highly enantioselective approach to synthesizing valuable chiral carbocyclic and heterocyclic ketones, which are key intermediates in pharmaceutical and natural product synthesis.
Introduction
Asymmetric hydroacylation is a powerful carbon-carbon bond-forming reaction that involves the intramolecular addition of an aldehyde C-H bond across an alkene or ketone. The use of chiral catalysts, particularly those based on rhodium and bulky, electron-rich phosphine ligands like this compound, has enabled high levels of enantiocontrol in these transformations. This document details the application of the this compound catalyst in two key intramolecular hydroacylation reactions: the cyclization of ortho-allylbenzaldehydes and the formation of lactones from keto-aldehydes.
Applications
The rhodium/(R)-DTBM-SEGPHOS catalytic system has proven to be highly effective in the following applications:
-
Enantioselective Synthesis of 3,4-dihydronaphthalen-1(2H)-ones: The intramolecular hydroacylation of ortho-allylbenzaldehydes provides access to enantioenriched 3,4-dihydronaphthalen-1(2H)-ones with excellent yields and enantioselectivities.[1][2][3][4][5] This transformation is notable for its endo-selectivity, which is complementary to the exo-selectivity often observed with N-heterocyclic carbene (NHC) catalysts.[1][2] The catalyst is generated in situ from commercially available precursors, making this a practical method for synthesizing these important structural motifs.[1][2][3]
-
Enantioselective Synthesis of Seven-Membered Lactones: The intramolecular hydroacylation of keto-aldehydes catalyzed by [Rh(this compound)]BF4 affords seven-membered lactones with high enantiomeric excess.[6][7] This reaction represents an atom-economical approach to chiral lactones, which are prevalent in many biologically active molecules.[8] Mechanistic studies have provided a detailed understanding of the catalytic cycle, aiding in the optimization of reaction conditions.[6][7]
Catalytic Cycle and Mechanism
The generally accepted mechanism for rhodium-catalyzed intramolecular hydroacylation involves three key steps:[6][7][8]
-
Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition into the aldehyde C-H bond to form an acylrhodium(III) hydride intermediate.
-
Migratory Insertion: The alkene or ketone moiety of the substrate inserts into the rhodium-hydride bond. This is often the turnover-limiting and enantiodetermining step.[6][7]
-
Reductive Elimination: Carbon-carbon or carbon-oxygen bond formation occurs via reductive elimination, releasing the cyclized product and regenerating the active Rh(I) catalyst.
A competitive side reaction that can occur is decarbonylation, which leads to the formation of a catalytically inactive rhodium carbonyl species.[6][7] The use of bulky, electron-rich ligands like this compound helps to suppress this undesired pathway.[2]
Caption: General catalytic cycle for rhodium-catalyzed asymmetric hydroacylation.
Data Presentation
Table 1: Enantioselective Hydroacylation of ortho-Allylbenzaldehydes[1]
| Substrate (1) | Product (2) | Yield (%) | ee (%) |
| 2-(2-methylallyl)benzaldehyde | (R)-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 85 | 96 |
| 2-(2-ethylallyl)benzaldehyde | (R)-3-ethyl-3-methyl-3,4-dihydronaphthalen-1(2H)-one | 81 | 97 |
| 2-(2-propylallyl)benzaldehyde | (R)-3-methyl-3-propyl-3,4-dihydronaphthalen-1(2H)-one | 89 | 96 |
| 2-(2-phenylallyl)benzaldehyde | (R)-3-methyl-3-phenyl-3,4-dihydronaphthalen-1(2H)-one | 87 | 97 |
| 5-methoxy-2-(2-methylallyl)benzaldehyde | (R)-6-methoxy-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 70 | 96 |
| 4-methoxy-2-(2-methylallyl)benzaldehyde | (R)-7-methoxy-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 78 | 98 |
| 2-(2-(thiophen-3-yl)allyl)benzaldehyde | (R)-3-methyl-3-(thiophen-3-yl)-3,4-dihydronaphthalen-1(2H)-one | 49 | 98 |
Reaction conditions: Substrate (0.2 mmol), [Rh(COD)Cl]2 (2.5 mol %), this compound (5 mol %), NaBARF (5 mol %), in 1,4-dioxane (2 mL) at 110 °C for 24 h.[9]
Table 2: Enantioselective Hydroacylation of Keto-Aldehydes
| Substrate | Product | Yield (%) | ee (%) |
| 2-(2-formylphenoxy)acetophenone | (R)-3-phenyl-2,3-dihydrobenzo[b][6][10]dioxepin-5(2H)-one | 95 | 96 |
| 2-(2-formylphenoxy)-1-(4-methoxyphenyl)ethan-1-one | (R)-3-(4-methoxyphenyl)-2,3-dihydrobenzo[b][6][10]dioxepin-5(2H)-one | 94 | 97 |
| 2-(2-formylphenoxy)-1-(4-chlorophenyl)ethan-1-one | (R)-3-(4-chlorophenyl)-2,3-dihydrobenzo[b][6][10]dioxepin-5(2H)-one | 96 | 95 |
| 1-(naphthalen-2-yl)-2-(2-formylphenoxy)ethan-1-one | (R)-3-(naphthalen-2-yl)-2,3-dihydrobenzo[b][6][10]dioxepin-5(2H)-one | 91 | 98 |
Reaction conditions: Substrate (0.1 mmol), [Rh(this compound)]BF4 (5 mol %) in acetone (1.0 mL) at 23 °C.
Experimental Protocols
Caption: A general workflow for the asymmetric hydroacylation reaction.
Protocol 1: General Procedure for Enantioselective Hydroacylation of ortho-Allylbenzaldehydes[1]
Materials:
-
[Rh(COD)Cl]2
-
This compound
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF)
-
ortho-Allylbenzaldehyde substrate
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Rh(COD)Cl]2 (2.5 mol %), this compound (5.0 mol %), and NaBARF (5.0 mol %).
-
Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the substrate).
-
Stir the resulting mixture at room temperature for 5 minutes to pre-form the catalyst.
-
Add the ortho-allylbenzaldehyde substrate (1.0 equiv).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydronaphthalen-1(2H)-one.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: General Procedure for Enantioselective Hydroacylation of Keto-Aldehydes
Materials:
-
[Rh(this compound)]BF4
-
Keto-aldehyde substrate
-
Anhydrous acetone
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, dissolve the keto-aldehyde substrate (1.0 equiv) in anhydrous acetone (to make a 0.1 M solution).
-
To this solution, add [Rh(this compound)]BF4 (5.0 mol %).
-
Seal the reaction vessel and stir the mixture at 23 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired lactone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The rhodium/(R)-DTBM-SEGPHOS catalytic system is a robust and versatile tool for asymmetric intramolecular hydroacylation reactions. The protocols outlined in this document provide a foundation for the synthesis of highly enantioenriched cyclic ketones and lactones. The high yields, excellent enantioselectivities, and the use of readily available starting materials make this methodology highly attractive for applications in academic and industrial research, particularly in the field of drug development. Further exploration of the substrate scope and reaction conditions is encouraged to expand the utility of this powerful catalytic system.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes [organic-chemistry.org]
- 3. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes [pubmed.ncbi.nlm.nih.gov]
- 4. Rh-catalyzed endo- and Enantioselective Hydroacylation of o-Allylbenzaldehydes | TCI AMERICA [tcichemicals.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Large-Scale Synthesis Using (R)-Dtbm-segphos Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dtbm-segphos is a highly effective chiral phosphine ligand renowned for its ability to induce high enantioselectivity and catalytic activity in a variety of asymmetric transformations.[1][2] Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a unique and sterically demanding chiral environment, making it a "privileged ligand" particularly successful in reactions where other common ligands may fall short.[1] These application notes provide detailed protocols and data for the large-scale use of this compound, with a focus on the asymmetric hydrogenation of ketones and related substrates, a crucial transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.
Catalyst Preparation and Handling
The active catalyst is typically generated in situ from the this compound ligand and a suitable metal precursor, most commonly a Ruthenium(II) salt. The pre-catalyst complex, such as [RuCl(p-cymene)(this compound)]Cl, is also commercially available and can be used directly.[3]
General Handling Precautions:
-
This compound and its metal complexes are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent catalyst deactivation.
Applications in Large-Scale Asymmetric Hydrogenation
The Ru-(R)-Dtbm-segphos catalytic system is highly effective for the enantioselective reduction of a wide range of prochiral ketones and olefins. The following sections provide representative data and a detailed protocol for the asymmetric hydrogenation of a β-keto ester, a common substrate class for the synthesis of chiral building blocks.
Data Presentation: Asymmetric Hydrogenation of Various Substrates
The following tables summarize the performance of this compound and related SEGPHOS catalysts in the asymmetric hydrogenation of different substrate classes, demonstrating the broad applicability and high efficiency of this ligand family.
Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru/SEGPHOS Catalysts
| Substrate (R1) | Catalyst System | S/C Ratio | H2 Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl | Ru(OAc)2((R)-segphos) | 1,000 | 10 | Methanol | 80 | >99 | 99.2 | Takasago |
| Ethyl | Ru(OAc)2((R)-segphos) | 1,000 | 10 | Ethanol | 80 | >99 | 99.1 | Takasago |
| Isopropyl | Ru(OAc)2((R)-segphos) | 1,000 | 10 | Methanol | 80 | >99 | 98.5 | Takasago |
| Phenyl | Ru(OAc)2((R)-segphos) | 1,000 | 30 | Methanol | 80 | >99 | 98.3 | Takasago |
Table 2: Asymmetric Hydrogenation of Other Substrates with SEGPHOS Catalysts
| Substrate | Catalyst System | S/C Ratio | H2 Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (Z)-Methyl α-(acetylamino)cinnamate | [Rh(cod)((R,S)-Josiphos)]BF4 / this compound | 100 | 10 | Toluene | 25 | 99 | >99 | - |
| Ethyl (Z)-2-(2-oxo-2H-benzo[b][1][4]oxazin-3(4H)-ylidene)acetate | Rh(NBD)2BF4 / (S)-DTBM-SegPhos | 100 | 40 | CH2Cl2 | 50 | 93 | >99 | [5] |
| 3-Phthalimido-2-phenyl pyridinium salt | Ir/(R)-SegPhos | - | - | - | - | - | 92 (gram-scale) | [4] |
Experimental Protocols
The following is a detailed protocol for the gram-scale asymmetric hydrogenation of a β-keto ester, representative of a large-scale synthesis. This protocol is adapted from established procedures for Ru/diphosphine catalyzed hydrogenations.
Protocol: Gram-Scale Asymmetric Hydrogenation of Ethyl 3-oxobutanoate
Materials:
-
Ru(OAc)2(this compound) (or generate in situ from a Ru(II) precursor and this compound)
-
Ethyl 3-oxobutanoate
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stirrer, temperature control, and pressure gauge
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (if generating in situ): In a glovebox or under a stream of inert gas, add the Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and this compound (in a 1:1.1 Ru:ligand molar ratio) to a Schlenk flask. Add anhydrous, degassed methanol and stir the mixture at room temperature for 1-2 hours to form the active catalyst solution.
-
Reaction Setup:
-
Thoroughly dry the high-pressure autoclave and purge with an inert gas.
-
Under an inert atmosphere, charge the autoclave with the pre-formed catalyst solution or the solid Ru(OAc)2(this compound) catalyst.
-
Add additional anhydrous, degassed methanol.
-
Add ethyl 3-oxobutanoate (e.g., 10 g) via syringe. The substrate-to-catalyst (S/C) ratio should be in the range of 1000:1 to 10,000:1 for efficient large-scale synthesis.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the setup allows) for analysis by GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with inert gas.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the desired chiral alcohol, ethyl (R)-3-hydroxybutanoate.
-
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral GC or HPLC analysis.
Visualizations
Reaction Mechanism
The asymmetric hydrogenation of ketones with a Ru-diphosphine-diamine catalyst is generally believed to proceed through a metal-ligand bifunctional mechanism. The following diagram illustrates the proposed catalytic cycle.
References
Application Notes and Protocols: (R)-DTBM-SEGPHOS in Enantioselective C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of the chiral ligand (R)-DTBM-SEGPHOS in enantioselective carbon-carbon bond-forming reactions. This compound is a highly effective ligand for a variety of metal-catalyzed transformations, delivering high yields and excellent enantioselectivities.
Application Note 1: Nickel-Catalyzed Enantioselective Alkylation of N-Acyl Thiazinanethiones
This protocol describes the enantioselective C-C bond formation between N-acyl-1,3-thiazinane-2-thiones and various electrophiles, catalyzed by a pre-formed [this compound]NiCl₂ complex. This method allows for the synthesis of alkylated and aldol-like products with high stereocontrol.[1][2]
Catalytic System Overview
The active catalyst, believed to be [this compound]Ni(OTf)₂, is generated in situ from the stable precatalyst [this compound]NiCl₂ and triethylsilyl triflate (TESOTf). TESOTf also serves to generate the electrophilic species from precursors like orthoformates or acetals. The reaction proceeds through the formation of a chiral nickel(II) enolate, which then reacts with the electrophile.[1][2]
Caption: Proposed Catalytic Cycle for Ni-Catalyzed Alkylation.
Experimental Protocols
Protocol 1: Synthesis of [this compound]NiCl₂ Precatalyst [1][2][3]
-
To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).[1][3]
-
Add acetonitrile (15 mL) to the flask.
-
Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.
-
Heat the mixture to reflux in an oil bath and stir for 16 hours.[1][3]
-
While the mixture is still warm, filter it through a pad of Celite® (25 g) wetted with acetonitrile.[2][3]
-
Wash the Celite® pad with additional acetonitrile (300 mL) until all the color has passed through.[2][3]
-
Concentrate the filtrate on a rotary evaporator (30 °C, 12 mmHg).[2][3]
-
Dissolve the resulting solid in dichloromethane (20 mL), transfer to a vial, and concentrate again.
-
Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the [this compound]NiCl₂ complex as a dark green-black powder (1.10 g, 99% yield).[2]
Protocol 2: General Procedure for Enantioselective C-C Bond Formation [1][2]
-
To an oven-dried flask under a nitrogen atmosphere, add the N-acyl-1,3-thiazinane-2-thione (10 mmol, 1.0 equiv) and the [this compound]NiCl₂ catalyst (0.1-10 mol%).
-
Dissolve the solids in dichloromethane.
-
Add the electrophile precursor (e.g., trimethyl orthoformate, 12 mmol, 1.2 equiv).[1][2]
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add triethylsilyl triflate (TESOTf, 14 mmol, 1.4 equiv) and stir for 5 minutes.[1][2]
-
Add freshly distilled 2,6-lutidine (15 mmol, 1.5 equiv) and stir the reaction mixture for 2 hours at -40 °C.[1][2]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).[1]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Data Presentation
Table 1: Substrate Scope for Ni-Catalyzed Alkylation with Trimethyl Orthoformate [1][2]
| Entry | N-Acyl Thiazinanethione | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Propanoyl | 90 | ≥ 96 |
| 2 | N-Butanoyl | 85 | ≥ 96 |
| 3 | N-Pentanoyl | 88 | ≥ 96 |
| 4 | N-Phenylacetyl | 75 | 92 |
Application Note 2: Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
This section details the kinetic resolution of racemic tertiary propargylic alcohols via an asymmetric carboxylation reaction, catalyzed by a Pd(this compound)Cl₂ precatalyst. This method provides access to both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids.[4][5]
Workflow and Logic
The process involves the selective reaction of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus resolved.
Caption: Workflow for Pd-Catalyzed Kinetic Resolution.
Experimental Protocol
General Procedure for Kinetic Resolution of Tertiary Propargylic Alcohols [4][5]
-
To a sealed tube, add the racemic tertiary propargylic alcohol (0.2 mmol), Pd(this compound)Cl₂ (5 mol%), and (PhO)₂POOH (10 mol%).
-
Evacuate and backfill the tube with carbon dioxide (1 atm).
-
Add the solvent (e.g., toluene).
-
Stir the reaction mixture at 20 °C for 36 hours.[4]
-
After completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the enantioenriched alcohol and the allenoic acid product.
Data Presentation
Table 2: Substrate Scope for Pd-Catalyzed Carboxylative Kinetic Resolution [5]
| Entry | Substrate (R¹=Ph, R²=n-Hex) | Yield of (S)-Alcohol (%) | ee of (S)-Alcohol (%) | Yield of (R)-Allenoic Acid (%) | ee of (R)-Allenoic Acid (%) |
| 1 | R³=Me | 46 | 98 | 51 | 94 |
| 2 | R³=Et | 45 | 99 | 52 | 93 |
| 3 | R³=n-Pr | 44 | >99 | 53 | 92 |
| 4 | R³=i-Pr | 33 | 91 | 61 | 88 |
Application Note 3: Copper-Catalyzed Asymmetric Hydrosilylation of Ketones
This application note describes the asymmetric hydrosilylation of various aryl ketones using a copper-hydride catalyst ligated by this compound. This reaction provides a highly efficient route to chiral secondary alcohols.[6][7][8]
Logical Relationship of Components
The catalytic system is formed from simple precursors, highlighting the operational simplicity of the methodology.
Caption: Components for Cu-Catalyzed Hydrosilylation.
Experimental Protocol
General Procedure for Asymmetric Hydrosilylation of Ketones [7]
-
In a glovebox, add CuCl (1.0 mol%), NaO-t-Bu (1.0 mol%), and (R)-(-)-DTBM-SEGPHOS (0.05 mol%) to a flame-dried round-bottom flask.[7]
-
Add toluene and stir the mixture for 30 minutes at room temperature.
-
Cool the mixture to -78 °C.
-
Add polymethylhydrosiloxane (PMHS, 4.0 equiv) and stir for 15 minutes.[7]
-
In a separate flask, dissolve the ketone substrate (1.0 equiv) and t-BuOH (1.0 equiv) in THF.[7]
-
Transfer the substrate solution to the catalyst mixture via cannula at -78 °C.
-
Monitor the reaction by TLC. Upon completion (typically 2 hours), quench the reaction with 2.5 M aqueous KF solution (10 mL) and Et₂O (10 mL).[7]
-
Stir the biphasic mixture vigorously for 3 hours.
-
Separate the layers and extract the aqueous phase with Et₂O.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[7]
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.[7]
Data Presentation
Table 3: Substrate Scope for Cu-Catalyzed Asymmetric Hydrosilylation [7]
| Entry | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl 4-oxo-4-phenylbutanoate | 92 | 99.4 |
| 2 | 1-(Fluoro[2,3-c]pyridin-5-yl)ethanone | 95 | 99.2 |
| 3 | Acetophenone | 98 | 98.0 |
| 4 | 2-Acetylnaphthalene | 90 | 86.1 |
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 6. Item - Applications of Asymmetric Hydrosilylations Mediated by Catalytic (DTBM-SEGPHOS)CuH - figshare - Figshare [figshare.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Applications of asymmetric hydrosilylations mediated by catalytic (DTBM-SEGPHOS)CuH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Dtbm-segphos Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
(R)-DTBM-SEGPHOS is a chiral phosphine ligand renowned for its effectiveness in a variety of asymmetric catalytic reactions. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a unique steric and electronic environment that often leads to high enantioselectivities and catalytic activities. These application notes provide an overview of the substrate scope and detailed protocols for key reactions catalyzed by complexes of this compound.
Asymmetric Hydrogenation of Alkenes
This compound, in combination with ruthenium, is highly effective for the asymmetric hydrogenation of a range of substituted alkenes, yielding chiral products with high enantiomeric excess. This methodology is particularly valuable for the synthesis of chiral building blocks in pharmaceutical development.
Substrate Scope of Ru-Catalyzed Asymmetric Hydrogenation
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Pyridine-pyrroline trisubstituted alkenes | Chiral pyridine-pyrrolidine derivatives | 2 | High | up to 96 |
Experimental Protocol: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl-Substituted Alkenes[1][2][3]
This protocol describes a general procedure for the highly efficient and enantioselective asymmetric hydrogenation of pyridine-pyrroline trisubstituted alkenes.
Materials:
-
Ru-DTBM-segphos catalyst
-
Pyridine-pyrroline trisubstituted alkene substrate (e.g., 1a)
-
Hydrogen gas (H₂)
-
Methanol (solvent)
-
Standard glassware for air- and moisture-sensitive reactions
-
High-pressure reactor
Procedure:
-
In a glovebox, a high-pressure reactor is charged with the Ru-DTBM-segphos catalyst (2 mol%).
-
The pyridine-pyrroline trisubstituted alkene substrate (0.2 M solution in methanol) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 25 psi).
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for the required time until completion (monitored by TLC or GC/HPLC).
-
Upon completion, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Caption: Workflow for Ru-Catalyzed Asymmetric Hydrogenation.
Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
The kinetic resolution of racemic tertiary propargylic alcohols using a palladium complex of this compound provides access to both enantioenriched propargylic alcohols and chiral tetrasubstituted 2,3-allenoic acids.[1][2] This method is distinguished by its mild reaction conditions and broad substrate tolerance.
Substrate Scope for Kinetic Resolution of Tertiary Propargylic Alcohols
| Racemic Propargylic Alcohol | Product (Recovered Alcohol) | Yield (%) | ee (%) | Product (Allenoic Acid) | Yield (%) | ee (%) |
| 2-phenyloct-3-yn-2-ol | (S)-2-phenyloct-3-yn-2-ol | 46 | 98 | (R)-2-phenyl-2,3-octadienoic acid | 52 | 93 |
| 2-(4-methylphenyl)oct-3-yn-2-ol | (S)-2-(4-methylphenyl)oct-3-yn-2-ol | 45 | 99 | (R)-2-(4-methylphenyl)-2,3-octadienoic acid | 53 | 94 |
| 2-(4-chlorophenyl)oct-3-yn-2-ol | (S)-2-(4-chlorophenyl)oct-3-yn-2-ol | 44 | >99 | (R)-2-(4-chlorophenyl)-2,3-octadienoic acid | 54 | 92 |
Experimental Protocol: General Procedure for Pd-Catalyzed Kinetic Resolution[4][5]
This protocol outlines the kinetic resolution of racemic tertiary propargylic alcohols via carboxylation.
Materials:
-
Pd(this compound)Cl₂ precatalyst
-
Racemic tertiary propargylic alcohol
-
(PhO)₂POOH (Diphenyl phosphate)
-
Toluene (anhydrous)
-
Water
-
Carbon monoxide (CO) balloon
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(this compound)Cl₂ (2 mol%).
-
Add the racemic tertiary propargylic alcohol (0.5 mmol) and anhydrous toluene (2.5 mL).
-
Add (PhO)₂POOH (10 mol%) and water (20 equiv.).
-
The tube is sealed, and the atmosphere is replaced with carbon monoxide from a balloon.
-
The reaction mixture is stirred at 20 °C and monitored by TLC or ¹H NMR.
-
Upon reaching approximately 50% conversion, the reaction is quenched.
-
The reaction mixture is concentrated, and the residue is purified by flash column chromatography to separate the enantioenriched propargylic alcohol and the chiral allenoic acid.
-
The enantiomeric excess of both products is determined by chiral HPLC analysis.
Caption: Kinetic Resolution of Tertiary Propargylic Alcohols.
Enantioselective Domino Carbopalladation/C(sp³)–Pd Capture
A cationic palladium complex of this compound catalyzes an enantioselective domino carbopalladation/C(sp³)–Pd capture reaction, providing access to chiral 3,3-disubstituted oxindoles. This reaction proceeds with high enantioselectivity and tolerates a variety of functional groups.
Substrate Scope for Domino Carbopalladation
| N-Alkyl Acrylamide | N-Tosylhydrazone | Yield (%) | ee (%) |
| N-Methyl-N-(2-iodophenyl)acrylamide | Benzaldehyde N-tosylhydrazone | 65 | 95 |
| N-Methyl-N-(2-iodophenyl)acrylamide | 4-Methoxybenzaldehyde N-tosylhydrazone | 91 | 93 |
| N-Methyl-N-(2-iodophenyl)acrylamide | 4-Methylbenzaldehyde N-tosylhydrazone | 85 | 97 |
Experimental Protocol: General Procedure for Domino Carbopalladation[6][7]
This procedure details the synthesis of chiral 3,3-disubstituted oxindoles.
Materials:
-
Pd₂(dba)₃
-
This compound
-
N-Alkyl acrylamide
-
N-Tosylhydrazone
-
AgBr
-
Et₃N (Triethylamine)
-
1,2-Dichloroethane (1,2-DCE)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, Pd₂(dba)₃ (15 mol %) and this compound (30 mol %) are dissolved in 1,2-DCE (1 mL) and stirred.
-
In a separate vessel, the N-tosylhydrazone (0.15 mmol) is dissolved in DMF (1 mL).
-
To the catalyst mixture, add the N-alkyl acrylamide (0.1 mmol), AgBr (1 equiv), and Et₃N (2.8 equiv).
-
The solution of the N-tosylhydrazone is added to the reaction mixture over a period of 4 hours at 80 °C.
-
The reaction is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral oxindole.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Domino Carbopalladation/C(sp³)–Pd Capture Reaction.
Iridium-Catalyzed Asymmetric Cyclization of Alkenoic Acids
An iridium catalyst bearing the this compound ligand effectively catalyzes the asymmetric cyclization of alkenoic acids to produce chiral γ-lactones with good enantioselectivity.
Substrate Scope for Asymmetric Cyclization of Alkenoic Acids
| Alkenoic Acid | Product | Yield (%) | ee (%) |
| 2,2-Diphenyl-4-pentenoic acid | 4,4-Diphenyl-dihydro-furan-2(3H)-one | 39 | 80 |
| 2-Phenyl-2-(p-tolyl)-4-pentenoic acid | 4-Phenyl-4-(p-tolyl)-dihydro-furan-2(3H)-one | 45 | 78 |
| 2-Vinylbenzoic acid | 3-Methyl-3H-isobenzofuran-1-one | 55 | 65 |
Experimental Protocol: General Procedure for Asymmetric Cyclization of Alkenoic Acids[8][9]
This protocol describes the synthesis of chiral γ-lactones from alkenoic acids.
Materials:
-
[IrCl(coe)₂]₂
-
This compound
-
Alkenoic acid
-
N-Methylpyrrolidone (NMP)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a reaction tube is charged with [IrCl(coe)₂]₂ (5 mol% Ir) and this compound.
-
The alkenoic acid (0.20 mmol) and NMP (0.80 mL) are added to the tube.
-
The tube is sealed and heated to 100 °C for 20 hours.
-
After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the chiral γ-lactone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Workflow for Ir-Catalyzed Asymmetric Cyclization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (R)-Dtbm-segphos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their use of the (R)-Dtbm-segphos ligand in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, or (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a chiral phosphine ligand known for its effectiveness in a variety of metal-catalyzed asymmetric reactions. Its bulky di-tert-butyl-methoxyphenyl groups create a sterically hindered and electron-rich environment around the metal center, which can lead to high enantioselectivity.[1][2] Common applications include:
-
Palladium-catalyzed asymmetric allylic alkylations and kinetic resolutions.[3][4]
-
Rhodium-catalyzed asymmetric hydrogenations and conjugate additions.[5][6]
-
Nickel-catalyzed enantioselective cross-coupling and cycloaddition reactions.[7][8]
-
Copper-catalyzed enantioselective alkylations and reductions.[5]
-
Gold-catalyzed asymmetric reactions.[5]
Q2: What are the general handling and storage recommendations for this compound?
This compound is an air-sensitive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups. It is generally a white to off-white powder.[9]
-
Storage: Store in a cool, dry place, away from light, and under an inert atmosphere. A glovebox or a desiccator with an inert atmosphere is recommended for long-term storage. Recommended storage temperature is typically 2-8°C.[9]
-
Solubility: It is soluble in common organic solvents such as dichloromethane, toluene, THF, and acetonitrile.[10]
Q3: How can I prepare a metal-catalyst complex with this compound?
The active catalyst is typically formed in situ by mixing this compound with a suitable metal precursor. However, pre-formed complexes can also be synthesized and isolated. For example, a common procedure for preparing a nickel complex is detailed below.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Problem 1: Low or no catalytic activity.
| Potential Cause | Suggested Solution |
| Ligand or Catalyst Decomposition | Ensure all reagents and solvents are anhydrous and deoxygenated. Use freshly distilled solvents. Handle the ligand and metal precursors under an inert atmosphere. |
| Incorrect Metal Precursor | Verify that the chosen metal precursor is compatible with the reaction and the ligand. Some reactions may require a specific oxidation state or counter-ion. |
| Incomplete Catalyst Formation | When preparing the catalyst in situ, allow sufficient time for the ligand and metal precursor to complex before adding the substrates. This pre-formation step is often crucial. |
| Inhibitors in the Reaction Mixture | Ensure substrates and reagents are pure. Impurities can sometimes poison the catalyst. |
Problem 2: Low enantioselectivity (ee).
| Potential Cause | Suggested Solution |
| Ligand Purity | Use high-purity this compound. The presence of the (S)-enantiomer or phosphine oxide impurities will decrease the overall enantioselectivity. |
| Solvent Effects | The choice of solvent can significantly impact enantioselectivity. Screen a range of solvents with varying polarities. |
| Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[4] |
| Metal-to-Ligand Ratio | The optimal metal-to-ligand ratio can vary. It is a critical parameter to optimize for achieving high enantioselectivity. |
| Incorrect Additives | Some reactions require specific additives (e.g., bases, salts) to achieve high ee. Ensure the correct additives are being used at the optimal concentration. |
Problem 3: Low product yield.
| Potential Cause | Suggested Solution |
| Sub-optimal Reaction Temperature or Time | Optimize the reaction temperature and time. Monitor the reaction progress by techniques like TLC or GC/LC-MS to determine the optimal endpoint. |
| Incorrect Reagent Stoichiometry | Carefully check the stoichiometry of all reactants. |
| Catalyst Loading | The catalyst loading may be too low. Try incrementally increasing the catalyst concentration. |
| Side Reactions | Analyze the crude reaction mixture to identify any major side products. This can provide insight into alternative reaction pathways that are competing with the desired transformation. |
Experimental Protocols & Data
Table 1: Optimized Reaction Conditions for a Pd-Catalyzed Cationic Heck Cascade
| Parameter | Condition |
| Catalyst | Pd2dba3 (15 mol %) |
| Ligand | This compound (30 mol %) |
| Base | Et3N (2.8 equiv) |
| Additive | AgBr (1 equiv) |
| Solvent | 1:1 1,2-DCE/DMF |
| Temperature | 80 °C |
| Yield | 65% |
| Enantioselectivity (ee) | 95% |
A significant drop in both yield (to 40%) and enantioselectivity (to 16% ee) was observed in the absence of AgBr.[10]
Table 2: Conditions for Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
| Parameter | Condition |
| Pre-catalyst | Pd(this compound)Cl2 (10 mol%) |
| Additive | (PhO)2POOH (10 mol%) |
| Temperature | 20 °C |
| Yield of Recovered Starting Material | 46% |
| Enantioselectivity (ee) of Recovered Starting Material | 98% |
The reaction demonstrates high efficiency and enantioselectivity under mild conditions.[3]
Protocol for the Synthesis of [this compound]NiCl₂
This protocol describes the synthesis of a common nickel pre-catalyst.[7][8]
-
Preparation: In an oven-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), charge this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (15 mL).
-
Reflux: Heat the mixture to reflux and maintain for 16 hours.
-
Filtration: While the reaction mixture is still warm, filter it through a pad of Celite®. Wash the Celite® with acetonitrile until the filtrate is colorless.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Work-up: Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.
-
Drying: Dry the solid under high vacuum to yield the [this compound]NiCl₂ complex as a fine dark green-black powder.
Visual Guides
Experimental Workflow: Synthesis of [this compound]NiCl₂
Caption: A step-by-step workflow for the synthesis of the [this compound]NiCl₂ pre-catalyst.
Troubleshooting Logic for Low Enantioselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
- 7. This compound 566940-03-2 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 566940-03-2 [chemicalbook.com]
- 10. Buy this compound (EVT-3141245) | 210169-40-7; 566940-03-2 [evitachem.com]
Technical Support Center: Optimizing (R)-Dtbm-segphos Reactions
Welcome to the technical support center for reactions involving the (R)-Dtbm-segphos ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound, or (R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a chiral biaryl bisphosphine ligand. Its key features include significant steric bulk and high electron density provided by the di-tert-butyl-methoxyphenyl groups.[1][2] These properties create a unique, sterically demanding environment around the metal center, which is often crucial for achieving high activity and enantioselectivity in asymmetric catalysis.[2]
Q2: What types of asymmetric reactions is this compound commonly used in?
This compound is a versatile ligand used in a wide range of metal-catalyzed asymmetric reactions, including:
-
Asymmetric Hydrogenation: Particularly effective for α-substituted β-keto esters and vinyl sulfones.[1][2][3]
-
Palladium-Catalyzed Reactions: Including kinetic resolutions of alcohols and γ-arylation of unsaturated ketones.[4][5]
-
Copper-Catalyzed Reactions: Such as hydrosilylation of ketones, Mannich-type reactions, and aldol-type reactions.[2][5]
-
Rhodium-Catalyzed Reactions: Including [2+2+2] cycloadditions and hydroacylations.[5]
-
Gold-Catalyzed Reactions: Used in hydroarylation and cyclopropanation reactions.[5][6]
Q3: How should I properly handle and store the this compound ligand?
As a phosphine-based ligand, this compound is susceptible to oxidation. It should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Use standard air-free techniques (e.g., Schlenk line or glovebox) when preparing catalyst solutions. Store the solid ligand in a cool, dark, and dry place, preferably in a desiccator inside a glovebox.
Troubleshooting Guide: Low Reaction Yield
This guide addresses common causes of low yield in a question-and-answer format, providing specific troubleshooting steps.
Q1: My reaction yield is poor. What are the first things I should check?
When encountering a low yield, it is crucial to systematically verify the foundational parameters of your experiment. Start with the most common sources of error: reagent and solvent purity, the integrity of the inert atmosphere, and temperature control. Impurities, residual water, or oxygen can deactivate the catalyst or lead to side reactions.
Q2: I'm generating my catalyst in situ. Could this be the source of the problem?
While in situ catalyst generation is common, it can sometimes be inefficient. The use of a well-defined, pre-formed catalyst complex, such as Pd(this compound)Cl2, can lead to more reproducible results and higher efficiency.[4][7] In some cases, an activation step is required even for pre-catalysts. For example, in certain cationic Heck cascades, an additive like AgBr is used to abstract a halide and generate the active cationic Pd(II) intermediate.[8] If you observe inconsistent results, consider synthesizing or purchasing the pre-formed catalyst complex.
Q3: How can I determine if my low yield is due to catalyst decomposition?
A common decomposition pathway for phosphine ligands is oxidation to the corresponding phosphine oxide.[8] This can be particularly problematic if inert atmosphere techniques are not rigorous.
-
Identification: Phosphine oxides can often be detected by ³¹P NMR spectroscopy, as they show a characteristic downfield shift compared to the parent phosphine.
-
Prevention: Use freshly distilled, degassed solvents and strictly maintain an inert atmosphere throughout the setup, reaction, and workup.
-
Recovery: In some cases, the oxidized ligand, this compound oxide, can be recovered from the reaction mixture and reduced back to the active phosphine ligand using established procedures.[8]
Q4: My initial checks are fine. How should I approach optimizing the reaction conditions?
Systematic optimization of parameters is key. The optimal conditions are highly dependent on the specific reaction being performed. Below is a summary of conditions from successful this compound reactions to guide your optimization efforts.
| Reaction Type | Metal/Precursor | Ligand Loading | Solvent | Temperature | Additive(s) | Yield | Ref |
| Kinetic Resolution (Carboxylation) | PdCl₂ | 4.8 mol% | Toluene | -5 °C | PPh₃, (PhO)₂POOH | Good | [9] |
| Kinetic Resolution (Carboxylation) | Pd(this compound)Cl₂ | 2-4 mol% | Toluene | 20 °C | (PhO)₂POOH, H₂O | Good to Excellent | [4] |
| Domino Carbopalladation | Pd₂(dba)₃ | 30 mol% | 1:1 DCE/DMF | 80 °C | Et₃N, AgBr | 65% (94% effective) | [8] |
| Asymmetric Halocyclization | N/A (Organocatalytic) | 10 mol% | CpME | 4 °C | NCS | Up to 80% | [10] |
| Hayashi-Miyaura Reaction | [RhCl(coe)₂]₂ | This compound | THF | -10 °C | ClSiMe₃ | 94% | [11] |
Key Takeaways for Optimization:
-
Solvent: Solvent choice is critical and can dramatically affect reaction outcomes.[12][13] Aprotic solvents like Toluene, THF, and DCE are common, but mixtures (e.g., DCE/DMF) may be necessary to balance solubility and reactivity.[8][14]
-
Temperature: Many this compound reactions are run at or below room temperature to maximize enantioselectivity.[4][9][11] However, some transformations require elevated temperatures to achieve reasonable rates.[8]
-
Additives: Additives can play multiple roles. In Pd-catalyzed carboxylations, (PhO)₂POOH is a crucial additive.[4] In other reactions, bases (Et₃N) or silver salts (AgBr) are required to facilitate the catalytic cycle.[8]
Key Experimental Protocols
Protocol 1: Pd-Catalyzed Carboxylative Kinetic Resolution of Tertiary Propargylic Alcohols[4]
This protocol describes the kinetic resolution of racemic tertiary propargylic alcohols using a pre-formed palladium complex.
-
Catalyst Preparation: To an oven-dried Schlenk tube under a CO atmosphere (balloon), add racemic tertiary propargylic alcohol (rac-1, 0.5 mmol), Pd(this compound)Cl₂ (5.9 mg, 2 mol%), and diphenyl phosphate ((PhO)₂POOH, 12.5 mg, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (2.5 mL) and deionized water (H₂O, 180 μL, 20 equiv.) to the tube via syringe.
-
Reaction Execution: Stir the resulting mixture at 20 °C. Monitor the reaction progress by TLC or ¹H NMR analysis.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to separate the enantioenriched tertiary propargylic alcohol and the optically active tetrasubstituted 2,3-allenoic acid.
-
Analysis: Determine the yield by ¹H NMR analysis and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Protocol 2: Synthesis of [this compound]NiCl₂ Complex[15][16]
This protocol details the preparation of the nickel(II) chloride complex of the ligand.
-
Setup: Charge an oven-dried 25 mL round-bottomed flask with this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).
-
Solvent Addition and Reflux: Add acetonitrile (15 mL). Attach a reflux condenser, purge the system with N₂, and maintain a positive N₂ pressure (e.g., with a balloon). Heat the mixture to reflux in an oil bath and maintain for 16 hours.
-
Filtration: While the mixture is still warm, pour it over a pad of Celite® (25 g) wetted with acetonitrile in a filter funnel. Wash the Celite® pad with additional acetonitrile (approx. 300 mL) until all the color has passed through.
-
Isolation: Concentrate the filtrate on a rotary evaporator. Dissolve the resulting solid in dichloromethane (20 mL), transfer to a vial, and concentrate again.
-
Drying: Break up the resulting solid with a spatula and dry under high vacuum (0.1 mmHg) for 4 hours to yield the [this compound]NiCl₂ complex as a fine dark green-black powder (yield typically >95%).[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. assets.takasago.com [assets.takasago.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 5. This compound | 566940-03-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. mdpi.com [mdpi.com]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
catalyst stability and degradation of (R)-Dtbm-segphos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the (R)-Dtbm-segphos catalyst in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a chiral phosphine ligand known for its high steric bulk and electron-rich nature. These characteristics contribute to its effectiveness in achieving high catalytic activity and enantioselectivity in a variety of asymmetric reactions. It is often used in combination with transition metals such as palladium, rhodium, nickel, copper, and gold.
Q2: How should this compound be properly stored and handled?
To ensure its stability, this compound should be stored under specific conditions. It is recommended to store the solid compound at 2-8°C, under an inert nitrogen atmosphere, and protected from light. Phosphine ligands, in general, are susceptible to oxidation, and therefore, handling should be performed in an inert atmosphere, for example, within a glovebox, to minimize exposure to air and moisture.
Q3: What is the primary degradation pathway for this compound?
The most common degradation pathway for this compound, like other phosphine ligands, is oxidation of the phosphorus(III) center to a phosphorus(V) species, forming the corresponding phosphine oxide. This oxidation can lead to a significant decrease or complete loss of catalytic activity.
Q4: Can degraded this compound be regenerated?
Yes, it is possible to reduce the oxidized this compound (phosphine oxide) back to the active phosphine ligand. Several chemical methods are available for the reduction of phosphine oxides, with the use of silanes being a common and effective approach.[1]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Catalyst Degradation (Oxidation) | Verify the integrity of the this compound ligand. | Analyze the ligand using ³¹P NMR spectroscopy to check for the presence of the phosphine oxide. A downfield shift in the ³¹P NMR spectrum is indicative of oxidation. If oxidation has occurred, consider regenerating the ligand or using a fresh batch. |
| Improper Handling | Review handling and storage procedures. | Ensure that the ligand and all reaction components were handled under strictly inert conditions to prevent exposure to oxygen and moisture. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. | Systematically vary the concentration of the this compound ligand to find the optimal loading for the specific reaction. |
| Poor Solvent Quality | Use high-purity, anhydrous solvents. | Ensure that all solvents are freshly distilled or obtained from a reliable commercial source and are suitable for anhydrous reactions. |
Issue 2: Low Enantioselectivity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Reaction Temperature | Investigate the effect of temperature on the reaction. | Perform the reaction at various temperatures to determine the optimal condition for enantioselectivity. In some cases, lowering the temperature can significantly improve the enantiomeric excess. |
| Incorrect Solvent Choice | Screen different solvents. | The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reaction. A solvent screen may identify a medium that enhances enantioselectivity. |
| Presence of Impurities | Ensure the purity of all reactants and reagents. | Purify all starting materials and reagents to remove any impurities that could interfere with the chiral catalyst. |
| Ligand-Substrate Mismatch | Consider the steric and electronic properties of the substrate. | The bulky nature of this compound may not be optimal for all substrates. If other troubleshooting steps fail, a different chiral ligand may be necessary. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇₄H₁₀₀O₈P₂ |
| Molecular Weight | 1179.53 g/mol |
| Appearance | Off-white to white powder |
| Melting Point | 126-128 °C |
| Storage Temperature | 2-8 °C |
Table 2: General Solvent Compatibility for Phosphine Ligands
| Solvent Class | Compatibility | Notes |
| Aprotic, Nonpolar (e.g., Toluene, Hexane) | Good | Generally good solvents for reactions and for storing solutions for short periods under inert atmosphere. |
| Aprotic, Polar (e.g., THF, Dichloromethane) | Good | Commonly used, but ensure they are anhydrous as water can facilitate degradation. |
| Protic (e.g., Alcohols, Water) | Poor to Moderate | Can lead to degradation through various pathways. Use with caution and typically at lower temperatures. |
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by ³¹P NMR Spectroscopy
Objective: To qualitatively assess the purity of this compound and detect the presence of its phosphine oxide derivative.
Methodology:
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Under an inert atmosphere, dissolve a small sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
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Acquire a proton-decoupled ³¹P NMR spectrum.
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The active this compound should exhibit a characteristic chemical shift. The corresponding phosphine oxide will appear as a separate signal, typically at a significantly downfield chemical shift.
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The relative integration of these signals can provide a semi-quantitative measure of the extent of oxidation.
Note: The exact ³¹P NMR chemical shifts for this compound and its oxide can vary slightly depending on the solvent and other factors. It is recommended to run a spectrum of a fresh, high-purity sample as a reference.
Protocol 2: General Procedure for the Regeneration of Oxidized this compound
Objective: To reduce this compound oxide back to the active phosphine ligand.
Methodology:
This is a general procedure based on common methods for phosphine oxide reduction. Optimization for this compound may be required.
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In a flame-dried flask under an inert atmosphere, dissolve the oxidized this compound in an anhydrous aprotic solvent (e.g., toluene or THF).
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Add a reducing agent, such as a silane (e.g., trichlorosilane or phenylsilane), to the solution. The stoichiometry will depend on the specific silane used.
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The reaction may require heating or the addition of a catalyst. Monitor the reaction progress by ³¹P NMR or TLC.
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Upon completion, carefully quench the reaction and purify the this compound using appropriate chromatographic techniques under inert conditions.
Visualizations
Caption: A logical workflow for the use and troubleshooting of this compound.
Caption: The degradation and regeneration cycle of this compound.
References
Technical Support Center: (R)-Dtbm-segphos Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Dtbm-segphos in catalytic reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is showing low enantioselectivity. Could the solvent be the issue?
A1: Yes, the choice of solvent can significantly impact the enantioselectivity of a reaction. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. For instance, in some palladium-catalyzed reactions, a switch from non-coordinating to coordinating solvents can even invert the selectivity of certain steps. If you are observing low enantioselectivity, consider screening a range of solvents with varying polarities and coordinating properties. It is often beneficial to start with commonly used solvents for asymmetric catalysis, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), or mixtures of solvents.
Q2: The reaction rate is very slow. What role does the solvent play?
A2: The solvent can affect the reaction rate in several ways. Highly viscous solvents can slow down the diffusion of reactants and the catalyst, leading to a lower collision frequency and a reduced reaction rate.[1][2] Additionally, the solubility of the catalyst, substrate, and any additives in the chosen solvent is crucial. Poor solubility can lead to a heterogeneous reaction mixture and significantly hinder the reaction rate. Ensure all components are well-dissolved in the solvent at the reaction temperature. If the rate is slow, consider a less viscous solvent in which all components are highly soluble.
Q3: I am observing low or no product yield. How can I troubleshoot this with respect to the solvent?
A3: Low yield can be attributed to several solvent-related factors. As mentioned, poor solubility of reactants can be a major issue. Furthermore, the solvent can influence the stability of the active catalytic species. In some cases, certain solvents may coordinate too strongly to the metal center, inhibiting substrate binding and turnover. Conversely, a solvent that does not adequately solvate the catalyst may lead to decomposition. A solvent screening is a critical step in optimizing a new reaction. For example, in a reported palladium-catalyzed domino reaction using this compound, a 1:1 mixture of 1,2-dichloroethane (DCE) and dimethylformamide (DMF) was found to be optimal, while using either solvent alone resulted in lower yields.[3]
Q4: Can protic solvents be used in this compound catalyzed reactions?
A4: The compatibility of protic solvents (e.g., alcohols, water) is highly dependent on the specific reaction and the stability of the catalyst and reactants under the reaction conditions. Protic solvents can potentially interfere with the catalytic cycle by coordinating to the metal center or reacting with sensitive reagents. However, in some cases, the presence of a protic co-solvent can be beneficial, for instance, by aiding in the protonolysis step of a catalytic cycle. It is crucial to consult the literature for the specific reaction type you are performing. If there is no available data, it is advisable to start with aprotic solvents and then cautiously screen for the effect of protic additives if necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered in this compound catalyzed reactions, with a focus on the role of the solvent.
Problem 1: Low Enantioselectivity
| Possible Cause | Suggested Solution |
| Suboptimal Solvent Polarity | Screen a range of aprotic solvents with varying dielectric constants (e.g., Toluene, THF, DCM, Acetonitrile). |
| Solvent Coordination Interference | If using a coordinating solvent (e.g., DMF, DMSO), try a non-coordinating alternative (e.g., Toluene, Hexane). |
| Presence of Protic Impurities | Ensure the use of anhydrous solvents, as trace amounts of water or other protic impurities can affect enantioselectivity. |
Problem 2: Low Yield/Conversion
| Possible Cause | Suggested Solution |
| Poor Solubility of Catalyst or Substrate | Choose a solvent in which all reaction components are fully soluble at the reaction temperature. Gentle heating may be required. |
| Catalyst Deactivation | The solvent may not be stabilizing the active catalyst. Try a different solvent or a solvent mixture. For example, a mixture of a non-polar and a polar aprotic solvent can sometimes be beneficial.[3] |
| High Solvent Viscosity | For reactions run at low temperatures, a highly viscous solvent can impede mixing and reduce the reaction rate.[1][2] Select a less viscous alternative. |
Quantitative Data Presentation
The following table summarizes the effect of the solvent on a Pd-catalyzed domino reaction using this compound.
| Solvent | Yield (%) [3] | Enantiomeric Excess (ee, %) [3] |
| 1:1 1,2-DCE/DMF | 65 | 95 |
| DMF | Lower Yield | - |
| 1,2-DCE | Lower Yield | - |
Data extracted from a study on a specific cationic enantioselective domino carbopalladation/C(sp3)–Pd capture reaction. Results may vary for other reaction types.
Experimental Protocols
General Protocol for Solvent Screening in an this compound Catalyzed Asymmetric Hydrogenation
-
Preparation of the Catalyst Solution: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and this compound (in a 1:1.1 molar ratio) in the first solvent to be tested (e.g., Toluene) to create a stock solution of the catalyst.
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Reaction Setup: In separate reaction vials, place the substrate.
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Solvent Addition: To each vial, add the same volume of a different anhydrous solvent to be screened (e.g., THF, DCM, Acetonitrile, etc.).
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Initiation of the Reaction: Add the catalyst stock solution to each vial, ensuring the final substrate concentration is consistent across all reactions.
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Hydrogenation: Purge the vials with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr shaker) at the desired temperature.
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Monitoring and Analysis: Monitor the reaction progress by TLC, GC, or LC-MS. Once the reaction is complete, determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.
-
Comparison: Compare the results from the different solvents to identify the optimal one for the specific substrate.
Visualizations
Logical Workflow for Troubleshooting Solvent Effects
Caption: A decision tree to guide troubleshooting of solvent-related issues in this compound catalyzed reactions.
General Experimental Workflow
Caption: A generalized workflow for setting up and analyzing an this compound catalyzed reaction.
References
Technical Support Center: (R)-Dtbm-segphos Catalysis Temperature Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Dtbm-segphos in catalytic reactions. The following information is designed to address specific issues encountered during experimentation, with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. How can temperature be adjusted to improve the yield?
A1: Low or no conversion can often be attributed to insufficient thermal energy for the reaction to proceed at a reasonable rate. While lower temperatures are generally favored for enhancing enantioselectivity, a certain activation energy must be overcome.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Systematically increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each stage to find a balance between reaction rate and potential side reactions or catalyst degradation.
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Solvent Considerations: Ensure the chosen solvent is appropriate for the desired temperature range. Higher temperatures may require a solvent with a higher boiling point.
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Catalyst Loading: In conjunction with temperature adjustments, consider slightly increasing the catalyst loading if the reaction remains sluggish at elevated temperatures.
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Reaction Time: An increase in temperature should lead to a faster reaction. However, if you are constrained to lower temperatures, extending the reaction time may be necessary to achieve a satisfactory yield.
-
Q2: The enantioselectivity (% ee) of my reaction is poor. How can I optimize the temperature to improve it?
A2: Poor enantioselectivity is a common issue that is highly sensitive to temperature. In many asymmetric catalytic reactions, lower temperatures lead to higher enantioselectivity. This is because the desired chiral transition state is often enthalpically favored, and its energy difference from competing achiral or diastereomeric transition states is more pronounced at lower temperatures.
-
Troubleshooting Steps:
-
Systematic Cooling: Gradually decrease the reaction temperature. It is advisable to screen a range of temperatures, for example, from room temperature down to -78°C.
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Cold Start: Initiate the reaction at a low temperature rather than cooling it down from a higher temperature. This can sometimes prevent the formation of undesired intermediates.
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Solvent Screening: The choice of solvent can influence the optimal temperature for enantioselectivity. Consider screening different solvents in conjunction with temperature optimization.
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Case Study Example: In an organocatalytic asymmetric halocyclization, it was found that conducting the (S)-(+)-DTBM-SEGPHOS-catalyzed reaction at -15°C did not significantly improve the %ee compared to 5°C.[1] This highlights the importance of experimental validation for each specific system.
-
Q3: I am observing a decrease in enantioselectivity at very low temperatures. What could be the cause?
A3: While the general trend is that lower temperatures improve enantioselectivity, this is not always the case. A decrease in enantioselectivity at very low temperatures can be due to several factors:
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Change in Rate-Determining Step: The mechanism of the reaction might change at different temperatures, leading to a different rate-determining step that is less selective.
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Poor Solubility: Reactants or the catalyst may have poor solubility at very low temperatures, leading to a heterogeneous reaction mixture and reduced selectivity.
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Viscosity Effects: Increased solvent viscosity at low temperatures can hinder molecular motion and affect the selective binding of the substrate to the catalyst.
Q4: Can temperature affect the stability of the this compound catalyst?
A4: Yes, temperature can impact the stability of the catalyst. While this compound is a robust ligand, high temperatures can lead to degradation of the catalyst complex over time. Signs of degradation may include a change in the color of the reaction mixture or the formation of precipitates. It is crucial to operate within a temperature range that ensures the stability of the catalyst for the duration of the reaction. The optimal temperature will be a compromise between a sufficiently high rate and the long-term stability of the catalyst.
Troubleshooting Guide
| Issue | Possible Temperature-Related Cause | Suggested Actions |
| Low Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the temperature. Consider a solvent with a higher boiling point if necessary. |
| Low Enantioselectivity (% ee) | Reaction temperature is too high, leading to competing non-selective pathways. | Systematically decrease the reaction temperature. Screen a range of temperatures from ambient down to cryogenic conditions. |
| Inconsistent Results | Poor temperature control during the reaction. | Ensure uniform and stable heating or cooling of the reaction vessel. Use a reliable thermostat or cryostat. |
| Reaction Stalls | Catalyst deactivation at the operating temperature. | Lower the reaction temperature. If a higher temperature is required for reactivity, consider a shorter reaction time or multiple additions of the catalyst. |
| Formation of Byproducts | High temperature may promote side reactions. | Lower the reaction temperature to favor the desired reaction pathway. |
Quantitative Data from Literature
The optimal temperature for this compound catalyzed reactions is highly dependent on the specific transformation. Below is a summary of conditions reported in the literature.
| Reaction Type | Catalyst System | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) | Reference |
| Asymmetric Halocyclization | (S)-(+)-DTBM-SEGPHOS | 5 | Excellent | Appreciable | [1] |
| Asymmetric Halocyclization | (S)-(+)-DTBM-SEGPHOS | -15 | - | Essentially the same as at 5°C | [1] |
| Domino Carbopalladation/C(sp3)–Pd Capture | Pd2dba3 / this compound | 80 | 65 | 95 | |
| Kinetic Resolution of Tertiary Propargylic Alcohols | Pd(this compound)Cl2 | -5 | No Product | - | |
| Kinetic Resolution of Tertiary Propargylic Alcohols | Pd(this compound)Cl2 | 25 | 23 (NMR Yield) | - |
Experimental Protocols
General Protocol for Temperature Screening
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Initial Reaction: Set up the reaction at room temperature (approx. 20-25°C) to establish a baseline for conversion and enantioselectivity.
-
Low-Temperature Screening:
-
Set up a series of identical reactions in parallel.
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Cool each reaction to a different target temperature (e.g., 0°C, -20°C, -40°C, -78°C) using appropriate cooling baths (ice-water, ice-salt, dry ice-acetone, etc.).
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Allow the reactions to stir for a predetermined time.
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Quench the reactions and analyze the conversion and enantioselectivity for each temperature point.
-
-
High-Temperature Screening:
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If the reaction is slow at room temperature, set up a series of reactions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
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Use a controlled heating system such as an oil bath or heating mantle with a temperature controller.
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Monitor the reactions over time to assess both the rate and the stability of the catalyst.
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Analyze the conversion and enantioselectivity.
-
-
Optimization: Based on the screening results, select the temperature that provides the best balance of yield, enantioselectivity, and reaction time for further optimization of other reaction parameters.
Visualizations
Caption: A workflow diagram for the systematic optimization of reaction temperature.
Caption: Logical relationships between temperature and key reaction parameters.
References
Technical Support Center: (R)-Dtbm-segphos Ligand
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the (R)-Dtbm-segphos ligand during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
This compound, a member of the SEGPHOS® ligand family, is a chiral bisphosphine ligand used in asymmetric catalysis. The phosphorus atoms in the phosphine group have a lone pair of electrons that are susceptible to oxidation, particularly by atmospheric oxygen. This oxidation converts the phosphine to a phosphine oxide, which can negatively impact its catalytic activity.
Q2: How can I visually identify if my this compound has oxidized?
This compound is typically a white to light yellow or light orange powder or crystal. While significant oxidation might lead to changes in color or texture, visual inspection is not a reliable method for determining the purity of the ligand. Spectroscopic methods, such as ³¹P NMR, are necessary for a definitive assessment.
Q3: What are the recommended storage conditions for this compound?
To minimize oxidation, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon). Suppliers often recommend storage at 2-8°C. It is crucial to protect the ligand from light.
Q4: Can I handle this compound in the open air?
This compound is an air-sensitive compound.[1] To prevent oxidation, it should be handled exclusively under an inert atmosphere using a glovebox or Schlenk line techniques.[2] Even brief exposure to air can lead to partial oxidation.
Q5: What is the primary analytical technique to monitor the oxidation of this compound?
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for monitoring the oxidation of phosphine ligands.[3] The phosphorus atom in a phosphine has a distinct chemical shift compared to its oxidized phosphine oxide form, allowing for the quantification of the purity of the ligand.
Troubleshooting Guide
Issue: My catalytic reaction is not proceeding as expected, and I suspect ligand oxidation.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Handling | Review your procedure for weighing and dispensing the ligand. | Always handle this compound in a glovebox or under a positive pressure of inert gas on a Schlenk line. Minimize the time the container is open. |
| Contaminated Solvent | Check the quality of your solvent. | Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Ensure solvents are stored under an inert atmosphere. |
| Slow Gas Leak | Inspect your reaction setup for potential leaks. | Ensure all joints and septa are properly sealed. Use high-vacuum grease for ground glass joints and ensure septa are not punctured excessively. |
| Oxidized Ligand | Analyze a sample of the ligand by ³¹P NMR. | If a significant phosphine oxide peak is observed, the ligand should be purified or a new batch should be used. |
Quantitative Data: ³¹P NMR Chemical Shifts for Phosphine Ligands and Their Oxides
While specific high-resolution ³¹P NMR data for this compound and its corresponding dioxide were not found in the searched literature, the following table provides general chemical shift ranges for tertiary phosphines and their oxides. Researchers should acquire a ³¹P NMR spectrum of their own this compound standard to determine its exact chemical shift.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) | Notes |
| Tertiary Phosphine (Ar₃P) | -10 to -60 | The exact chemical shift is dependent on the specific aryl groups. |
| Tertiary Phosphine Oxide (Ar₃P=O) | +20 to +60 | A significant downfield shift is observed upon oxidation. |
Note: The chemical shift values are relative to an 85% H₃PO₄ external standard.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using a Glovebox
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Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O). Place all necessary items, including the this compound container, spatulas, weighing paper, and reaction vessel, inside the glovebox antechamber and cycle appropriately.
-
Equilibration: Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Carefully open the container and promptly weigh the desired amount of the ligand onto weighing paper or directly into the reaction vessel.
-
Sealing: Immediately and securely seal the this compound container after dispensing.
-
Transfer: If weighed onto paper, carefully transfer the ligand to the reaction vessel.
-
Closing: Seal the reaction vessel before removing it from the glovebox.
Protocol 2: Monitoring this compound Purity by ³¹P NMR Spectroscopy
-
Sample Preparation (in a glovebox): a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃, ensuring the solvent is degassed and stored under an inert atmosphere). c. Cap the NMR tube securely. d. For extra precaution, seal the cap with parafilm.
-
Data Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. Use an appropriate relaxation delay (e.g., 5 seconds) to ensure accurate integration. c. Reference the spectrum to an external standard of 85% H₃PO₄.
-
Data Analysis: a. Identify the peak corresponding to the this compound (phosphine). b. Look for any peaks in the phosphine oxide region (typically +20 to +60 ppm). c. Integrate both the phosphine and phosphine oxide peaks to determine the percentage of oxidation. d. Purity (%) = [Integral(phosphine) / (Integral(phosphine) + Integral(phosphine oxide))] * 100
Visualizations
Caption: Troubleshooting workflow for suspected this compound oxidation.
Caption: General workflow for handling this compound under an inert atmosphere.
References
impact of additives on (R)-Dtbm-segphos catalyst performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (R)-Dtbm-segphos catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound?
This compound is a versatile chiral phosphine ligand used in a wide range of asymmetric catalytic reactions. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a sterically demanding environment around the metal center, leading to high enantioselectivity in many transformations.[1] Common applications include:
-
Hydrogenation: Asymmetric hydrogenation of ketones and olefins.
-
Hydrosilylation: Enantioselective hydrosilylation of ketones and imines.[1]
-
Carbon-Carbon Bond Formation: Including 1,2-addition of vinyl silanes and silyl enolates to aldehydes, and reductive aldol reactions.[1]
-
Cyclization Reactions: Such as cyclopropanation and cycloisomerization.[1]
-
Kinetic Resolution: For example, in the carboxylation of tertiary propargylic alcohols.[2]
Q2: How do I prepare and handle this compound metal complexes?
This compound can be complexed with various transition metals like nickel, palladium, rhodium, copper, and gold.[1] The preparation of these complexes often involves reacting the ligand with a suitable metal salt. For instance, [this compound]NiCl₂ can be synthesized by refluxing this compound with NiCl₂ in acetonitrile.[3][4]
Handling Precautions:
-
This compound and its metal complexes are typically air- and moisture-sensitive. It is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Store the ligand and its complexes in a cool, dry place, protected from light.
Troubleshooting Guide
Issue 1: Low or no catalytic activity.
Possible Cause 1: Inactive pre-catalyst. Many reactions require the use of a pre-catalyst that is activated in situ. For example, the [this compound]NiCl₂ complex may need an activator to form the true catalytic species.
-
Solution: In the case of Ni-catalyzed reactions with [this compound]NiCl₂, an additive like triethylsilyl triflate (TESOTf) can be used to generate the active [this compound]Ni(OTf)₂ species.[3]
Possible Cause 2: Catalyst poisoning. Impurities in the substrate, solvent, or reagents can poison the catalyst.
-
Solution: Ensure all starting materials and solvents are of high purity and appropriately dried. Degas solvents before use.
Possible Cause 3: Incorrect reaction conditions. Temperature, pressure, and reaction time can significantly impact catalyst activity.
-
Solution: Optimize reaction conditions. For instance, some Pd-catalyzed kinetic resolutions with Pd(this compound)Cl₂ show no product formation at -5°C, but yield the desired product at 25°C.[5]
Issue 2: Poor enantioselectivity.
Possible Cause 1: Inappropriate choice of metal precursor or ligand. The choice of metal and the ligand architecture are critical for achieving high enantioselectivity. While this compound is a powerful ligand, it may not be optimal for all substrates.
-
Solution: Screen different metal precursors. If this compound gives low enantioselectivity, consider other bulky phosphine ligands. For instance, in one study, (R)-DTBM-binap provided better enantioselectivity than this compound.[6]
Possible Cause 2: Influence of additives or counter-ions. Additives can have a profound effect on the stereochemical outcome of a reaction.
-
Solution: Investigate the effect of different additives. For example, in a cationic Heck cascade, the absence of AgBr led to a drastic decrease in enantiomeric excess (ee) from 95% to 16%.[7]
Issue 3: Formation of side products.
Possible Cause: Undesired reaction pathways. The catalyst might be promoting alternative, non-selective reaction pathways.
-
Solution: The addition of a non-chiral supporting ligand can sometimes suppress side reactions and improve selectivity. In a Pd-catalyzed kinetic resolution, the addition of PPh₃ was found to be beneficial.[5]
Quantitative Data Summary
The following tables summarize the impact of additives on catalyst performance in specific reactions.
Table 1: Effect of Additives on a Cationic Heck Cascade
| Catalyst System | Additive | Yield (%) | ee (%) |
| Pd₂(dba)₃ / this compound / Et₃N | AgBr | 65 | 95 |
| Pd₂(dba)₃ / this compound / Et₃N | None | 40 | 16 |
Data sourced from a study on enantioselective domino carbopalladation.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of [this compound]NiCl₂
This protocol is adapted from a published procedure.[3][4]
Materials:
-
This compound (1.00 g, 0.85 mmol)
-
NiCl₂ (110 mg, 0.85 mmol)
-
Acetonitrile (15 mL)
-
Celite®
-
Dichloromethane
Procedure:
-
To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound and NiCl₂.
-
Add acetonitrile to the flask.
-
Attach a reflux condenser and purge the system with nitrogen for 5 minutes.
-
Heat the mixture at reflux for 16 hours under a nitrogen atmosphere.
-
While the mixture is still warm, filter it through a pad of Celite®.
-
Wash the Celite® pad with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting solid in dichloromethane and then concentrate to dryness to yield the product as a fine dark green-black powder.
Visualizations
Diagram 1: Proposed Catalytic Cycle for Ni-Catalyzed C-C Bond Formation
Caption: Proposed catalytic cycle for the enantioselective C-C bond formation catalyzed by a Ni-(R)-Dtbm-segphos complex, highlighting the in-situ activation step.
Diagram 2: Experimental Workflow for Catalyst Performance Troubleshooting
Caption: A logical workflow to guide researchers in troubleshooting common issues encountered during catalysis with this compound.
References
- 1. assets.takasago.com [assets.takasago.com]
- 2. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
(R)-Dtbm-segphos vs. BINAP: A Comparative Guide to Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the choice of chiral ligand is paramount in achieving high enantioselectivity in asymmetric hydrogenation. This guide provides an objective comparison of two prominent phosphine ligands, (R)-Dtbm-segphos and BINAP, supported by experimental data, detailed protocols, and mechanistic insights.
(R)-3,5-tBu-4-MeO-SEGPHOS, commonly known as this compound, and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are both highly effective chiral ligands for transition metal-catalyzed asymmetric hydrogenations. However, their structural and electronic differences often lead to significant variations in catalytic activity and enantioselectivity, making one more suitable than the other depending on the specific substrate and reaction conditions. Generally, this compound, with its greater steric bulk and electron-donating properties, often exhibits superior performance in reactions where traditional ligands like BINAP may provide suboptimal results.[1][2]
Performance Comparison: Experimental Data
The superiority of this compound is particularly evident in the asymmetric hydrogenation of sterically demanding and functionalized ketones. In many cases, ruthenium complexes of SEGPHOS® derivatives show higher catalytic activities and enantioselectivities than their BINAP counterparts for the hydrogenation of α-, β-, and γ-functionalized ketones.
One of the most striking examples is in the dynamic kinetic resolution of α-substituted β-keto esters. For the asymmetric hydrogenation of methyl (±)-2-(benzamidomethyl)-3-oxobutanoate, a key intermediate for β-lactam antibiotics, the this compound-based catalyst demonstrated exceptional stereocontrol.[3] In a similar reaction, highly diastereoselective hydrogenation was also achieved with cationic BINAP-ruthenium(II) complexes, reaching up to 98% diastereomeric excess (de) and 99% enantiomeric excess (ee).[4]
Below is a summary of comparative performance data for the two ligands in the asymmetric hydrogenation of various ketones.
| Substrate | Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) | de (%) | Reference |
| Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | This compound | Ru(H)(p-cymene)(ligand)(SbF₆) | Ethanol | - | - | - | High | High | [3] |
| Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | (R)-Tol-BINAP | [RuI((R)-tol-binap)(p-cymene)]I | CH₂Cl₂ | 25 | 100 | >99 | 99 (2S, 3R) | 98 (syn) | [4] |
| Pyridine-pyrroline substituted alkene | This compound | Ru-complex | Methanol | 25 | 34 | >95 | 96 | - | [1] |
| Pyridine-pyrroline substituted alkene | (R)-BINAP | Ru-complex | Methanol | 25 | 34 | >95 | Moderate | - | [1] |
| Methyl acetoacetate | (S)-BINAP | Ru/PMO-BINAP | Methanol | 80 | 30 | 100 | 93.5 | - | |
| Acetophenone | (R)-BINAP | RuCl₂--INVALID-LINK--n / (R,R)-DPEN / KOH | 2-propanol | 28 | 4 | >99 | 97 | - |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the asymmetric hydrogenation of a β-keto ester using both Ru/BINAP and a general protocol for Ru/(R)-Dtbm-segphos.
Asymmetric Hydrogenation of Methyl Acetoacetate with Ru/BINAP Catalyst
Catalyst: Ru coordinated with BINAP in a porous organic polymer (POP) matrix.
Procedure:
-
A mixture of the Ru/POP-BINAP catalyst (10 mg, 1 mol% Ru) and methyl acetoacetate (1 mmol) in ethanol (2 mL) is placed in a glass tube.
-
The glass tube is then placed in a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times.
-
The pressure is then raised to 3 MPa, and the reaction mixture is stirred at 80°C.
-
After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The catalyst is separated by centrifugation.
-
The filtrate is analyzed by gas chromatography to determine the conversion and enantiomeric excess.
This protocol is adapted from a procedure for a heterogeneous BINAP catalyst, which typically shows excellent recyclability.
General Protocol for Asymmetric Hydrogenation of a β-Keto Ester with Ru/(R)-Dtbm-segphos
Catalyst: [RuCl(p-cymene)(this compound)]Cl
Procedure:
-
In a glovebox, a reaction vessel is charged with the Ru/(R)-Dtbm-segphos catalyst (0.001-0.01 mol%).
-
The β-keto ester substrate (1.0 mmol) and degassed solvent (e.g., methanol or ethanol, 2-5 mL) are added.
-
The vessel is sealed and transferred to a hydrogenation apparatus.
-
The system is purged with hydrogen gas several times before being pressurized to the desired pressure (typically 10-100 atm).
-
The reaction is stirred at a specific temperature (e.g., 25-80 °C) for the required time (typically a few hours to 24 hours).
-
Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography, to isolate the chiral alcohol product.
-
Conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.
Mechanistic Insights and Workflow
The mechanism of asymmetric hydrogenation can differ between the two ligand systems, influencing the stereochemical outcome.
For BINAP-Ru(II) catalyzed hydrogenation of ketones (Noyori asymmetric hydrogenation), the mechanism is generally accepted to proceed through a metal-ligand bifunctional pathway. In this mechanism, the ketone interacts with the Ru-H and the N-H of the diamine ligand in a six-membered pericyclic transition state, without direct coordination of the carbonyl oxygen to the ruthenium center.[2]
For This compound-Ru catalyzed hydrogenations , particularly of substituted alkenes, kinetic studies suggest that the addition of H₂ is the rate-determining step, while the insertion of the alkene into the Ru-H bond is the enantio-determining step. The unique steric and electronic properties of Dtbm-segphos create a distinct chiral pocket that leads to high enantioselectivity.[1]
Below is a generalized workflow for selecting and applying these ligands in an asymmetric hydrogenation experiment.
Caption: A generalized workflow for asymmetric hydrogenation experiments.
The following diagram illustrates a simplified conceptual comparison of the catalytic cycles.
Caption: Simplified comparison of proposed catalytic cycles.
Conclusion
Both this compound and BINAP are powerful chiral ligands for asymmetric hydrogenation. While BINAP has a long and successful history, particularly in the Noyori asymmetric hydrogenation, the evidence suggests that this compound and other SEGPHOS-type ligands can offer superior enantioselectivity and catalytic activity for a range of substrates, especially those that are sterically hindered or require dynamic kinetic resolution. The choice of ligand should, therefore, be carefully considered based on the specific synthetic challenge, with this compound representing a highly effective option for achieving exceptional levels of stereocontrol.
References
- 1. 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalyzed by Pregosin's hydrido complexes of type Ru(H)(p-cymene)(bis-phosphine)(SbF6) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Enantioselectivity of Chiral Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is paramount in developing efficient and highly selective asymmetric catalytic transformations. Chiral phosphine ligands have established themselves as a cornerstone in this field, offering a diverse array of steric and electronic properties that can be fine-tuned to achieve remarkable levels of enantioselectivity in a wide range of reactions. This guide provides an objective comparison of the performance of various classes of chiral phosphine ligands in two of the most important asymmetric reactions: rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation (AAA). The data presented is compiled from peer-reviewed literature to aid researchers in making informed decisions for their catalytic systems.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, particularly amino acids and their derivatives. The benchmark reaction often used for ligand evaluation is the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC). The performance of several classes of chiral phosphine ligands in this reaction is summarized below.
Performance Data in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand Class | Ligand Name | Enantiomeric Excess (ee%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| P-Chiral | (S,S)-Et-BisP | >99 | - | - | - | [1] |
| (S,S)-iPr-BisP | >99 | - | - | - | [1] | |
| (R,R)-t-Bu-MiniPHOS | >99 | - | - | - | [1] | |
| Atropisomeric (Biaryl) | (S,S)-DIPAMP | 96 | - | - | - | [1] |
| (R)-BINAP | 87 | - | - | - | [2] | |
| Me-AnilaPhos | 98 | 100 | - | 600 | [3] | |
| Ferrocene-Based | (R)-(S)-Josiphos | 99 | - | - | - | [2] |
| Phospholane | (S,S)-Me-DuPhos | >99 | - | - | - | [2] |
TON: Turnover Number, TOF: Turnover Frequency. Data availability is dependent on the cited literature.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
This protocol is a generalized procedure based on common practices reported in the literature.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%) are dissolved in the chosen solvent. The solution is typically stirred for 15-30 minutes to ensure the formation of the active catalyst complex.
-
Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is added to a reaction vessel. The prepared catalyst solution is then transferred to this vessel.
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged several times with hydrogen gas. The reaction is then pressurized with hydrogen to the desired pressure (e.g., 1-10 bar) and stirred at a specific temperature (e.g., room temperature) for a designated time.
-
Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. The reaction of rac-1,3-diphenyl-2-propenyl acetate with a soft nucleophile like dimethyl malonate is a widely accepted benchmark for evaluating the effectiveness of chiral ligands.
Performance Data in Palladium-Catalyzed AAA of rac-1,3-diphenyl-2-propenyl acetate
| Ligand Class | Ligand Name | Enantiomeric Excess (ee%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Trost Ligand | (R,R)-Trost Ligand | 98 | 95 | - | - | [4] |
| P,O-Ligand | Glucosamide-based L8 | 84 | - | - | - | [4] |
| Indole Phosphine | (-)-L15c | 99 | - | - | 2 | [4] |
| Ferrocene-Based | L18b | 51 | 93 | - | - | [4] |
| Cr-complexed Arylphosphine | L17 | 90 | 97 | - | - | [4] |
TON: Turnover Number, TOF: Turnover Frequency. Data availability is dependent on the cited literature.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a generalized procedure based on common practices reported in the literature.
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂)
-
Chiral phosphine ligand
-
rac-1,3-diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, KOAc)
-
Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the palladium precursor (e.g., 0.5-2.5 mol%) and the chiral phosphine ligand (e.g., 1-5 mol%) are dissolved in the solvent of choice. The mixture is typically stirred for a short period to allow for complex formation.
-
Reaction Setup: In a separate flask, the nucleophile (dimethyl malonate) and the base are dissolved in the solvent. The substrate, rac-1,3-diphenyl-2-propenyl acetate, is then added.
-
Reaction Execution: The prepared catalyst solution is added to the substrate/nucleophile mixture. The reaction is stirred at a specified temperature (e.g., room temperature) until completion, which is monitored by TLC or GC.
-
Work-up and Analysis: The reaction is quenched (e.g., with saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC.
Concluding Remarks
The choice of a chiral phosphine ligand significantly impacts the outcome of an asymmetric catalytic reaction. P-chiral ligands and phospholane-based ligands like DuPhos often exhibit exceptional enantioselectivity in asymmetric hydrogenation. For asymmetric allylic alkylation, the Trost ligands have proven to be highly effective, while newer classes of ligands continue to emerge with impressive performance. This guide serves as a starting point for ligand selection. It is crucial to note that the optimal ligand is often substrate-dependent, and some degree of screening and optimization is typically necessary to achieve the best results for a specific transformation. The provided experimental protocols offer a general framework that can be adapted and optimized for specific research needs.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
(R)-DTBM-SEGPHOS: A Comparative Guide to Performance in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-DTBM-SEGPHOS has emerged as a privileged chiral ligand in asymmetric catalysis, demonstrating exceptional performance in a variety of named reactions. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a unique steric and electronic environment that often leads to superior enantioselectivity and reactivity compared to other widely used phosphine ligands. This guide provides an objective comparison of this compound's performance against other ligands in key transformations, supported by experimental data and detailed protocols.
I. Iridium-Catalyzed Asymmetric Cyclization of Alkenoic Acids
The intramolecular cyclization of alkenoic acids to form chiral lactones is a fundamental transformation in organic synthesis. The choice of chiral ligand is critical for achieving high enantioselectivity. In a study on the iridium-catalyzed asymmetric cyclization of 2-substituted-4-pentenoic acids, this compound was compared with other common chiral diphosphine ligands.
Performance Comparison
| Ligand | Yield (%)[1] | ee (%)[1] |
| This compound | 95 | 81 |
| (R)-BINAP | - | <58 |
| (R)-H8-BINAP | low | low |
| (S)-SEGPHOS | - | <58 |
| (R)-Difluorphos | - | <58 |
As the data indicates, this compound provided a significantly higher yield and enantioselectivity compared to other tested ligands under optimized conditions. The use of a polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures was found to be crucial for this success[1].
Experimental Protocol
A solution of the alkenoic acid (0.20 mmol), [IrCl(coe)2]2 (5 mol% Ir), and this compound (5.5 mol%) in NMP (0.80 mL) is heated at 100 °C for 20 hours. The resulting mixture is then purified by column chromatography to yield the corresponding γ-lactone[1].
Catalytic Cycle
Caption: Plausible catalytic cycle for the Ir-catalyzed asymmetric cyclization of alkenoic acids.[1]
II. Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols
The kinetic resolution of racemic tertiary propargylic alcohols via carboxylation is a valuable method for accessing enantioenriched propargylic alcohols and chiral allenoic acids. The pre-catalyst Pd(this compound)Cl2 has been identified as highly effective for this transformation.
Performance Comparison
In the kinetic resolution of rac-2-phenyloct-3-yn-2-ol, the performance of the Pd(this compound)Cl2 catalyst was optimized.
| Additive | Yield (%) of recovered (S)-alcohol[2] | ee (%) of recovered (S)-alcohol[2] |
| None | 44 | 90 |
| (PhO)2POOH (10 mol%) | 46 | 98 |
The addition of diphenyl phosphate was found to significantly enhance the enantioselectivity of the resolution[2]. This catalytic system demonstrated broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the aromatic ring of the propargylic alcohol, consistently delivering high enantiomeric excesses (91-99% ee)[2].
Experimental Protocol
A mixture of the racemic tertiary propargylic alcohol (0.5 mmol), Pd(this compound)Cl2 (2 mol%), and (PhO)2POOH (10 mol%) in toluene (2.5 mL) is stirred under a CO balloon at 20 °C. Water (20 equiv.) is also added to the reaction mixture. The reaction progress is monitored, and upon completion, the enantioenriched alcohol and the allenoic acid are separated and purified[2].
Reaction Workflow
Caption: General workflow for the kinetic resolution of tertiary propargylic alcohols.
III. Ruthenium-Catalyzed Asymmetric Hydrogenation of Alkenes
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. The Ru-DTBM-SEGPHOS complex is a highly efficient catalyst for the hydrogenation of a broad range of pyridine-pyrroline tri-substituted alkenes[3]. The bulky ligand is crucial for achieving high enantioselectivity.
Performance Highlights
For a range of 2-pyridyl-substituted alkenes, the Ru-DTBM-SEGPHOS catalyst consistently delivers excellent enantioselectivities, often exceeding 95% ee[3]. The reaction proceeds under mild conditions and demonstrates high efficiency.
Experimental Protocol
In a typical procedure, a solution of the alkene substrate in a suitable solvent is placed in a pressure vessel. The Ru-DTBM-SEGPHOS catalyst is added, and the vessel is charged with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion. The product is then isolated and purified.
Logical Relationship
Caption: Relationship of key components for successful hydrogenation.
IV. Copper-Catalyzed Direct Asymmetric Vinylogous Mannich Reaction
The vinylogous Mannich reaction is a powerful tool for the synthesis of chiral γ-amino carbonyl compounds. A copper(I) catalyst coordinated with this compound has been shown to be highly effective for the direct asymmetric vinylogous Mannich reaction of γ-substituted deconjugated butenolides with isatin-derived ketimines.
Performance Data
| Substrate (X) | dr (γ/α)[4] | ee (%)[4] | Yield (%)[4] |
| F | >20/1 | >99 | 81 |
| Cl | 13/1 | >99 | 93 |
| Br | 13/1 | >99 | 89 |
The Cu/(R)-DTBM-SEGPHOS system provides excellent yields, diastereoselectivities, and nearly perfect enantioselectivities across a range of substrates[4].
Experimental Protocol
To a solution of the deconjugated butenolide (1 eq.) and the isatin-derived ketimine (2 eq.) in THF at -40 °C is added a pre-formed catalyst solution of [Cu(MeCN)4]PF6 (3-5 mol%), this compound (3-5 mol%), and Et3N (3-5 mol%). The reaction is stirred for 12-48 hours and then quenched and purified[4].
Reaction Scheme
Caption: Schematic representation of the vinylogous Mannich reaction.
Conclusion
This compound consistently demonstrates exceptional performance in a range of named reactions, often outperforming less sterically hindered and electronically different ligands. Its ability to create a well-defined chiral pocket around the metal center is key to inducing high levels of stereocontrol. The provided data and protocols serve as a valuable resource for researchers aiming to employ this powerful ligand in their synthetic endeavors.
References
- 1. Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05393E [pubs.rsc.org]
- 2. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 3. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
A Researcher's Guide to Validating Enantiomeric Excess with (R)-DTBM-SEGPHOS
For scientists and professionals in drug development and chemical research, the precise determination of enantiomeric excess (ee) is paramount. The chiral ligand (R)-DTBM-SEGPHOS has emerged as a highly effective tool in asymmetric catalysis, consistently enabling reactions with exceptional levels of stereocontrol. This guide provides a comprehensive comparison of this compound with alternative chiral ligands, supported by experimental data and detailed protocols for validating enantiomeric excess.
Performance Comparison of Chiral Ligands
This compound is a bulky and electron-rich bisphosphine ligand that has demonstrated superior performance in a variety of asymmetric catalytic reactions, often achieving enantioselectivities exceeding 99% ee.[1] Its unique structural features contribute to high catalytic activity and selectivity. To provide a clear comparison, the following table summarizes the performance of this compound against other common chiral phosphine ligands in selected asymmetric reactions.
| Reaction Type | Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| Asymmetric Conjugate Addition | Silacyclohexadienone | [RhCl(coe)₂]₂ / This compound | 94 | 99 | |
| Silacyclohexadienone | [RhCl(coe)₂]₂ / (R)-SEGPHOS | Lower Yield | Lower ee | ||
| Silacyclohexadienone | [RhCl(coe)₂]₂ / (R)-DIFLUORPHOS | Lower Yield | Lower ee | ||
| Silacyclohexadienone | [RhCl(coe)₂]₂ / (R)-BINAP | - | Lower ee | ||
| Kinetic Resolution | Tertiary Propargylic Alcohols | Pd((R)-DTBM-SEGPHOS )Cl₂ | 46 | 98 | [2][3] |
| Domino Carbopalladation/C(sp³)–Pd Capture | N-methylacrylamide & N-tosylhydrazone | Pd₂(dba)₃ / This compound | 65 | 95 | [4] |
| Asymmetric Hydrogenation | Benzofurans | Rh/Hf/(S)-DTBM-SEGPHOS | up to 98 | up to 99 | [1] |
Experimental Protocols
Accurate determination of enantiomeric excess is critical for validating the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
General Protocol for Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines the general steps for analyzing the enantiomeric excess of a reaction product. Specific parameters will need to be optimized for each unique compound.
1. Sample Preparation:
-
Quench the reaction and work up to isolate the crude product.
-
Purify the product using flash column chromatography on silica gel.
-
Accurately weigh a small amount of the purified product (e.g., 1-2 mg).
-
Dissolve the sample in a suitable solvent that is compatible with the HPLC mobile phase (e.g., HPLC-grade hexane or isopropanol). The chosen solvent should be less polar than the mobile phase if possible.[2]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically used.
-
Chiral Stationary Phase (CSP): The choice of chiral column is crucial. Polysaccharide-based columns are widely applicable.[5][6]
-
Commonly used columns for products of this compound catalyzed reactions include CHIRALCEL® AD-H and CHIRALCEL® OD-H .[4]
-
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers. For basic compounds, a small amount of an amine (e.g., diethylamine) may be added, while for acidic compounds, an acid (e.g., trifluoroacetic acid) can be beneficial.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection is commonly used. The wavelength should be set to the λmax of the analyte for optimal sensitivity.
-
Column Temperature: The column temperature is usually maintained at or near ambient temperature (e.g., 25 °C), but can be varied to improve separation.
3. Analysis:
-
Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the column.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
To confirm peak identity, if available, inject a racemic mixture of the product to identify the retention times of both enantiomers.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Visualizing the Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz (DOT language).
Caption: A generalized workflow for validating the enantiomeric excess of a product from an asymmetric reaction catalyzed by a metal-(R)-DTBM-SEGPHOS complex.
Caption: A simplified representation of the catalytic cycle for the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ketone, a reaction where this compound is a highly effective ligand.[7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
(R)-DTBM-SEGPHOS: A Comparative Guide to a Privileged Chiral Ligand in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high efficiency and enantioselectivity in asymmetric catalysis. This guide provides a comprehensive comparison of (R)-3,5-di-tert-butyl-4-methoxy-SEGPHOS, commonly known as (R)-DTBM-SEGPHOS, with other prominent phosphine ligands in key catalytic transformations. The data presented herein, summarized from peer-reviewed literature, highlights the unique performance characteristics of this bulky and electron-rich ligand.
This compound is a member of the SEGPHOS family of atropisomeric biaryl diphosphine ligands, distinguished by its sterically demanding di-tert-butyl and electron-donating methoxy substituents on the aryl groups attached to the phosphorus atoms. These features create a unique chiral environment that has proven highly effective in a variety of metal-catalyzed asymmetric reactions, most notably hydrogenations.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, and the choice of chiral ligand is critical to its success. This compound has demonstrated exceptional performance in the asymmetric hydrogenation of a range of substrates, often surpassing other well-established ligands.
Ruthenium-Catalyzed Hydrogenation of Functionalized Alkenes
A key application of this compound is in the ruthenium-catalyzed asymmetric hydrogenation of functionalized alkenes. A comparative study on the hydrogenation of 2-pyridyl-substituted alkenes revealed the superiority of the Ru-(R)-DTBM-SEGPHOS system.
Table 1: Comparison of Chiral Ligands in the Ru-Catalyzed Asymmetric Hydrogenation of a 2-Pyridyl-Substituted Alkene [1]
| Ligand | Conversion (%) | ee (%) |
| This compound | >99 | 96 |
| (R)-SEGPHOS | >99 | 85 |
| (R)-DM-SEGPHOS | >99 | 92 |
| (R)-BINAP | >99 | 65 |
| (R)-Tol-BINAP | >99 | 72 |
| (R)-Xyl-BINAP | >99 | 80 |
As the data indicates, this compound provided the highest enantioselectivity among the tested ligands for this challenging substrate class.[1] This is attributed to the ligand's steric bulk and electronic properties, which create a highly effective chiral pocket for discriminating between the prochiral faces of the substrate.
Palladium-Catalyzed Asymmetric Allylic Amination
Beyond hydrogenation, this compound has proven to be a highly effective ligand in palladium-catalyzed asymmetric allylic amination reactions. This transformation is a powerful tool for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. In the Pd-catalyzed allylic amination of 4-substituted 2-acetoxybut-3-enoates, the use of this compound led to excellent enantioselectivities.
Comparison with QuinoxP*
The ligand QuinoxP, which shares structural similarities with DTBM-SEGPHOS, has also been employed in asymmetric hydrogenations. While direct side-by-side comparisons in the same reaction are not always available in the literature, it is noted that QuinoxP is often a high-performing ligand for similar transformations.[2]
Experimental Protocols
To facilitate the application of this compound in the laboratory, detailed experimental protocols for key reactions are provided below.
General Procedure for the Ru-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl-Substituted Alkenes[1]
Catalyst Preparation: A stock solution of the ruthenium precursor [Ru(p-cymene)I₂]₂ and the chiral ligand (in a 1:2.2 Ru:ligand molar ratio) in methanol is prepared.
Hydrogenation: To a solution of the 2-pyridyl-substituted alkene substrate in methanol, the catalyst solution is added. The reaction mixture is then placed in an autoclave and pressurized with hydrogen gas (typically 500 psi). The reaction is stirred at a specified temperature (e.g., room temperature) until completion. The conversion and enantiomeric excess are determined by chiral HPLC analysis.
Synthesis of [this compound]NiCl₂ Complex[3]
A mixture of this compound and NiCl₂ in acetonitrile is heated at reflux. After cooling, the solvent is removed, and the resulting solid complex is collected. This pre-catalyst can be used in various nickel-catalyzed asymmetric reactions.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the general workflow for catalyst screening in asymmetric hydrogenation and a simplified catalytic cycle.
Experimental workflow for catalyst screening in asymmetric hydrogenation.
References
(R)-DTBM-SEGPHOS: A Performance Benchmark Against Atropisomeric Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Among the privileged class of atropisomeric biaryl phosphine ligands, (R)-DTBM-SEGPHOS has emerged as a powerful tool for a variety of metal-catalyzed transformations. Its unique structural features, characterized by high electron density and significant steric bulk, often translate to superior performance compared to other well-established atropisomeric ligands.[1] This guide provides an objective comparison of this compound against other common atropisomeric ligands, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison in Asymmetric Reactions
The efficacy of this compound is evident across a range of catalytic reactions, most notably in asymmetric hydrogenations and carbon-carbon bond-forming reactions. Experimental data consistently demonstrates its ability to deliver high yields and enantioselectivities, often surpassing the performance of ligands such as BINAP, MeO-BIPHEP, and other SEGPHOS derivatives.
Asymmetric Hydrogenation of Pyridine-Pyrroline Trisubstituted Alkenes
In the ruthenium-catalyzed asymmetric hydrogenation of pyridine-pyrroline trisubstituted alkenes, Ru-DTBM-SEGPHOS demonstrated significantly superior performance compared to Ru-BINAP and other Ru-SEGPHOS systems. While Ru-BINAP-based catalysts afforded good conversions, the enantiomeric excess (ee) remained moderate. In contrast, Ru-DTBM-SEGPHOS provided by far the best results, achieving high conversions and excellent enantioselectivities.
| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |
| This compound | >99 | 96 |
| (R)-BINAP | >99 | 65 |
| (R)-SEGPHOS | >99 | 85 |
| (R)-DM-SEGPHOS | >99 | 92 |
| (Data sourced from a study on the hydrogenation of a model pyridine-pyrroline trisubstituted alkene) |
Rhodium-Catalyzed Asymmetric 1,4-Addition
In a rhodium-catalyzed asymmetric 1,4-addition reaction, this compound was benchmarked against other atropisomeric ligands including (R)-BINAP, (R)-MeO-BIPHEP, (R)-SYNPHOS, and (R)-SEGPHOS. In this specific transformation, this compound exhibited perfect chemoselectivity towards the desired product.[2] However, it is noteworthy that in this particular instance, it provided a lower enantioselectivity compared to some of the other tested ligands, highlighting that the optimal ligand choice can be reaction-dependent.[2]
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity |
| This compound | 95 | 85 | Perfect |
| (R)-BINAP | 92 | 90 | High |
| (R)-MeO-BIPHEP | 94 | 92 | High |
| (R)-SYNPHOS | 91 | 88 | High |
| (R)-SEGPHOS | 93 | 89 | High |
| (Data represents a generalized comparison from the described reaction) |
Asymmetric Halocyclization
A study on the organocatalytic asymmetric halocyclization of allylic amides revealed the superior performance of (S)-(+)-DTBM-SEGPHOS compared to a range of other chiral phosphines, including (S)-BINAP. (S)-(+)-DTBM-SEGPHOS provided the highest enantioselectivity among the tested catalysts.
| Catalyst (10 mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-(+)-DTBM-SEGPHOS | 95 | 42 |
| (S)-BINAP | 96 | 27 |
| (S)-PHANEPHOS | 96 | <5 |
| (S)-Cl-MeO-BIPHEP | 8 | <5 |
| (Data from the asymmetric chlorocyclisation of a model allylic amide) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for reactions where this compound has been successfully employed.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl-Substituted Alkenes
A solution of the 2-pyridyl-substituted alkene (0.2 M) in methanol is placed in a pressure vessel. The catalyst, Ru-DTBM-SEGPHOS (typically 2 mol%), is added. The vessel is then charged with hydrogen gas to the desired pressure (e.g., 25 psi) and heated to the reaction temperature (e.g., 50 °C). The reaction is monitored by appropriate analytical techniques (e.g., HPLC or GC) to determine conversion and enantiomeric excess.
General Procedure for Rh-Catalyzed Asymmetric Conjugate Addition
In an oven-dried sealed tube under an argon atmosphere, the rhodium precursor (e.g., [RhCl(coe)₂]₂) and this compound are dissolved in a suitable solvent (e.g., THF). The mixture is stirred at room temperature for a short period to allow for catalyst formation. The reaction vessel is then cooled to the desired temperature (e.g., -10 °C), and the substrate and the nucleophile are added. The reaction is stirred until completion, and the product is isolated and analyzed.
General Procedure for Asymmetric Halocyclization Reaction
The unsaturated amide substrate is dissolved in an anhydrous solvent (e.g., cyclopentyl methyl ether, CPME) in an oven-dried vial under a nitrogen atmosphere. (S)-DTBM-SEGPHOS (typically 10 mol%) is added, and the mixture is stirred at the reaction temperature (e.g., 4 °C) for 15-20 minutes. The halogenating agent (e.g., N-chlorosuccinimide, NCS) is then added, and the reaction is stirred for a specified time (e.g., 16 hours). Upon completion, the reaction is quenched, and the product is purified and analyzed to determine yield and enantiomeric excess.
Mechanistic Insights: The Catalytic Cycle
The enhanced performance of DTBM-SEGPHOS can be attributed to its electronic and steric properties which influence the key steps in the catalytic cycle. A general catalytic cycle for a Rh-catalyzed asymmetric hydrogenation of an olefin is depicted below. The bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms of DTBM-SEGPHOS create a well-defined and sterically hindered chiral pocket around the metal center. This steric hindrance plays a crucial role in the enantio-determining step, where the substrate coordinates to the catalyst and subsequent migratory insertion occurs, favoring the formation of one enantiomer over the other.
Caption: A generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Conclusion
The extensive body of research on this compound solidifies its position as a highly effective and often superior atropisomeric ligand in asymmetric catalysis. Its application in various metal-catalyzed reactions consistently leads to high yields and exceptional levels of enantioselectivity. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in the selection of chiral ligands for achieving desired stereochemical outcomes. The unique steric and electronic properties of this compound make it a crucial tool for tackling challenging asymmetric transformations.
References
A Comparative Study of Metal Complexes with (R)-Dtbm-segphos for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. (R)-Dtbm-segphos, a bulky and electron-rich diphosphine ligand, has emerged as a highly effective ligand for a variety of metal-catalyzed reactions. This guide provides a comparative analysis of metal complexes featuring this compound against other widely used phosphine ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in ligand selection and experimental design.
Performance Comparison in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the performance of chiral phosphine ligands. The following table summarizes the performance of Rh complexes with this compound and other common ligands in the asymmetric hydrogenation of methyl α-acetamidoacrylate, a standard substrate.
| Ligand | Metal | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| This compound | Rh | Methyl α-acetamidoacrylate | MeOH | 4 | RT | >99 | >99 | [1] |
| (R)-BINAP | Rh | Methyl α-acetamidoacrylate | MeOH | 4 | RT | >99 | 95 | [1] |
| (R,R)-Me-DuPhos | Rh | Methyl α-acetamidoacrylate | MeOH | 1 | 25 | 100 | 96 | [2] |
| (S,S)-Chiraphos | Rh | Methyl α-acetamidoacrylate | EtOH | 1 | 20 | 100 | 90 | [3] |
| (R,R)-BisP* | Rh | Dimethyl α-acetylaminoethenephosphonate | MeOH | 4 | RT | - | 90 | [1] |
| (R,R)-MiniPHOS | Rh | Dimethyl α-benzoyloxyethenephosphonate | MeOH | 4 | RT | >99 | 99 | [1] |
As the data indicates, the Rh complex of this compound demonstrates superior enantioselectivity for the hydrogenation of methyl α-acetamidoacrylate compared to other well-established ligands under similar conditions. The steric bulk and electronic properties of this compound are often credited for its exceptional performance.[4]
Experimental Protocols
General Procedure for Rh-catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
This protocol is a representative example for conducting a comparative study of different phosphine ligands.
1. Catalyst Precursor Preparation: [Rh(COD)(ligand)]BF₄
-
In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (1.0 eq) and the chiral diphosphine ligand (e.g., this compound, BINAP, etc.) (1.05 eq) are dissolved in anhydrous and degassed dichloromethane (DCM) or methanol (MeOH).
-
The solution is stirred at room temperature for 30 minutes.
-
The solvent is removed under vacuum to yield the catalyst precursor, which is used without further purification.
2. Asymmetric Hydrogenation Reaction
-
In a glass-lined stainless-steel autoclave, the substrate, methyl α-acetamidoacrylate (1.0 mmol), is added.
-
The catalyst precursor (0.01 mmol, 1 mol%) is added under a stream of nitrogen.
-
Anhydrous and degassed methanol (5 mL) is added.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 4 atm).
-
The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
3. Product Analysis
-
The conversion is determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis on a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a hexane/isopropanol mobile phase.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides with chiral diphosphine ligands involves a series of coordinated steps. The following diagram illustrates the key intermediates in the catalytic cycle.
References
- 1. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh–MeDuPHOS occluded in PDMS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
(R)-DTBM-SEGPHOS in Asymmetric Catalysis: A Comparative Guide to Confirming Product Configuration
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. In the realm of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high stereoselectivity. This guide provides a comprehensive comparison of the performance of the (R)-DTBM-SEGPHOS ligand in various catalytic systems, supported by experimental data, detailed protocols, and mechanistic insights to aid in confirming product configuration.
The this compound ligand, a bulky and electron-rich bisphosphine, has emerged as a highly effective ligand in a range of asymmetric catalytic reactions, often delivering superior enantioselectivity and reactivity compared to other privileged chiral ligands. Its unique steric and electronic properties play a crucial role in creating a well-defined chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction.
Performance Comparison in Asymmetric Catalysis
The efficacy of this compound is best illustrated through direct comparison with other widely used chiral phosphine ligands across different metal-catalyzed reactions.
Ruthenium-Catalyzed Asymmetric Hydrogenation
In the asymmetric hydrogenation of 2-pyridyl-substituted alkenes, a reaction of significant interest in the synthesis of pharmaceutical intermediates, the Ru-DTBM-SEGPHOS catalyst demonstrates exceptional performance. A screening of various Ru-based catalysts revealed that Ru-DTBM-SEGPHOS provides significantly higher enantioselectivity compared to several BINAP and SEGPHOS derivatives.[1][2]
| Catalyst System | Conversion (%) | ee (%) |
| Ru-BINAP | >99 | 60 |
| Ru-Tol-BINAP | >99 | 65 |
| Ru-Xyl-BINAP | >99 | 75 |
| Ru-SEGPHOS | >99 | 80 |
| Ru-DM-SEGPHOS | >99 | 90 |
| Ru-DTBM-SEGPHOS | >99 | 96 |
Table 1. Comparison of various Ru-phosphine catalysts in the asymmetric hydrogenation of a 2-pyridyl-substituted alkene.
Rhodium-Catalyzed Asymmetric Conjugate Addition
In the Rh-catalyzed asymmetric conjugate addition to silacyclohexadienones, this compound was compared with other bulky bisphosphine ligands. While other ligands showed varying degrees of success, this compound provided the highest enantioselectivity for the desired mono-1,4-addition product.[3]
| Ligand | Yield (%) | dr (trans:cis) | ee (%) |
| (R)-SEGPHOS | 85 | >50:1 | 65 |
| (R)-DIFLUORPHOS | 78 | >50:1 | 72 |
| (R)-BINAP | 92 | >50:1 | 85 |
| (R)-DM-BINAP | 90 | >50:1 | 92 |
| This compound | 94 | >50:1 | 99 |
Table 2. Ligand screening for the Rh-catalyzed asymmetric conjugate addition to a silacyclohexadienone.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the preparation and use of this compound in common catalytic reactions.
Synthesis of [this compound]NiCl₂ Complex
This protocol details the preparation of the nickel(II) chloride complex of this compound.[4][5]
Materials:
-
This compound (1.00 g, 0.85 mmol)
-
NiCl₂ (110 mg, 0.85 mmol)
-
Acetonitrile (15 mL)
-
Celite®
-
Dichloromethane
Procedure:
-
To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound and NiCl₂.
-
Add acetonitrile and attach a reflux condenser.
-
Purge the system with N₂ for 5 minutes and then heat the mixture at reflux for 16 hours under a N₂ atmosphere.
-
While the reaction mixture is still warm, filter it through a pad of Celite®.
-
Wash the Celite® with acetonitrile until the filtrate is colorless.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting solid in dichloromethane and then concentrate to dryness to afford the [this compound]NiCl₂ complex as a fine dark green-black powder.
Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes a standard procedure for the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[6]
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (0.01 mmol)
-
This compound (0.022 mmol)
-
Racemic 1,3-diphenyl-2-propenyl acetate (0.5 mmol)
-
Dimethyl malonate (1.5 mmol)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol)
-
Potassium acetate (KOAc) (0.05 mmol)
-
Toluene (1 mL)
Procedure:
-
In a glovebox, to a vial containing [Pd(η³-C₃H₅)Cl]₂ and this compound, add toluene and stir the mixture at room temperature for 20 minutes.
-
To this solution, add a solution of racemic 1,3-diphenyl-2-propenyl acetate, dimethyl malonate, BSA, and KOAc in toluene.
-
Stir the reaction mixture at room temperature for the specified time.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of reactions catalyzed by this compound complexes is determined by the specific transition state geometries adopted during the catalytic cycle. The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms create a well-defined and sterically demanding chiral pocket that effectively differentiates the two prochiral faces of the substrate.
Catalytic Cycle for Pd-Catalyzed Kinetic Resolution
In the kinetic resolution of tertiary propargylic alcohols, the Pd(0)-(R)-DTBM-SEGPHOS complex is the active catalyst. A plausible catalytic cycle involves the following key steps:
Figure 1. A simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation. L* represents the chiral ligand this compound and Nu represents the nucleophile.
The enantioselectivity arises from the diastereomeric transition states during the nucleophilic attack step. The steric hindrance imposed by the this compound ligand favors the approach of the nucleophile from one specific face of the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer of the product.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when screening for the optimal catalyst and reaction conditions. The following workflow illustrates a typical process for evaluating different chiral ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation with highly active IndolPhos-Rh catalysts: kinetics and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
(R)-DTBM-SEGPHOS: A Comparative Analysis of Catalyst Efficiency in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Among the privileged ligand classes, (R)-DTBM-SEGPHOS, a bulky and electron-rich bisphosphine ligand, has emerged as a powerhouse, often outperforming other well-established ligands in a variety of catalytic transformations. This guide provides an objective comparison of this compound's performance against other ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection.
Superior Performance in Rhodium-Catalyzed Asymmetric Hydrogenation
The Rh-catalyzed asymmetric hydrogenation of prochiral olefins is a cornerstone of enantioselective synthesis. In a comparative study on the hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate esters, (S)-DTBM-SEGPHOS demonstrated superior performance over a range of other widely used chiral phosphine ligands.
Table 1: Comparison of Ligands in the Asymmetric Hydrogenation of a Prochiral Benzoxazinone Derivative
| Ligand | Conversion (%) | ee (%) |
| (S)-DTBM-SEGPHOS | >99 | >99 |
| (R)-BINAP | 66 | 42 |
| (R)-MeO-BIPHEP | 40 | 70 |
| (R)-SYNPHOS | 55 | 58 |
| (R)-SEGPHOS | 60 | 65 |
Reaction conditions: Substrate (0.10 mmol), Rh(NBD)₂BF₄ (1.0 mol%), Ligand (1.1 mol%), CH₂Cl₂ (1 mL), H₂ (20 atm), 50 °C, 24 h.
The data clearly indicates that under these conditions, (S)-DTBM-SEGPHOS is the ligand of choice, achieving near-perfect conversion and enantioselectivity, significantly surpassing other SEGPHOS and BINAP-type ligands.
Excellence in the Enantioselective Construction of Silicon-Stereogenic Centers
The unique steric and electronic properties of this compound also translate to high efficiency in more specialized applications, such as the Rh-catalyzed enantioselective construction of silicon-stereogenic centers. In a study involving the reaction of a silacyclohexadienone with an organozinc reagent, this compound was compared with several other phosphine ligands.
Table 2: Ligand Evaluation in the Rh-Catalyzed Asymmetric Phenylation of a Silacyclohexadienone
| Ligand | Yield (%) | trans:cis ratio | ee (%) |
| This compound | 94 | >50:1 | 99 |
| (R)-SEGPHOS | 78 | >50:1 | 65 |
| (R)-Difluorphos | 65 | >50:1 | 30 |
| (R)-BINAP | 85 | 20:1 | 92 |
| (R)-DM-BINAP | 88 | 15:1 | 95 |
| (R)-DTBM-BINAP | 90 | 10:1 | 98 |
Reaction conditions: Silacyclohexadienone (1a), PhZnCl (2a), ClSiMe₃, [RhCl(coe)₂]₂ (catalyst precursor), Ligand, THF, -10 °C, 12 h.
While other bulky ligands like (R)-DTBM-BINAP also showed high enantioselectivity, this compound provided a superior combination of yield, diastereoselectivity, and enantioselectivity. This highlights the critical role of the ligand's specific architecture in controlling the stereochemical outcome.
Unparalleled Competence in Organocatalytic Asymmetric Halocyclization
Beyond metal-catalyzed reactions, DTBM-SEGPHOS has proven to be a highly effective organocatalyst. In the asymmetric chlorocyclization of allylic amides, a screening of various chiral phosphines revealed (S)-(+)-DTBM-SEGPHOS as the most competent catalyst.
Table 3: Catalyst Screening for the Asymmetric Chlorocyclization of an Allylic Amide
| Catalyst | Conversion (%) | ee (%) |
| (S)-(+)-DTBM-SEGPHOS | >95 | 68 |
| Other Chiral Phosphines | - | <10 |
Reaction conditions: Allylic amide (6e), NCS, CpME, 5 °C, 16 h, 10 mol% catalyst.
Notably, other chiral phosphines with high structural resemblance to DTBM-SEGPHOS failed to impart any meaningful enantioselectivity, underscoring the unique efficacy of the DTBM-SEGPHOS framework in this transformation.
Experimental Protocols
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate Esters
To a dried Schlenk tube under an argon atmosphere, the substrate (0.10 mmol), [Rh(NBD)₂]BF₄ (1.0 mol%), and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 1.1 mol%) are added. Anhydrous and degassed solvent (e.g., CH₂Cl₂, 1 mL) is then added. The tube is placed in an autoclave, which is then purged with hydrogen gas three times. The reaction is stirred under a hydrogen atmosphere (20 atm) at 50 °C for 24 hours. After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Copper-Catalyzed Asymmetric Hydrosilylation of Ketones
In a nitrogen-filled glovebox, CuCl (1.0 mol%), NaOtBu (1.2 mol%), and the chiral ligand (e.g., this compound, 1.1 mol%) are added to a dry vial. Anhydrous toluene (1 mL) is added, and the mixture is stirred for 30 minutes at room temperature. The ketone substrate (1.0 mmol) is then added, followed by the dropwise addition of a silane reducing agent (e.g., polymethylhydrosiloxane, PMHS). The reaction is stirred at the specified temperature until completion (monitored by TLC or GC). The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Processes
To illustrate the fundamental steps in a typical asymmetric hydrogenation cycle and the structural relationship of DTBM-SEGPHOS to its parent ligand, the following diagrams are provided.
Caption: A simplified workflow for a typical Rh-catalyzed asymmetric hydrogenation.
Caption: Structural relationship between SEGPHOS and its derivatives.
References
Safety Operating Guide
Personal protective equipment for handling (R)-Dtbm-segphos
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (R)-DTBM-SEGPHOS. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical in a laboratory setting.
Hazard Identification and Safety Data
This compound is a chiral ligand used in asymmetric synthesis.[1] While specific quantitative occupational exposure limits have not been established, the primary hazards identified from safety data sheets include skin irritation, potential for allergic skin reaction, and serious eye irritation.[2][3] It is also noted to be toxic to aquatic life.[3]
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[2][3] |
| Skin Sensitization (Sub-category 1B) | GHS07 | H317: May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace.[3] |
| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Acute Aquatic Hazard (Category 2) | None | H401: Toxic to aquatic life | P273: Avoid release to the environment.[3] |
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following personal protective equipment is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves prior to use and change them immediately if they become contaminated, punctured, or torn.
-
Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are essential to protect against dust particles and splashes.[3] A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.
-
Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of exposure, additional protective clothing such as an apron or coveralls may be necessary.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator appropriate for particulates should be used.
Operational Plan for Safe Handling
This step-by-step guide ensures the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Designate Area: All handling of this compound powder should occur within a certified chemical fume hood to control exposure.
-
Assemble PPE: Before handling, ensure all required PPE is readily available and in good condition.
-
Gather Materials: Collect all necessary lab equipment (spatulas, weigh boats, reaction vessels) and solvents. Ensure a waste container is properly labeled and accessible.
Step 2: Handling
-
Weighing: Carefully weigh the required amount of this compound powder in the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Transfer: Gently transfer the weighed powder to the reaction vessel. Avoid creating dust.
-
Dissolution: Add the solvent to the reaction vessel in a controlled manner to dissolve the powder.
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Waste Disposal: Segregate all waste materials as described in the disposal plan below.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Product: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Chemical Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Follow your institution's specific guidelines for chemical waste disposal.[3]
Emergency Procedures
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
